Dibenz[a,h]acridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSIWAONQTVCF-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
| Record name | DIBENZ[A,H]ACRIDINE | |
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DSSTOX Substance ID |
DTXSID3059761 | |
| Record name | Dibenz[a,h]acridine | |
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Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenz[a,h]acridine appears as yellow crystals. Insoluble in water., Yellow solid; [HSDB] Crystalline solid; [Cerilliant MSDS] | |
| Record name | DIBENZ[A,H]ACRIDINE | |
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| Record name | Dibenz(a,h)acridine | |
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Solubility |
In water, 0.159 mg/L at 25 °C, Sparingly soluble in ethanol; soluble in benzene, acetone, and cyclohexane | |
| Record name | DIBENZ(A,H)ACRIDINE | |
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Color/Form |
Yellow crystals | |
CAS No. |
226-36-8 | |
| Record name | DIBENZ[A,H]ACRIDINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dibenz[a,h]acridine | |
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| Record name | 2-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{15,20}]docosa-1(14),2,4(9),5,7,10,12,15(20),16,18,21-undecaene | |
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| Record name | DIBENZ(A,H)ACRIDINE | |
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Melting Point |
228 °C | |
| Record name | DIBENZ(A,H)ACRIDINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Dibenz[a,h]acridine
Introduction
Dibenz[a,h]acridine (DB[a,h]ACR) is a pentacyclic nitrogen-containing heterocyclic aromatic compound.[1][2] It is a member of the aza-polycyclic aromatic hydrocarbon (aza-PAH) family, which is formed from the incomplete combustion of organic materials.[3][4] Consequently, it is detected in petroleum refinery emissions, coal combustion products, tobacco smoke, and coal tar pitch.[4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, synthesis, analytical methodologies, and its significant toxicological profile, with a particular focus on its metabolism and carcinogenic properties. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for research and safety purposes.
Chemical and Physical Properties
This compound is a yellow crystalline solid that is insoluble in water.[3] Its lipophilic nature is indicated by a high log Kow value, suggesting a tendency to bioaccumulate in fatty tissues.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 226-36-8 | [1][5] |
| Molecular Formula | C₂₁H₁₃N | [1][5] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | Yellow crystals | [3] |
| Melting Point | 228 °C | [3][6] |
| Water Solubility | 0.159 mg/L at 25 °C | [3] |
| Solubility in other solvents | Soluble in benzene, acetone, and cyclohexane; sparingly soluble in ethanol. | [3] |
| log Kow (Octanol/Water Partition Coefficient) | 5.73 | [3][6] |
Chemical Structure and Stereochemistry
This compound is a planar molecule with a structure analogous to dibenz[a,h]anthracene, where a CH group in one of the central rings is replaced by a nitrogen atom.[7] This nitrogen atom introduces polarity and a site for potential hydrogen bonding, influencing its chemical reactivity and biological interactions.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Chemical Synthesis
Detailed, high-yield synthetic protocols for this compound are not extensively reported in publicly accessible literature.[8] However, its synthesis can be conceptualized through classical methods for constructing polycyclic aza-aromatic systems, such as the Bernthsen acridine synthesis or the Friedländer annulation.[8][9] The Bernthsen method typically involves the condensation of a diarylamine with a carboxylic acid at high temperatures with a dehydrating agent like zinc chloride.[9]
Diagram 2: Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Toxicological Profile: Metabolism and Carcinogenicity
This compound is recognized for its potent mutagenic and carcinogenic properties.[1] The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][10]
The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[11][12]
The metabolic pathway involves the formation of dihydrodiols, particularly in the "bay-region" of the molecule.[11][13] The predominant metabolites are trans-3,4-dihydroxy-3,4-dihydro-dibenz[a,h]acridine (DB[a,h]ACR-3,4-diol) and the proximate carcinogen trans-10,11-dihydroxy-10,11-dihydrothis compound (DB[a,h]ACR-10,11-diol).[3][14] These diols can be further metabolized to highly reactive bay-region diol epoxides, which are considered the ultimate carcinogenic metabolites of many polycyclic aromatic compounds.[14][15]
Studies have shown that human and rat CYP1A1 and CYP1B1 are involved in the metabolism of this compound.[12] Human CYP1A1 is particularly effective in metabolizing this compound.[12][16] Interestingly, there are differences in the regioselectivity of these enzymes between species and even between different human CYP enzymes. For instance, human P450 1A1 preferentially produces the 10,11-diol, while human P450 1B1 favors the formation of the 3,4-diol.[12][16]
Diagram 3: Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound to its ultimate carcinogenic form.
Analytical Methodologies
The detection and quantification of this compound in various matrices, such as environmental samples and biological tissues, are crucial for exposure assessment and toxicological studies. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most common.[3][17]
Protocol 1: General Procedure for Analysis by HPLC with Fluorescence Detection
This protocol outlines a general workflow for the analysis of this compound in environmental samples.
-
Sample Preparation:
-
Extraction: Particulate matter from air samples is typically extracted using a solvent like toluene with the aid of ultrasonication.[3] For other matrices, a suitable solvent extraction method (e.g., Soxhlet extraction with chloroform) is employed.[3]
-
Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering substances. This may involve liquid-liquid extraction with acids (e.g., phosphoric acid or sulfuric acid) to separate the basic aza-PAH fraction.[3]
-
Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen.
-
-
HPLC-FLD Analysis:
-
Instrumentation: An HPLC system equipped with a fluorescence detector is used.
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
-
Detection: The fluorescence detector is set to the optimal excitation and emission wavelengths for this compound.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified reference standards.
-
Applications in Research
Due to its carcinogenic nature, this compound is primarily used as a research chemical.[3][4] Its applications are mainly in the fields of:
-
Toxicology and Carcinogenesis Research: To study the mechanisms of chemical carcinogenesis, DNA adduct formation, and the role of metabolic enzymes.[18]
-
Environmental Science: As an analytical standard for monitoring environmental pollution from combustion sources.[17]
-
Drug Metabolism Studies: As a substrate to investigate the activity and selectivity of cytochrome P450 enzymes.
Safety and Handling
This compound is a hazardous substance and should be handled with extreme caution in a controlled laboratory setting.[3] It is a suspected carcinogen and mutagen.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3]
Conclusion
This compound is a potent environmental carcinogen with well-defined chemical and physical properties. Its toxicity is mediated through metabolic activation to reactive diol epoxides that damage DNA. A thorough understanding of its structure, properties, and metabolic fate is essential for researchers in toxicology, environmental science, and drug development to assess its risks and to use it safely as a research tool. The analytical methods outlined provide a basis for its accurate detection and quantification, which is critical for monitoring and regulatory purposes.
References
- 1. scbt.com [scbt.com]
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- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - OEHHA [oehha.ca.gov]
- 5. Dibenz(a,h)acridine [webbook.nist.gov]
- 6. This compound [stenutz.eu]
- 7. Acridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
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- 12. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Enigmatic Threat: A Technical Guide to the Carcinogenicity of Aza-Polycyclic Aromatic Hydrocarbons
Abstract
Aza-polycyclic aromatic hydrocarbons (aza-PAHs), a class of heterocyclic compounds characterized by the substitution of a carbon atom with nitrogen in one or more aromatic rings, are pervasive environmental contaminants. Co-occurring with their well-studied homocyclic analogues, polycyclic aromatic hydrocarbons (PAHs), aza-PAHs are generated from the incomplete combustion of organic matter containing nitrogen. While the carcinogenicity of PAHs is extensively documented, the unique toxicological properties conferred by the nitrogen heteroatom in aza-PAHs present a distinct and complex challenge to researchers, toxicologists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core principles of aza-PAH carcinogenicity, from metabolic activation and DNA adduct formation to the cellular responses that culminate in oncogenesis. We will delve into the critical role of the nitrogen atom in modulating these processes and present detailed methodologies for the robust assessment of aza-PAH genotoxicity. This guide is intended to serve as a critical resource for scientists seeking to understand and mitigate the health risks associated with this important class of environmental carcinogens.
Introduction: The Nitrogen Distinction
Aza-PAHs, also known as azaarenes, are structurally diverse compounds that are found in crude oil, coal tar, and as byproducts of various industrial processes and fuel combustion.[1] Their environmental prevalence and potential for human exposure necessitate a thorough understanding of their carcinogenic potential. The introduction of a nitrogen atom into the polycyclic aromatic system fundamentally alters the electronic properties, and consequently, the biological activity of the molecule compared to its homocyclic PAH counterpart.[2] This guide will explore the mechanistic nuances of aza-PAH carcinogenicity, with a focus on how the nitrogen atom influences their metabolic fate and genotoxic potential.
Metabolic Activation: The Genesis of a Carcinogen
Like their homocyclic counterparts, aza-PAHs are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects.[3] This biotransformation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1.[4] The metabolic activation of aza-PAHs generally follows three established pathways for PAHs: the formation of dihydrodiol epoxides, the generation of radical cations, and the production of ortho-quinones.[3]
The presence and position of the nitrogen atom can significantly influence the regioselectivity and stereoselectivity of CYP-mediated metabolism. For instance, in the case of dibenz[a,h]acridine, human CYP1A1 preferentially metabolizes the benzo ring adjacent to the nitrogen atom to form the putative proximate carcinogen, DB[a,h]ACR-10,11-diol. In contrast, CYP1B1 favors the formation of DB[a,h]ACR-3,4-diol, derived from the benzo ring distant from the nitrogen.[4] This differential metabolism highlights the critical role of the nitrogen atom in determining the ultimate carcinogenic potential of an aza-PAH.
Caption: Metabolic activation of an aza-PAH to its ultimate carcinogenic diol epoxide.
DNA Adduct Formation: The Molecular Signature of Damage
The ultimate carcinogenic metabolites of aza-PAHs, the diol epoxides, are highly electrophilic and readily react with nucleophilic sites in cellular macromolecules, most critically, DNA.[5] This covalent binding results in the formation of bulky aza-PAH-DNA adducts, which are considered a hallmark of chemical carcinogenesis.[6] These adducts primarily form at the exocyclic amino groups of guanine and adenine.[3]
For example, studies on dibenz[a,j]acridine have shown that topical application to mice results in the formation of two distinct DNA adducts in the skin. The proximate carcinogen, DBA-3,4-DHD, was found to produce the same adducts at a higher level, confirming its role in the activation pathway leading to DNA damage.[7] The formation of these stable adducts can distort the DNA helix, leading to errors during DNA replication and transcription, and if not repaired, can result in permanent mutations.[3]
Cellular Responses to Aza-PAH-Induced DNA Damage
The formation of aza-PAH-DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage and maintaining genomic integrity. These responses include the activation of DNA repair pathways, cell cycle arrest, and, in cases of extensive damage, the induction of apoptosis (programmed cell death).
DNA Repair Pathways
The primary defense mechanism against bulky DNA adducts is the nucleotide excision repair (NER) pathway.[3] The NER machinery recognizes the helical distortion caused by the adduct, excises the damaged segment of DNA, and synthesizes a new, error-free strand. Base excision repair (BER) may also play a role in repairing certain types of PAH-induced DNA lesions.[8] The efficiency of these repair processes is a critical determinant of an individual's susceptibility to aza-PAH-induced carcinogenesis.
Cell Cycle Arrest and Apoptosis
If the DNA damage is too extensive to be efficiently repaired, cells may activate cell cycle checkpoints to halt proliferation and provide more time for repair. Chronic exposure to PAHs has been shown to induce S-phase arrest.[9][10] Should the damage prove irreparable, the cell may initiate apoptosis to eliminate itself and prevent the propagation of potentially oncogenic mutations.[11][12] However, chronic exposure to PAHs can also lead to the dysregulation of these processes, allowing cells with damaged DNA to survive and proliferate, thereby increasing the risk of cancer.[9][10]
Caption: Cellular responses to aza-PAH-induced DNA damage.
Structure-Activity Relationships: Predicting Carcinogenicity
The carcinogenic potency of aza-PAHs is highly dependent on their molecular structure. Factors such as the number and arrangement of aromatic rings, the position of the nitrogen atom, and the presence of bay or fjord regions all play a crucial role. Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools used to predict the carcinogenicity of chemicals based on their molecular descriptors.[13][14] These models can help prioritize aza-PAHs for further toxicological testing and aid in risk assessment.
A key determinant of aza-PAH activity is their ability to bind to and activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of CYP1A1 and CYP1B1.[15] Studies have shown that most aza-PAHs exhibit similar or even more potent AhR ligand activities compared to their parent PAHs.[16][17] For example, 10-azabenzo[a]pyrene shows approximately 100-fold greater AhR ligand activity than benzo[a]pyrene.[16][17] This enhanced AhR activation can lead to increased metabolic activation and, consequently, higher carcinogenic potential.
Table 1: Comparative AhR Ligand Activity of Select Aza-PAHs and Parent PAHs
| Compound | Parent PAH | Relative AhR Ligand Activity | Reference |
| 10-azabenzo[a]pyrene | Benzo[a]pyrene | ~100x | [16][17] |
| Benzo[f]quinoline | Phenanthrene | >1x | [16][17] |
| Benzo[h]quinoline | Phenanthrene | >1x | [16][17] |
| This compound | Dibenz[a,h]anthracene | Similar | [16][17] |
Experimental Protocols for Assessing Aza-PAH Carcinogenicity
A battery of in vitro and in vivo assays is employed to evaluate the carcinogenic potential of aza-PAHs. These tests are designed to assess different aspects of the carcinogenic process, from mutagenicity to tumor formation.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay for assessing the mutagenic potential of a chemical.[18] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to produce histidine and grow on a histidine-deficient medium.
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: Since aza-PAHs require metabolic activation, the test is performed in the presence and absence of a mammalian microsomal enzyme fraction (S9 mix), typically from induced rat liver.[5]
-
Exposure: Mix the bacterial culture, the test aza-PAH at various concentrations, and the S9 mix (or buffer for the non-activation condition) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound in cultured mammalian cells.[15] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells).
-
Exposure: Treat the cells with the test aza-PAH at a range of concentrations, with and without S9 metabolic activation, for a period that allows for at least one cell division.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[12]
-
Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying bulky DNA adducts.[19] This technique does not require prior knowledge of the adduct structure or the use of radiolabeled carcinogens.
Step-by-Step Methodology:
-
DNA Isolation: Isolate DNA from cells or tissues exposed to the aza-PAH in vitro or in vivo.
-
DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which removes normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[20][21]
-
Detection and Quantification: Detect the adducts by autoradiography or phosphorimaging and quantify the level of radioactivity to determine the amount of DNA adducts formed.
In Vivo Carcinogenicity Studies
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.[22] These studies are typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan.[23]
Step-by-Step Methodology (Following OECD Guideline 451): [24]
-
Animal Selection: Use healthy, young adult animals from a well-characterized strain.
-
Dose Selection: Based on preliminary toxicity studies, select at least three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.
-
Administration: Administer the test aza-PAH via a route relevant to human exposure (e.g., oral, dermal, inhalation) for a period of 18-24 months for mice and 24-30 months for rats.
-
Observation: Monitor the animals daily for clinical signs of toxicity and palpate for masses regularly.
-
Pathology: At the end of the study, conduct a full necropsy on all animals and perform a comprehensive histopathological examination of all organs and tissues.
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. A statistically significant increase in the incidence of benign or malignant tumors is evidence of carcinogenicity.
Conclusion and Future Directions
The carcinogenicity of aza-polycyclic aromatic hydrocarbons is a complex interplay of metabolic activation, DNA damage, and cellular responses, all of which are modulated by the presence of the nitrogen heteroatom. This guide has provided a technical framework for understanding these processes and has outlined robust methodologies for their assessment. As analytical techniques become more sensitive and our understanding of molecular toxicology deepens, future research should focus on:
-
Expanding the library of aza-PAH metabolites and DNA adducts: A more comprehensive understanding of the specific genotoxic species formed from a wider range of aza-PAHs is needed.
-
Refining QSAR models: Incorporating more aza-PAH-specific data into QSAR models will improve their predictive power.
-
Investigating non-genotoxic mechanisms: While this guide has focused on genotoxicity, the role of aza-PAHs in promoting carcinogenesis through non-genotoxic mechanisms, such as epigenetic alterations and disruption of cell signaling, warrants further investigation.
-
Assessing the carcinogenicity of complex mixtures: Humans are exposed to complex mixtures of PAHs and aza-PAHs. Understanding the synergistic, antagonistic, and additive effects of these mixtures is crucial for accurate risk assessment.
By continuing to unravel the intricate mechanisms of aza-PAH carcinogenicity, the scientific community can better inform regulatory policies, develop effective remediation strategies, and ultimately protect human health from the enigmatic threat posed by these ubiquitous environmental contaminants.
References
- 1. Comparative carcinogenicity of the PAHs as a basis for acceptable exposure levels (AELs) in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. 32P-postlabelling analysis of dibenz[a,j]acridine-DNA adducts in mice: identification of proximate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair of DNA lesions induced by polycyclic aromatic hydrocarbons in human cell-free extracts: involvement of two excision repair mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic polycyclic aromatic hydrocarbon exposure causes DNA damage and genomic instability in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic polycyclic aromatic hydrocarbon exposure causes DNA damage and genomic instability in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptotic-inducing activity of novel polycyclic aromatic compounds in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoranthene-induced apoptosis in murine T cell hybridomas is independent of the aromatic hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative structure–activity relationship (QSAR) study of carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) in atmospheric particulate matter by random forest (RF) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the human Ah receptor by aza-polycyclic aromatic hydrocarbons and their halogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Presentation title – In vivo Carcinogenicity studies.pptx [slideshare.net]
- 19. Data-Driven Quantitative Structure–Activity Relationship Modeling for Human Carcinogenicity by Chronic Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. files.dep.state.pa.us [files.dep.state.pa.us]
- 22. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
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- 24. scispace.com [scispace.com]
A Comprehensive Technical Guide to the Environmental Sources of Dibenz[a,h]acridine
An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz[a,h]acridine (DB[a,h]ACR) is a potent environmental carcinogen belonging to the family of aza-polycyclic aromatic hydrocarbons (aza-PAHs).[1] These compounds are characterized by the substitution of at least one carbon atom in the aromatic ring system with a nitrogen atom.[1] The presence of the nitrogen heteroatom significantly influences the molecule's chemical properties, metabolic activation, and toxicological profile.[2] DB[a,h]ACR is not produced commercially and its presence in the environment is primarily the result of incomplete combustion of nitrogen-containing organic materials.[3][4] This guide provides a detailed overview of the primary environmental sources of this compound, its detection in various environmental matrices, and its toxicological significance.
Principal Environmental Sources of this compound
The ubiquitous presence of this compound in the environment is a direct consequence of anthropogenic activities, primarily those involving the combustion of organic matter.
Combustion-Related Sources
Incomplete combustion is the most significant contributor to environmental this compound levels.[3][5] These sources are varied and widespread:
-
Fossil Fuel Combustion: The burning of coal for power generation and domestic heating is a major source of DB[a,h]ACR.[3][6] Effluents from coal combustion processes have been found to contain significant amounts of this compound.[1] Similarly, gasoline and diesel engine exhaust are primary contributors to urban air pollution with DB[a,h]ACR.[1][3][4]
-
Waste Incineration: Municipal and industrial waste incinerators release this compound into the atmosphere as a byproduct of the thermal decomposition of organic waste materials.[3][7]
-
Tobacco Smoke: Tobacco smoke is a well-documented source of a variety of carcinogens, including this compound.[1][6] The concentration of dibenzacridines in cigarette smoke condensate can range from 0.01 to 1 mg per 100 cigarettes.[1]
Industrial Emissions
Several industrial processes are significant point sources for the release of this compound into the environment:
-
Petroleum Refineries: Emissions from petroleum refining operations are a known source of DB[a,h]ACR.[6][8]
-
Coal Tar Pitch Production and Use: Coal tar and its derivatives, such as coal tar pitch, are complex mixtures containing numerous PAHs and aza-PAHs, including this compound.[5][6][8] These materials are used in various applications, including roofing, paving, and as a binder in electrodes.
-
Wood Preserving Industry: The use of creosote, a coal tar derivative, in the wood preserving industry can lead to the contamination of soil and water with this compound.[5]
-
Aluminum Smelting: Aluminum smelters that utilize Soderberg electrodes are another identified source of PAH emissions, which can include this compound.[5]
Other Environmental Occurrences
This compound can also be found in various environmental compartments as a result of deposition from atmospheric sources and direct contamination:
-
Airborne Particulate Matter: Due to its low vapor pressure, this compound in the atmosphere is predominantly adsorbed onto particulate matter.[3] This allows for long-range transport and subsequent deposition into soil and water.
-
Contaminated Soil and Sediment: Soil and sediment act as sinks for atmospherically deposited this compound. Its strong adsorption to organic matter leads to its persistence in these matrices.[3][5]
-
Water: While sparingly soluble in water, this compound can be found in surface waters and groundwater as a result of runoff from contaminated land and atmospheric deposition.[3][5]
-
Food: The presence of azaarenes, including this compound, has been reported in grilled meats, indicating a potential dietary exposure route.[9]
Visualization of Formation and Analytical Workflow
Caption: Formation of this compound from incomplete combustion.
Quantitative Data on Environmental Concentrations
The concentration of this compound in various environmental sources can vary significantly depending on the proximity to emission sources and other environmental factors.
| Environmental Source/Matrix | Reported Concentration | Reference(s) |
| Domestic Coal Combustion Stack Effluent | 17 mg/1000 m³ of gas | [3] |
| Petroleum Refinery Incinerator Effluents | < 0.12 and 0.7 mg/1000 m³ of gas | [3] |
| Cigarette Smoke Condensate | 0.01 to 1 mg/100 cigarettes | [1] |
| Urban Air (Residential Area) | 0.2 ng/m³ | [4] |
| Urban Air (Busy Street) | 0.07 ng/m³ | [4] |
Analytical Methodologies for Detection and Quantification
Accurate determination of this compound in environmental samples is crucial for exposure assessment and regulatory compliance. Various analytical techniques are employed for this purpose, often involving a multi-step process of extraction, cleanup, and instrumental analysis.
Sample Preparation
The initial step in the analysis of environmental samples is the extraction of the target analyte from the sample matrix.
-
Air Samples: Airborne particulate matter is typically collected on filters. The trapped compounds are then extracted using a solvent such as toluene, often with the aid of ultrasonic treatment or Soxhlet extraction with chloroform.[3]
-
Soil and Sediment Samples: Soxhlet extraction is a common method for extracting this compound from solid matrices.
-
Water Samples: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to concentrate the analyte from water samples.
Following extraction, a cleanup step is often necessary to remove interfering compounds. This can involve acid-base partitioning, where the basic nature of the nitrogen-containing acridine allows for its separation from neutral PAHs.[3]
Instrumental Analysis
Several instrumental techniques are used for the final detection and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (FLD) is a highly sensitive and selective method for the analysis of PAHs and aza-PAHs.[3] A pre-separation step using thin-layer chromatography (TLC) can enhance recovery, with reported rates of 97.8%.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that provides both chromatographic separation and mass spectral identification, confirming the presence of this compound.[4] Capillary gas chromatography with a nitrogen-sensitive detector can also be employed for enhanced selectivity.[3]
-
Thin-Layer Chromatography (TLC): TLC can be used as a screening method or as a pre-separation technique prior to more sophisticated analysis.[3]
Caption: A typical analytical workflow for this compound.
Experimental Protocol: Analysis of this compound in Airborne Particulate Matter
This protocol is a synthesized example based on methodologies described in the literature.[3]
1. Sample Collection:
- Draw a known volume of air through a glass fiber filter to collect airborne particulate matter.
2. Extraction:
- Place the filter in a Soxhlet extraction apparatus.
- Add 200 mL of chloroform to the flask.
- Extract the sample for 8 hours.
- Concentrate the extract to approximately 10 mL using a rotary evaporator.
3. Acid-Base Partitioning (Cleanup):
- Transfer the chloroform extract to a separatory funnel.
- Add 50 mL of 10% sulfuric acid and shake vigorously for 2 minutes. Allow the layers to separate and collect the aqueous (acid) layer.
- Repeat the acid extraction two more times.
- Combine the aqueous extracts and neutralize with a sodium hydroxide solution to a pH of 8-9.
- Extract the neutralized aqueous solution three times with 50 mL portions of chloroform.
- Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Concentrate the final extract to a known volume (e.g., 1 mL).
4. Instrumental Analysis (HPLC-FLD):
- HPLC System: A standard HPLC system with a fluorescence detector.
- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Injection Volume: 10 µL.
- Fluorescence Detection: Set excitation and emission wavelengths appropriate for this compound.
- Quantification: Prepare a calibration curve using certified reference standards of this compound.[10][11][12]
Environmental Fate and Transport
The environmental behavior of this compound is governed by its physicochemical properties. It is a solid with very low water solubility and low volatility.[3][5]
-
Adsorption: In soil and aquatic environments, this compound strongly adsorbs to organic matter and sediment.[3][5] This limits its mobility but contributes to its persistence.
-
Volatilization: Volatilization from water surfaces is not considered a significant fate process.[3]
-
Bioaccumulation: The estimated bioconcentration factor (BCF) of 100 suggests a high potential for bioaccumulation in aquatic organisms, provided it is not metabolized.[3]
-
Degradation: Information on the biodegradation of this compound is limited, but like other high molecular weight PAHs, it is expected to be recalcitrant to microbial degradation.[13]
Toxicological Significance
This compound is recognized as a potent carcinogen.[1][14]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B).[3] It is also listed as reasonably anticipated to be a human carcinogen. Studies in experimental animals have shown that it can induce tumors at various sites, including the lungs and skin, through different routes of exposure.[15]
-
Metabolic Activation: The carcinogenicity of this compound is dependent on its metabolic activation by cytochrome P450 enzymes to reactive metabolites, specifically bay-region diol epoxides, which can bind to DNA and induce mutations.[1][2][16]
Conclusion
This compound is a hazardous environmental contaminant originating from a wide range of combustion and industrial sources. Its persistence in the environment, potential for bioaccumulation, and carcinogenic properties necessitate continued monitoring and control of its release. Understanding the primary sources and developing sensitive analytical methods are critical for assessing human exposure and mitigating the associated health risks.
References
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- 2. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fact sheet: Dibenzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 6. This compound - OEHHA [oehha.ca.gov]
- 7. Dibenz[a,j]acridine - OEHHA [oehha.ca.gov]
- 8. This compound - OEHHA [oehha.ca.gov]
- 9. This compound | CAS 226-36-8 | LGC Standards [lgcstandards.com]
- 10. accustandard.com [accustandard.com]
- 11. DIBENZ (a,h) ACRIDINE (purity) | LGC Standards [lgcstandards.com]
- 12. esslabshop.com [esslabshop.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. springfieldmo.gov [springfieldmo.gov]
- 15. Carcinogenicity and polarographic behavior of dibenz[a,h]anthracene, this compound and dibenz[a,h]phenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Carcinogenesis of Dibenz Acridine - Subodh Kumar [grantome.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to Dibenz[a,h]acridine (CAS No. 226-36-8)
This guide provides a comprehensive technical overview of this compound (DB[a,h]ACR), a pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) of significant interest to researchers in toxicology, environmental science, and drug development. Its notoriety stems from its classification as a potent mutagen and carcinogen.[1] This document delves into the core physicochemical properties, metabolic activation, analytical methodologies, and safe handling of DB[a,h]ACR, offering field-proven insights and detailed protocols for the scientific community.
Core Physicochemical and Spectroscopic Data
DB[a,h]ACR is a yellow crystalline solid that is practically insoluble in water but exhibits solubility in organic solvents like benzene, acetone, and cyclohexane.[2] This lipophilicity, indicated by a high log Kow value, is a critical factor in its environmental persistence and biological uptake.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 226-36-8 | [3] |
| Molecular Formula | C₂₁H₁₃N | [2][4] |
| Molecular Weight | 279.33 g/mol | [3] |
| Appearance | Yellow crystalline solid | [2][5] |
| Melting Point | 226 °C | [4] |
| Boiling Point | Not Available | [4] |
| Water Solubility | 0.159 mg/L at 25 °C | [2] |
| log Kow (Octanol-Water Partition Coefficient) | 5.73 | [2] |
| Vapor Pressure | 6.07E-11 mmHg at 25°C | [6] |
| Flash Point | 240.3°C | [6] |
Spectroscopic Signatures
The structural elucidation and quantification of DB[a,h]ACR rely on various spectroscopic techniques. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), provides characteristic fragmentation patterns essential for its identification.[2][7] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy further offer detailed structural information.[2]
Environmental Provenance and Significance
DB[a,h]ACR is not produced commercially for industrial use and primarily serves as a research chemical.[8][9] Its presence in the environment is a direct consequence of the incomplete combustion of organic materials containing nitrogen.[2] Key sources of emission include:
-
Petroleum refining processes[8]
-
Coal combustion[8]
-
Effluents from waste incinerators[2]
-
Automobile exhaust[2]
The widespread nature of these sources leads to the ubiquitous, albeit low-level, presence of DB[a,h]ACR in urban air and other environmental matrices, posing a continuous exposure risk.[10]
Toxicology and Carcinogenic Mechanism
The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[2][10] The carcinogenic potential of DB[a,h]ACR is not inherent to the parent molecule but is a result of its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules like DNA.
Metabolic Activation Pathway
The biotransformation of DB[a,h]ACR is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[2][11] The metabolic pathway is a critical area of study as the efficiency and stereoselectivity of these enzymatic reactions directly influence the compound's carcinogenic potency.
The activation process can be summarized as follows:
-
Epoxidation and Dihydrodiol Formation: The parent DB[a,h]ACR molecule is metabolized to form dihydrodiols. The major metabolites are the bay-region dihydrodiols, specifically DB[a,h]ACR-3,4-diol and the proximate carcinogen DB[a,h]ACR-10,11-diol.[2][12][13]
-
Formation of Diol Epoxides: These dihydrodiols are further epoxidized by CYP enzymes to form highly reactive bay-region diol epoxides.[12][14] These diol epoxides are considered the ultimate carcinogenic metabolites of DB[a,h]ACR.
-
DNA Adduct Formation: The electrophilic diol epoxides can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable DNA adducts.[15] This covalent binding can lead to mutations during DNA replication if not repaired, potentially initiating the process of carcinogenesis. Studies have shown that these DNA adducts can result in A to T and G to T transversions in critical genes like Ha-ras.[15]
The mutagenicity of the different diol epoxides varies significantly. The 10,11-diol-8,9-epoxides are substantially more mutagenic than the 3,4-diol-1,2-epoxides in both bacterial and mammalian cell assays.[14]
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of DB[a,h]ACR in complex environmental and biological samples are paramount for exposure assessment and risk management. The choice of analytical technique is dictated by the sample matrix, required sensitivity, and available instrumentation.
Table 2: Performance of Key Analytical Methods for Aza-PAHs
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Limit of Detection (LOD) | Low ng/L to µg/L range | Can achieve low ng/L detection limits |
| Limit of Quantification (LOQ) | ng/L to µg/L range | In the ng/L range |
| Accuracy (% Recovery) | Typically 80-120% | 97.8% recovery reported after pre-separation |
| Precision (RSD%) | Generally <15% | Typically <10% |
| Selectivity | High (based on mass-to-charge ratio) | High (based on excitation/emission wavelengths) |
| Reference | [16] | [2][16] |
Experimental Protocol 1: Extraction and Analysis of DB[a,h]ACR from Airborne Particulate Matter via GC-MS
This protocol provides a robust workflow for the analysis of DB[a,h]ACR from air samples, a common exposure route.
1. Sample Collection:
-
Draw a known volume of air through a glass fiber or quartz fiber filter using a high-volume air sampler. The total volume should be sufficient to collect detectable quantities of particulate matter.
2. Sample Extraction (Soxhlet Extraction):
-
Rationale: Soxhlet extraction is a rigorous and exhaustive technique suitable for extracting semi-volatile organic compounds from solid matrices.
-
Place the filter in a Soxhlet extraction thimble.
-
Add 200 mL of toluene to a 250 mL round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for 18-24 hours.
-
After extraction, concentrate the toluene extract to approximately 1 mL using a rotary evaporator.
3. Sample Cleanup (Liquid-Liquid Extraction):
-
Rationale: This step is crucial to remove interferences and isolate the basic aza-PAH fraction.
-
Transfer the concentrated extract to a separatory funnel.
-
Extract the toluene phase with 10% phosphoric acid (3 x 20 mL).[2]
-
Combine the acidic aqueous phases and neutralize with a suitable base (e.g., NaOH) to a pH > 10.
-
Back-extract the neutralized aqueous phase with dichloromethane (3 x 20 mL).[2]
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating PAHs.
-
Injection: 1 µL of the final extract in splitless mode.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
MS Conditions: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring the molecular ion (m/z 279) and other characteristic fragment ions.
-
Quantification: Prepare a multi-point calibration curve using certified reference standards of DB[a,h]ACR.
Caption: A typical analytical workflow for this compound from air samples.
Safety, Handling, and Disposal
Given its classification as a suspected carcinogen, all work with DB[a,h]ACR must be conducted with stringent safety precautions.[4][17]
-
Engineering Controls: Handle solid DB[a,h]ACR and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[17]
-
Handling: Avoid direct contact with skin and eyes.[17] In case of contact, flush the affected area immediately with copious amounts of water.[17]
-
Disposal: Dispose of all waste containing DB[a,h]ACR as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Incineration in a permitted hazardous waste incinerator is a recommended disposal method.[17]
Conclusion
This compound remains a compound of high scientific interest due to its carcinogenic properties and environmental prevalence. A thorough understanding of its physicochemical characteristics, metabolic activation pathways, and analytical detection methods is essential for researchers working to elucidate its biological effects and mitigate human exposure. The protocols and data presented in this guide offer a robust foundation for scientists and drug development professionals engaged in the study of this important aza-PAH.
References
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- 2. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. accustandard.com [accustandard.com]
- 5. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]
- 6. chembk.com [chembk.com]
- 7. Dibenz(a,h)acridine [webbook.nist.gov]
- 8. This compound - OEHHA [oehha.ca.gov]
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- 10. This compound (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 11. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of this compound by rat liver microsomes. | Semantic Scholar [semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodi- benz[a,j]acridine involvement in dibenz[a,j]acridine DNA adduct formation in mouse skin consistent with Ha-ras mutation patterns in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Dibenz(a,h)acridine | CAS#:226-36-8 | Chemsrc [chemsrc.com]
An In-depth Technical Guide on the Solubility and Stability of Dibenz[a,h]acridine for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive technical overview of the critical physicochemical properties of Dibenz[a,h]acridine, specifically its solubility and stability. This document is structured to offer not just data, but also the underlying scientific rationale and practical, field-tested methodologies essential for researchers, scientists, and professionals in drug development. Our focus is on delivering actionable insights grounded in established scientific principles to support your research and development endeavors.
Section 1: Core Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic aromatic compound.[1] It is recognized for its potent mutagenic and carcinogenic properties.[1] This compound typically appears as yellow crystals and is notably insoluble in water.[1][2][3] Its presence has been identified in emissions from petroleum refineries, coal combustion, as well as in tobacco smoke and coal tar pitch.[1]
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro/in vivo testing. This compound, characteristic of many large polycyclic aromatic compounds, exhibits poor aqueous solubility. A summary of its known solubility in various solvents is presented below.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.159 mg/L | 25 | [2] |
| Ethanol | Sparingly soluble | Not specified | [2] |
| Benzene | Soluble | Not specified | [2] |
| Acetone | Soluble | Not specified | [2] |
| Cyclohexane | Soluble | Not specified | [2][4] |
| Chloroform | Slightly soluble | Not specified | [1] |
It is important to note that much of the available solubility data is qualitative. For rigorous quantitative analysis, it is imperative to determine solubility experimentally under specific laboratory conditions.
The poor water solubility of this compound can be attributed to its large, non-polar carbocyclic structure, which dominates its physicochemical properties over the single, weakly polar nitrogen heteroatom. For researchers facing challenges with its solubility, several strategies can be employed to enhance its dissolution in aqueous media for experimental purposes. These include the use of cyclodextrins to form inclusion complexes or micellar solubilization using surfactants.[5][6]
Stability Characteristics
The stability of a compound is a measure of its resistance to chemical modification under various environmental conditions. Understanding the stability of this compound is crucial for designing and interpreting toxicological studies, as well as for the development of any potential therapeutic applications.
Thermal Stability: this compound is a relatively stable molecule at ambient temperatures. However, when subjected to high temperatures, it will decompose and emit toxic fumes containing nitrogen oxides.[2]
pH Stability: In aqueous solutions, acridine compounds are generally stable within a pH range of 5 to 9, with no significant degradation observed over a 12-day period.[2] However, the stability of acridinium esters, a related class of compounds, is known to decrease in alkaline solutions (pH > 4.8) due to hydrolysis.[7]
Photostability: this compound can absorb light at wavelengths greater than 290 nm, which makes it susceptible to degradation upon exposure to sunlight through direct photolysis.[2]
Reactivity: As a heterocyclic amine, this compound can undergo exothermic reactions with acids to form salts.[3] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3] Furthermore, mixtures of its dust with air have the potential to ignite and explode.[3]
Section 2: Metabolic Stability and Degradation Pathways
The metabolic stability of a compound provides insight into its persistence in biological systems and the potential for the formation of active or toxic metabolites. The metabolism of this compound has been investigated in rat liver microsomes, revealing that it is biotransformed into several metabolites.[8][9]
The primary metabolic pathway involves the formation of dihydrodiols with bay-region double bonds, namely this compound-3,4-dihydrodiol and this compound-10,11-dihydrodiol.[8][9] These metabolites are considered to be proximate carcinogens.[10] The cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, play a significant role in this metabolic activation.[11][12] Metabolism at the K-region of the molecule is a less significant pathway.[8][9]
Section 3: Experimental Protocols for Solubility and Stability Assessment
To ensure the scientific rigor and reproducibility of research involving this compound, it is essential to employ validated experimental protocols for determining its solubility and stability. The following sections provide detailed, step-by-step methodologies that can be adapted to specific laboratory settings.
Protocol for Determining Aqueous Solubility
This protocol is based on the shake-flask method, a widely accepted technique for determining the solubility of sparingly soluble compounds.
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specified temperature.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)
-
Validated analytical method for the quantification of this compound
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed containers on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.
Protocol for Assessing Chemical Stability
This protocol outlines a general approach for evaluating the chemical stability of this compound under various stress conditions, consistent with international guidelines for stability testing.[13][14][15]
Objective: To evaluate the degradation of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound solution in a suitable solvent
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent and dispense them into appropriate, sealed containers.
-
Storage Conditions:
-
Time Points:
-
Analysis: At each time point, analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.
-
Data Evaluation: Evaluate the change in concentration of this compound over time and the formation of degradation products to determine the stability profile and estimate the shelf-life.
Section 4: Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, critical parameters for any research or development activities involving this compound. The inherent low aqueous solubility and potential for metabolic activation and degradation underscore the importance of careful experimental design and the use of validated analytical methods. The protocols and insights provided herein are intended to equip researchers with the necessary tools to confidently and accurately work with this compound, ensuring the integrity and reliability of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound 10 µg/mL in Cyclohexane [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. Metabolism of this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 14. www3.paho.org [www3.paho.org]
- 15. asean.org [asean.org]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
Introduction: The Challenge and Significance of a Complex Heterocycle
An In-Depth Technical Guide to the Historical Synthesis of Dibenz[a,h]acridine
This compound is a pentacyclic aza-aromatic hydrocarbon, a member of the polycyclic aromatic hydrocarbon (PAH) family, distinguished by the incorporation of a nitrogen atom into its angularly fused ring system. Its rigid, planar structure and electron-rich nature have made it a subject of interest in materials science and biochemical research. However, this same complexity presents a significant synthetic challenge. Historically, this compound has been identified as a product of incomplete combustion of organic materials and is a known carcinogen, underscoring the importance of understanding its formation and handling[1][2].
This technical guide provides a comprehensive overview of the foundational and historical synthetic methods that have been applied to construct the acridine core, with a specific focus on their conceptual adaptation for the synthesis of the complex this compound scaffold. Direct, well-documented historical protocols for this compound are scarce in the literature[3][4]. Therefore, this guide emphasizes the strategic application of classical named reactions, providing researchers and drug development professionals with the fundamental principles required to approach the synthesis of this and other complex polycyclic aza-arenes. We will delve into the mechanistic rationale, procedural details, and inherent limitations of cornerstone methods including the Bernthsen, Ullmann, Friedländer, and Skraup syntheses.
The Bernthsen Acridine Synthesis: A High-Temperature Condensation Strategy
First reported in 1878, the Bernthsen acridine synthesis is a robust, albeit forceful, method for creating the acridine nucleus.[3] Its historical significance lies in its straightforward approach using relatively simple precursors.
Core Principle & Mechanistic Rationale
The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid (or its derivative) at high temperatures (typically >200°C), catalyzed by a dehydrating agent, most commonly zinc chloride.[5][6] The causality of this reaction is rooted in several key steps:
-
Activation of the Carboxylic Acid: Zinc chloride, a potent Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.
-
Electrophilic Aromatic Substitution: The activated acyl group is then attacked by the electron-rich diarylamine at an ortho position. This is the crucial C-C bond-forming step.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks the newly introduced carbonyl group. Subsequent dehydration and aromatization yield the final acridine ring system.
For the synthesis of this compound, the logical starting materials would be N-(naphthalen-1-yl)naphthalen-2-amine and a simple carboxylic acid like formic acid (to yield an unsubstituted C-14) or benzoic acid (to yield a C-14 phenyl-substituted derivative). A primary challenge in this approach is controlling the regioselectivity of the initial acylation, as multiple ortho positions are available for attack.
Generalized Experimental Protocol: Bernthsen Synthesis
Disclaimer: This is a generalized protocol adapted from classical methods and should be optimized with appropriate safety precautions due to the high temperatures involved.[4][6]
-
Reactant Preparation: In a thick-walled reaction vessel equipped with a mechanical stirrer and an air condenser, combine the diarylamine (1.0 eq), the selected carboxylic acid (5-10 eq), and anhydrous zinc chloride (4.0 eq).
-
Heating: Heat the heterogeneous mixture in a sand or oil bath to 200-220°C. The reaction is typically vigorous at the outset. Maintain this temperature for 4-8 hours, or until the reaction completion is indicated by TLC analysis.[6]
-
Workup: Allow the reaction mixture to cool until it is still viscous but manageable. Cautiously add a 28% aqueous ammonia solution to the mixture to neutralize the acid and decompose the zinc chloride complexes.
-
Isolation: The crude product often precipitates from the aqueous mixture. Filter the solid residue and wash thoroughly with water until the filtrate is neutral.
-
Purification: The crude product is typically purified by recrystallization from a high-boiling solvent such as ethanol/toluene or by column chromatography on silica gel.
Visualizing the Bernthsen Mechanism
Caption: The Bernthsen synthesis pathway for this compound.
Data Summary: Bernthsen Synthesis
| Parameter | Assessment | Rationale & Field Insights |
| Reaction Conditions | Harsh | Requires high temperatures (>200°C), which can lead to charring and side reactions.[6] |
| Substrate Scope | Moderate | Generally effective for electron-rich diarylamines. Steric hindrance can significantly lower yields. |
| Yields | Variable (Often Low) | Yields can be highly dependent on the specific substrates and reaction control. Low yields are a known issue.[4] |
| Key Advantage | Simplicity | Uses readily available starting materials and a one-pot procedure. |
| Major Disadvantage | Lack of Control | The aggressive conditions and potential for regioisomeric byproducts make purification challenging. |
The Ullmann Condensation: A Copper-Catalyzed Assembly
The Ullmann condensation is a classical, copper-promoted reaction for forming C-N, C-O, or C-S bonds.[7][8] In the context of acridine synthesis, it provides a pathway for constructing the diarylamine precursor, which can then undergo a subsequent cyclization to form the central ring.
Core Principle & Mechanistic Rationale
The reaction traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric amounts of copper metal or a copper salt at high temperatures.[7] The rationale for its application to this compound involves a two-stage strategy:
-
Intermolecular C-N Coupling: An Ullmann condensation between a naphthylamine (e.g., 2-aminonaphthalene) and a halo-naphthalene (e.g., 1-bromonaphthalene) to construct the N-(naphthalen-1-yl)naphthalen-2-amine backbone. Copper(I) is believed to be the active catalytic species, which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and reductive elimination.[9]
-
Intramolecular Cyclization: The resulting diarylamine is then subjected to a separate ring-closing reaction. A related classical method, the Jourdan-Ullmann reaction, achieves this by reacting an N-phenylanthranilic acid with a copper catalyst to form acridone, which can be reduced to acridine. A similar intramolecular cyclization of the di-naphthylamine could be envisioned.
Generalized Experimental Protocol: Ullmann C-N Coupling
-
Reactant Setup: To a flask containing a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), add the naphthylamine (1.0 eq), the halo-naphthalene (1.0 eq), a base (e.g., K₂CO₃, 2.0 eq), and the copper catalyst (e.g., CuI, 0.1-1.0 eq).[7]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature, often in the range of 180-210°C, for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The organic extracts are washed, dried, and concentrated. The crude diarylamine is then purified, typically by column chromatography. The subsequent cyclization step would require a separate procedure, often involving strong acid and heat.
Visualizing the Ullmann Workflow
Caption: A two-step Ullmann strategy for this compound.
Data Summary: Ullmann Synthesis
| Parameter | Assessment | Rationale & Field Insights |
| Reaction Conditions | Harsh | Requires very high temperatures and polar aprotic solvents.[7] Modern ligand-accelerated versions operate under milder conditions. |
| Substrate Scope | Broad | Particularly useful for coupling aryl halides with various nucleophiles. Aryl iodides and bromides are most reactive. |
| Yields | Variable | Can be moderate to good, but often plagued by side reactions like homocoupling of the aryl halide. |
| Key Advantage | Versatility | Provides a reliable method for constructing the diarylamine backbone, which is a key intermediate. |
| Major Disadvantage | Stoichiometric Copper | Historical methods often required stoichiometric or super-stoichiometric amounts of copper, leading to purification issues. |
The Friedländer Annulation: A Convergent Cyclocondensation
The Friedländer synthesis, first reported in 1882, is a highly efficient and versatile method for constructing quinoline and acridine ring systems.[10] It offers a more convergent approach compared to the Bernthsen or Ullmann methods.
Core Principle & Mechanistic Rationale
The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone).[11] The reaction can be catalyzed by either acid or base and proceeds through two plausible mechanisms:[10]
-
Aldol-First Pathway: An initial aldol condensation between the two carbonyl components, followed by cyclization via Schiff base formation and subsequent dehydration.
-
Schiff Base-First Pathway: Formation of a Schiff base between the amine and the methylene partner's carbonyl group, followed by an intramolecular aldol-type cyclization and dehydration.
This method's power lies in its ability to precisely control the placement of substituents by incorporating them into the starting materials. For this compound, a plausible strategy would involve the reaction of 3-amino-2-naphthaldehyde with 1-tetralone . The subsequent dehydration and aromatization of the initially formed tetrahydrodibenzacridine would yield the final product.
Generalized Experimental Protocol: Friedländer Synthesis
-
Reactant Mixing: In a suitable solvent such as ethanol or acetic acid, dissolve the 2-aminoaryl carbonyl compound (1.0 eq) and the α-methylene ketone (1.0-1.2 eq).
-
Catalyst Addition: Add the catalyst. For base-catalyzed reactions, a small amount of piperidine, KOH, or NaOH is used. For acid-catalyzed reactions, p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid can be employed.[10][12]
-
Reaction: Heat the mixture to reflux for 2-12 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution. If not, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: Purification is achieved by recrystallization or column chromatography.
Visualizing the Friedländer Mechanism
Caption: The Friedländer annulation pathway to this compound.
Data Summary: Friedländer Synthesis
| Parameter | Assessment | Rationale & Field Insights |
| Reaction Conditions | Mild to Moderate | Often proceeds under reflux conditions in common solvents, making it more accessible than high-temperature methods.[12] |
| Substrate Scope | Broad | A wide variety of 2-aminoaryl carbonyls and methylene components can be used, allowing for diverse substitution patterns. |
| Yields | Generally Good | This method is known for providing good to excellent yields, especially when optimized. |
| Key Advantage | Regiocontrol | The substitution pattern of the final product is precisely determined by the starting materials. |
| Major Disadvantage | Precursor Synthesis | The primary limitation is the accessibility of the required functionalized starting materials, such as 3-amino-2-naphthaldehyde. |
The Skraup Synthesis: A Brute-Force Quinoline Formation
The Skraup synthesis is a classic, if notoriously vigorous, method for preparing quinolines from anilines.[13] While not a direct route to a pentacyclic system like this compound, its principles are fundamental to the historical synthesis of the fused nitrogen-containing rings that are part of the target structure.
Core Principle & Mechanistic Rationale
The archetypal Skraup reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[14] The reaction is highly exothermic and proceeds through several key stages:[15][16]
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein, an α,β-unsaturated aldehyde.
-
Michael Addition: The aniline acts as a nucleophile in a conjugate (Michael) addition to acrolein.
-
Cyclization/Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline by the oxidizing agent.
To apply this to a component of this compound, one would start with a naphthylamine. For example, reacting 2-naphthylamine via the Skraup synthesis would yield benzo[f]quinoline . This demonstrates the method's utility in building fused quinoline systems, which are substructures of the final target. The reaction's violence is often moderated by adding ferrous sulfate (FeSO₄).[14]
Generalized Experimental Protocol: Skraup Synthesis
Warning: This reaction is notoriously exothermic and can be dangerous if not performed with extreme caution and proper scale-up considerations.[14]
-
Setup: In a large flask equipped with a reflux condenser and a dropping funnel, place the aromatic amine (e.g., 2-naphthylamine, 1.0 eq), the oxidizing agent (e.g., nitrobenzene, 1.2 eq), and ferrous sulfate heptahydrate as a moderator.
-
Reactant Addition: Prepare a mixture of concentrated sulfuric acid and glycerol. Heat the flask gently, and then add the acid-glycerol mixture slowly and cautiously through the dropping funnel.
-
Reaction Control: The reaction will become exothermic. Control the rate of addition to maintain a steady reflux. After the addition is complete, continue heating for an additional 2-3 hours.
-
Workup: Cool the mixture and dilute with a large volume of water. Remove any unreacted nitrobenzene by steam distillation.
-
Neutralization & Isolation: Make the remaining solution strongly alkaline with concentrated sodium hydroxide solution. The quinoline product is then isolated by steam distillation from the basic solution.
-
Purification: The product is extracted from the distillate and purified by distillation or crystallization.
Visualizing the Skraup Mechanism
Caption: The Skraup synthesis applied to 2-naphthylamine.
Data Summary: Skraup Synthesis
| Parameter | Assessment | Rationale & Field Insights |
| Reaction Conditions | Extremely Harsh | Highly acidic and exothermic. Notorious for being violent and difficult to control.[14] |
| Substrate Scope | Limited | Primarily for anilines and other simple aromatic amines. Electron-withdrawing groups can inhibit the reaction. |
| Yields | Variable | Yields can be moderate to good (80-90% for simple quinoline) but are highly dependent on careful control of the exotherm.[14] |
| Key Advantage | Inexpensive Reagents | Uses very simple and cheap starting materials (aniline, glycerol). |
| Major Disadvantage | Safety Hazard | The reaction is famously violent. It also produces significant waste and uses harsh reagents. |
Comparative Summary and Scientific Outlook
The historical synthesis of complex aza-arenes like this compound relied on a small portfolio of powerful but often brutal named reactions. Each method presented a different strategic compromise between the complexity of the starting materials and the harshness of the reaction conditions.
| Synthesis Method | Starting Material Complexity | Reaction Conditions | Key Advantage | Primary Limitation |
| Bernthsen | Low (Diarylamine + Acid) | Very Harsh (>200°C, ZnCl₂) | Operational simplicity | Low yields, lack of control[4][6] |
| Ullmann | Moderate (Aryl Halide + Amine) | Harsh (180-210°C, Cu) | Versatile C-N bond formation | Stoichiometric copper, high temp[7] |
| Friedländer | High (Functionalized Precursors) | Mild to Moderate (Reflux) | Excellent regiocontrol, good yields | Requires complex starting materials[12] |
| Skraup | Very Low (Amine + Glycerol) | Extremely Harsh (H₂SO₄, Exothermic) | Inexpensive reagents | Safety hazards, limited scope[14] |
While these classical methods form the bedrock of heterocyclic chemistry, modern synthetic chemistry has largely moved towards more elegant and efficient transition-metal-catalyzed cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination and Suzuki or Sonogashira couplings allow for the construction of the this compound skeleton under significantly milder conditions with greater functional group tolerance and superior control.[17][18] Nevertheless, a deep understanding of these historical syntheses provides invaluable insight into the fundamental reactivity of aromatic systems and serves as a crucial foundation for innovation in the synthesis of novel therapeutics and advanced materials.
References
- 1. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Synthesis of Acridines through Alkyne Addition to Diarylamines [mdpi.com]
- 18. benchchem.com [benchchem.com]
Dibenz[a,h]acridine in Tobacco Smoke and Coal Tar: An In-depth Technical Guide to its Analysis and Significance
Abstract
Dibenz[a,h]acridine, a pentacyclic nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH), is a potent carcinogen found in complex matrices such as tobacco smoke and coal tar. Its detection and quantification are critical for toxicological assessment and regulatory compliance. This technical guide provides a comprehensive overview of the presence, analysis, and toxicological relevance of this compound. We present detailed, field-proven methodologies for the extraction, cleanup, and instrumental analysis of this compound from both tobacco smoke condensate and coal tar pitch. The protocols emphasize the rationale behind experimental choices, focusing on the unique chemical properties of aza-PAHs. This guide is intended for researchers, analytical scientists, and professionals in drug development and environmental health who require robust and reliable methods for the analysis of this hazardous compound.
Introduction: The Toxicological Significance of this compound
This compound is a member of the aza-PAH family, which are polycyclic aromatic hydrocarbons where a carbon atom in one of the aromatic rings is replaced by a nitrogen atom.[1] These compounds are formed during the incomplete combustion of organic materials containing nitrogen.[1] this compound is of significant toxicological concern due to its classification by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. This classification is based on sufficient evidence of carcinogenicity in experimental animals.[2]
The carcinogenicity of this compound, like many PAHs, is linked to its metabolic activation into highly reactive diol epoxides. These metabolites can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. The presence of the nitrogen atom in the structure of this compound can influence its metabolic pathways and, consequently, its biological activity.[1][2]
Given its formation in common combustion processes, human exposure to this compound is a significant concern. Two of the most notable sources of exposure are tobacco smoke and coal tar.[2] Tobacco smoke contains a complex mixture of over 5,000 chemicals, including numerous carcinogens, with aza-PAHs being a critical class of these toxicants.[1][3] Coal tar, a byproduct of the destructive distillation of coal, is a dense, viscous liquid containing hundreds of organic compounds, including a significant concentration of PAHs and aza-PAHs.[4][5][6]
Accurate quantification of this compound in these challenging matrices is essential for risk assessment, understanding dose-response relationships, and for the development of strategies to mitigate exposure. This guide provides the technical framework for achieving this.
Formation and Occurrence
This compound is not a naturally occurring compound in the environment but is rather a product of pyrolysis. Its formation is intrinsically linked to high-temperature processes involving organic matter that contains both carbon, hydrogen, and nitrogen.
In Tobacco Smoke: During the burning of a cigarette, temperatures in the combustion zone can exceed 900°C. In this oxygen-deficient, high-temperature environment, complex organic molecules in the tobacco leaf are broken down into smaller, reactive fragments. These fragments, including nitrogen-containing species derived from alkaloids (like nicotine) and proteins, recombine to form more stable, larger aromatic systems. This process, known as pyrosynthesis, leads to the formation of a wide array of PAHs and aza-PAHs, including this compound.
In Coal Tar: Coal tar is produced by the carbonization of coal at temperatures typically ranging from 900 to 1200°C in coke ovens.[6] Similar to tobacco combustion, this process involves the thermal decomposition of the complex organic structure of coal and the subsequent recombination of radical fragments into a complex mixture of aromatic compounds. The nitrogen present in the original coal structure is incorporated into some of these newly formed aromatic rings, resulting in the presence of aza-PAHs like this compound in the resulting coal tar pitch.[5]
Quantitative Data on this compound Presence
The concentration of this compound can vary significantly depending on the source material and the conditions of combustion. The following tables summarize reported concentrations in tobacco smoke and coal tar-related matrices.
Table 1: Concentration of this compound and Related Isomers in Tobacco Smoke
| Analyte | Concentration | Source |
| This compound | 0.01 µg / 100 cigarettes (0.1 ng/cigarette) | Cigarette Smoke Condensate[2] |
| Dibenzacridines (general class) | 0.01 to 1 mg / 100 cigarettes | Cigarette Smoke Condensate[1] |
| Dibenz[a,j]acridine (isomer) | 0.27 to 1 µg / 100 cigarettes | Cigarette Smoke Condensate[7] |
Table 2: Concentration of this compound in Coal Tar-Related Matrices
| Analyte | Concentration | Source |
| This compound | 50 µg / g of particulates | Coal Tar Pitch Polluted Air[2] |
| Benzo[a]pyrene (for comparison) | ~10 to 1000 mg/kg (ppm) | Coal Tar Pitch[8] |
| Benz[a]anthracene (for comparison) | ~20 mg/kg (ppm) | Coal Tar Pitch[8] |
Analytical Methodologies
The analysis of this compound in tobacco smoke and coal tar is challenging due to the complexity of the matrices and the low concentrations of the analyte. The methodologies presented below are designed to overcome these challenges through selective extraction and robust instrumental analysis.
Analysis in Tobacco Smoke Condensate
The key to isolating this compound from the complex and nicotine-rich matrix of tobacco smoke condensate is to exploit its basicity due to the nitrogen atom in the acridine structure. An acid-base liquid-liquid extraction is the most effective approach for this separation.
Experimental Workflow for Tobacco Smoke Analysis
Caption: Workflow for this compound analysis in tobacco smoke.
Step-by-Step Protocol: Extraction of the Basic Fraction from Tobacco Smoke Condensate
-
Sample Collection: Collect the total particulate matter (TPM) from a specified number of cigarettes (e.g., 20) on a Cambridge filter pad using a smoking machine under standardized conditions (e.g., ISO or Health Canada Intense).
-
Initial Dissolution:
-
Place the filter pad in a flask and extract with a non-polar solvent such as toluene or a mixture of toluene/isooctane. Sonication can be used to ensure complete dissolution of the condensate.
-
Causality: Toluene is an effective solvent for the wide range of organic compounds present in tobacco tar.
-
-
Acid Extraction (Separation of Bases):
-
Transfer the toluene extract to a separatory funnel.
-
Add an equal volume of 1M sulfuric acid (H₂SO₄).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate.
-
The basic compounds, including this compound, will be protonated by the acid and will partition into the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M H₂SO₄ two more times to ensure complete extraction of the basic fraction. Combine the aqueous extracts.
-
Causality: The acidic conditions (pH < 2) ensure that the nitrogen atom in the acridine ring is protonated (-NH⁺-), rendering the molecule highly soluble in the aqueous phase, while neutral and acidic compounds remain in the organic phase.
-
-
Neutralization and Back-Extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a concentrated sodium hydroxide (NaOH) solution with stirring until the pH of the solution is greater than 10. This will deprotonate the aza-PAHs.
-
Transfer the now basic aqueous solution to a clean separatory funnel.
-
Add a volume of a chlorinated solvent such as dichloromethane (DCM).
-
Shake vigorously for 2-3 minutes and allow the layers to separate. The deprotonated, neutral aza-PAHs will now partition into the organic (DCM, bottom) layer.
-
Drain the organic layer. Repeat the extraction of the aqueous layer with fresh DCM two more times. Combine the organic extracts.
-
Causality: Raising the pH deprotonates the nitrogen heterocycles, making them neutral and thus soluble in a non-polar organic solvent like DCM. This step effectively isolates the basic fraction from water-soluble impurities.
-
-
Drying and Concentration:
-
Pass the combined DCM extracts through a column containing anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Concentrate the dried extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for instrumental analysis. It can be solvent-exchanged into a solvent more compatible with the chosen analytical technique if necessary (e.g., acetonitrile for HPLC).
-
Analysis in Coal Tar
Coal tar is a highly viscous and complex matrix, rich in a vast number of aromatic compounds. The analytical approach here focuses on an initial dissolution followed by a robust cleanup step using solid-phase extraction (SPE) to isolate the PAHs and aza-PAHs from the bulk matrix.
Experimental Workflow for Coal Tar Analysis
Caption: Workflow for this compound analysis in coal tar.
Step-by-Step Protocol: Extraction and Cleanup from Coal Tar
-
Sample Preparation:
-
Homogenize the coal tar sample.
-
Weigh a precise amount (e.g., 100 mg) of the homogenized sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent such as tetrahydrofuran (THF) or toluene, and bring to volume. Sonication may be required to ensure complete dissolution.[8]
-
Causality: THF is a strong organic solvent capable of dissolving the complex, high molecular weight components of coal tar pitch.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Selection: A normal-phase SPE cartridge, such as silica gel or Florisil, is appropriate.[8][9]
-
Conditioning: Condition a silica SPE cartridge (e.g., 1 g, 6 mL) by passing an aliquot of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load a small, measured aliquot of the dissolved coal tar solution onto the conditioned SPE cartridge.
-
Wash Step: Wash the cartridge with a non-polar solvent like n-hexane. This step is crucial for removing non-polar aliphatic compounds while retaining the more polar aromatic compounds on the silica sorbent.
-
Causality: The aromatic compounds (PAHs and aza-PAHs) have a stronger interaction with the polar silica stationary phase compared to aliphatic hydrocarbons, which are washed away with the non-polar hexane.
-
Elution: Elute the target analytes (PAHs and aza-PAHs) using a solvent mixture of intermediate polarity, such as a hexane:dichloromethane (DCM) mixture. The optimal ratio should be determined experimentally, but a 50:50 (v/v) mixture is a good starting point. Collect the eluate.
-
Causality: The hexane:DCM mixture is polar enough to disrupt the interaction between the aromatic analytes and the silica gel, allowing them to be eluted, while leaving more polar, highly colored matrix components on the cartridge.
-
-
Concentration:
-
Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now cleaned and concentrated, ready for instrumental analysis.
-
Instrumental Analysis
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are suitable techniques for the final quantification of this compound.
GC-MS Analysis:
-
Rationale: GC-MS offers excellent chromatographic resolution and definitive identification based on both retention time and mass spectrum. It is the preferred method for complex mixtures.
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms) is recommended for its good selectivity for PAHs.
-
Injection: Splitless injection is used to ensure maximum sensitivity for trace-level analysis.
-
Oven Program: A temperature ramp is necessary to separate the wide range of aromatic compounds. A typical program might start at 60-80°C and ramp up to 300-320°C.
-
MS Detection: Selected Ion Monitoring (SIM) mode should be used for quantification to enhance sensitivity and selectivity. The molecular ion (m/z 279) would be the primary quantitation ion, with other fragment ions (e.g., m/z 278, 252) used as qualifiers.
HPLC-FLD Analysis:
-
Rationale: HPLC with fluorescence detection is extremely sensitive and selective for fluorescent compounds like this compound. It is an excellent alternative or confirmatory technique.
-
Column: A reversed-phase C18 column is typically used for the separation of PAHs.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve the necessary separation.
-
Detection: A fluorescence detector should be programmed with the specific excitation and emission wavelengths for this compound to achieve maximum sensitivity and to discriminate it from co-eluting compounds.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through the incorporation of rigorous quality control measures:
-
Internal Standards: The use of isotopically labeled internal standards (e.g., this compound-d13) is critical. These standards are added to the sample at the very beginning of the preparation process and behave almost identically to the native analyte through extraction, cleanup, and injection. Any loss of analyte during the procedure will be mirrored by a loss of the internal standard, allowing for accurate correction of the final calculated concentration.
-
Method Blanks: Processing a blank sample (a clean filter or solvent) through the entire analytical procedure is essential to check for contamination from solvents, glassware, or the instrument itself.
-
Spiked Samples: A matrix spike, where a known amount of this compound is added to a real sample, should be analyzed to determine the recovery of the method and assess any matrix effects (suppression or enhancement of the signal).
-
Calibration: A multi-point calibration curve using certified reference standards is mandatory for accurate quantification.
By implementing these measures, the analytical system continuously validates its own performance, ensuring the generation of trustworthy and defensible data.
Conclusion
This compound represents a significant health risk due to its carcinogenic potential and its presence in ubiquitous sources like tobacco smoke and coal tar. Its analysis is complicated by chemically complex matrices and typically low concentrations. The methodologies outlined in this guide, centered on selective acid-base liquid-liquid extraction for tobacco smoke and robust SPE cleanup for coal tar, provide a reliable framework for the accurate quantification of this hazardous compound. By understanding the chemical principles behind each step and implementing rigorous quality control, researchers and scientists can generate high-quality data to support toxicological studies, risk assessment, and regulatory efforts aimed at minimizing human exposure to this potent carcinogen.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dibenz[a,h]acridine via Friedländer Annulation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the synthesis of Dibenz[a,h]acridine, a significant polycyclic aromatic azaarene, utilizing the robust and versatile Friedländer annulation. This document is designed to offer both the theoretical underpinnings and practical, step-by-step guidance necessary for the successful synthesis and characterization of this valuable heterocyclic compound.
Introduction: The Significance of this compound and the Friedländer Annulation
This compound is a pentacyclic nitrogen-containing aromatic compound belonging to the class of azaarenes. Its extended π-conjugated system imparts unique photophysical properties, making it a molecule of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. Furthermore, the dibenzacridine scaffold is a recurring motif in various biologically active molecules and is a subject of study in medicinal chemistry and toxicology. The carcinogenic properties of some dibenzacridines also necessitate reliable synthetic routes for toxicological and metabolic studies.[1]
The Friedländer annulation, a classic named reaction in organic chemistry, provides an efficient and straightforward method for the construction of quinoline and, by extension, acridine ring systems. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[2][3] This condensation can be catalyzed by either acids or bases and proceeds through an initial aldol or Schiff base formation, followed by cyclization and dehydration to yield the final aromatic heterocycle.[2] The versatility and functional group tolerance of the Friedländer reaction make it an attractive strategy for the synthesis of complex polycyclic azaarenes like this compound.
Reaction Rationale and Strategic Approach
The synthesis of this compound via the Friedländer annulation is strategically designed to construct the final pentacyclic framework in a convergent manner. The core principle is the reaction between a naphthalene-derived ortho-aminoaldehyde and a cyclic ketone, which upon condensation and subsequent aromatization, will yield the target molecule.
The chosen precursors for this synthesis are:
-
2-Amino-1-naphthaldehyde: This molecule provides the naphthalene ring that will form one of the benzo components of the final acridine, along with the essential ortho-amino and aldehyde functionalities required for the Friedländer condensation.
-
2-Tetralone: This cyclic ketone possesses the necessary α-methylene group adjacent to the carbonyl, which will participate in the condensation and ultimately form the central pyridine ring of the acridine core.
The overall synthetic transformation is depicted below:
Figure 1: Synthetic strategy for this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key precursor, 2-amino-1-naphthaldehyde, and the final Friedländer annulation to yield this compound.
Synthesis of 2-Amino-1-naphthaldehyde
The synthesis of 2-amino-1-naphthaldehyde is a multi-step process starting from the readily available 2-methylnaphthalene. This precursor is not commonly commercially available and its synthesis is a critical prerequisite for the final reaction.
Protocol 1: Synthesis of 2-Amino-1-naphthaldehyde
This protocol is based on a multi-step synthesis involving nitration, oxidation, and subsequent reduction.
Step 1: Nitration of 2-Methylnaphthalene
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in a suitable solvent such as acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-nitro-2-methylnaphthalene.
Step 2: Oxidation of 1-Nitro-2-methylnaphthalene to 2-Nitro-1-naphthaldehyde
-
Dissolve the crude 1-nitro-2-methylnaphthalene in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as chromium trioxide or selenium dioxide, portion-wise at a controlled temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to get the crude 2-nitro-1-naphthaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reduction of 2-Nitro-1-naphthaldehyde to 2-Amino-1-naphthaldehyde
-
Dissolve the purified 2-nitro-1-naphthaldehyde in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride dihydrate or iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-amino-1-naphthaldehyde can be purified by recrystallization or column chromatography.
Friedländer Annulation: Synthesis of this compound
This proposed protocol is based on established methodologies for the Friedländer synthesis of polycyclic azaarenes. Optimization of reaction conditions may be necessary to achieve the best results.
Protocol 2: Acid-Catalyzed Friedländer Synthesis of this compound
Materials:
-
2-Amino-1-naphthaldehyde (1.0 eq)
-
2-Tetralone (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 eq) or another suitable acid catalyst (e.g., HCl, H₂SO₄)
-
Toluene or another high-boiling point solvent (e.g., xylene, DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-1-naphthaldehyde (1.0 eq), 2-tetralone (1.2 eq), and the chosen solvent (e.g., toluene).
-
Add the acid catalyst (e.g., p-TsOH, 0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain the reflux for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
Protocol 3: Base-Catalyzed Friedländer Synthesis of this compound
Materials:
-
2-Amino-1-naphthaldehyde (1.0 eq)
-
2-Tetralone (1.2 eq)
-
Potassium hydroxide (KOH) or sodium ethoxide (NaOEt) (2.0-3.0 eq)
-
Ethanol or another suitable alcoholic solvent
-
Standard work-up reagents
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1-naphthaldehyde (1.0 eq) and 2-tetralone (1.2 eq) in ethanol.
-
Add the base (e.g., KOH or NaOEt) to the solution.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism
The Friedländer annulation can proceed through two primary mechanistic pathways, depending on whether the reaction is acid or base-catalyzed.[2]
References
Bernthsen acridine synthesis for Dibenz[a,h]acridine derivatives
Application Note & Protocol
Topic: Bernthsen Acridine Synthesis for Dibenz[a,h]acridine Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the this compound Scaffold
This compound and its derivatives represent a class of pentacyclic aza-aromatic hydrocarbons that are of significant interest in medicinal chemistry, materials science, and toxicology.[1][2] The rigid, planar structure of these molecules allows them to intercalate with DNA, a property that has been exploited in the development of potential anti-cancer agents.[3][4] Furthermore, the unique electronic properties of this scaffold make it a valuable component in organic semiconductors and fluorescent probes.[5]
However, the synthesis of these complex polycyclic systems presents a considerable challenge. Among the classical methods, the Bernthsen acridine synthesis, first reported in the late 19th century, remains a foundational strategy for constructing the acridine core.[1][6][7] This application note provides an in-depth guide to the theoretical underpinnings and practical execution of the Bernthsen synthesis, specifically adapted for the preparation of this compound derivatives.
Theoretical Framework: The Bernthsen Acridine Synthesis
The Bernthsen synthesis is fundamentally a condensation reaction between a diarylamine and a carboxylic acid (or its anhydride), catalyzed by a Lewis acid, typically anhydrous zinc chloride (ZnCl₂), at high temperatures.[8][9][10] The reaction proceeds through a concerted mechanism involving electrophilic acylation and subsequent intramolecular cyclization followed by dehydration.
Reaction Mechanism
The mechanism can be dissected into several key steps:
-
Activation of the Carboxylic Acid: The Lewis acid catalyst (ZnCl₂) coordinates with the carboxylic acid, generating a highly electrophilic acylium ion or a related reactive intermediate.[11][12] This step is crucial for activating the otherwise unreactive carboxylic acid.
-
Electrophilic Aromatic Substitution: The diarylamine, acting as the nucleophile, attacks the activated acyl group. This substitution preferentially occurs at the ortho-position of one of the aryl rings.[11]
-
Intramolecular Cyclization: The resulting N-acylated diarylamine intermediate undergoes an intramolecular Friedel-Crafts-type acylation. The carbonyl group attacks an ortho-position on the second aryl ring, leading to the formation of a tricyclic dihydroacridinol intermediate.[12]
-
Dehydration and Aromatization: Under the harsh, high-temperature conditions, the intermediate readily dehydrates to form the fully aromatic and stable acridine ring system.[12]
For the synthesis of a this compound derivative, the conceptual starting materials would be a dinaphthylamine and a suitable carboxylic acid, which upon condensation and cyclization, would yield the desired pentacyclic framework.
Caption: Fig. 1: Generalized Mechanism of the Bernthsen Acridine Synthesis.
Experimental Protocol: Synthesis of a this compound Derivative
Disclaimer: This protocol is a generalized procedure based on the principles of the Bernthsen synthesis and adapted for the target scaffold.[13] Yields and specific conditions may vary significantly and require optimization based on the specific diarylamine and carboxylic acid used. Extreme caution must be exercised due to the high temperatures involved.
Materials and Reagents
-
Appropriate Dinaphthylamine (e.g., N-phenyl-1-naphthylamine as a precursor analog)
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
High-boiling point solvent (optional, e.g., Dowtherm A)
-
Chloroform or Dichloromethane (for extraction)
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology
-
Preparation: Ensure all glassware is thoroughly dried in an oven. The zinc chloride catalyst must be anhydrous; if necessary, it should be fused under vacuum before use to remove any moisture. Impurities in starting materials can significantly impede the reaction.[14]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet, combine the dinaphthylamine (10 mmol), the selected carboxylic acid (15 mmol, 1.5 equiv.), and anhydrous zinc chloride (20 mmol, 2.0 equiv.).
-
Thermal Conditions (Conventional Heating):
-
Heat the reaction mixture in a sand bath or heating mantle.
-
Gradually raise the temperature to 220-250°C.[9][10] The reaction is often run as a melt.
-
Maintain this temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots (if feasible) and analyzing them by Thin Layer Chromatography (TLC). Be aware that the high temperatures can lead to charring.[15]
-
-
Work-up and Extraction:
-
Allow the reaction vessel to cool to room temperature. The result is often a hard, dark-colored mass.
-
Carefully add 50 mL of 10% NaOH solution to the flask and heat the mixture to a gentle boil to dissolve the zinc salts and unreacted carboxylic acid.
-
After cooling, transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x 50 mL).[15]
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude solid is often highly impure. Purify via column chromatography on silica gel, using a gradient of an appropriate solvent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to isolate the desired this compound derivative.[15]
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene).
-
Caption: Fig. 2: Experimental Workflow for Bernthsen Synthesis.
Optimization and Modern Enhancements
The classical Bernthsen synthesis is often plagued by low yields and the formation of tarry byproducts due to its harsh conditions.[11][15] Several strategies can be employed to mitigate these issues.
Microwave-Assisted Synthesis
A significant advancement is the use of microwave irradiation, which can dramatically accelerate the reaction.[16] Reactions that require 24 hours of conventional heating can often be completed in 5-10 minutes in a microwave reactor, frequently with improved yields and cleaner reaction profiles.[11][16]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Low or No Yield | 1. Insufficient temperature.[15] 2. Presence of moisture deactivating the catalyst. 3. Suboptimal catalyst-to-reactant ratio. 4. Impure starting materials.[14] | 1. Ensure the reaction reaches and maintains the target temperature (220-250°C). 2. Use freshly fused ZnCl₂ and anhydrous reagents. 3. Systematically vary the molar equivalents of ZnCl₂ to find the optimum. 4. Purify starting materials before the reaction. |
| Excessive Charring/Byproduct Formation | 1. Reaction temperature is too high or heating period is too long.[15] 2. Strongly acidic conditions causing decomposition. | 1. Reduce the reaction temperature or time. Monitor closely with TLC. 2. Consider using polyphosphoric acid (PPA) as a milder catalyst, though this may require lower temperatures and can also result in lower yields.[10][15] |
| Difficult Purification | 1. Formation of complex, tarry mixtures. 2. Product is poorly soluble. | 1. Optimize reaction conditions to achieve a cleaner crude product.[14] 2. Employ a multi-step purification strategy: start with a crude filtration, followed by column chromatography, and finish with recrystallization. |
Comparative Data: Conventional vs. Microwave Heating
The following table summarizes typical parameters for the synthesis of simpler 9-substituted acridines, providing a valuable reference for adapting the protocol to more complex this compound targets.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 8 - 24 hours | 5 - 10 minutes | [10][16] |
| Temperature | 200 - 270 °C | 200 - 210 °C | [10][16] |
| Typical Yields | 18 - 50% (can be highly variable) | 60 - 80% (often higher and more reproducible) | [11][16] |
| Key Advantage | Simple equipment setup | Rapid optimization, higher throughput, cleaner reactions | [16] |
| Key Disadvantage | Long reaction times, significant byproduct formation | Requires specialized microwave reactor |
Conclusion
The Bernthsen acridine synthesis, while a classical method, remains a powerful tool for accessing the complex and valuable this compound scaffold. By understanding the underlying mechanism and the critical experimental parameters, researchers can successfully employ this reaction. Modern adaptations, particularly the use of microwave irradiation, have overcome many of the historical limitations of this synthesis, enabling faster, cleaner, and more efficient production of these important heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Dibenz(a,h)acridine [webbook.nist.gov]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Report: Synthesis of Novel Polycyclic Aromatic Hydrocarbons Derived from Benzotriphenylene (57th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bernthsen Acridine Synthesis [drugfuture.com]
- 8. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 9. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 11. bch.ro [bch.ro]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Analytical Determination of Dibenz[a,h]acridine
Introduction
Dibenz[a,h]acridine is a member of the N-heterocyclic polycyclic aromatic hydrocarbon (aza-PAH) family, characterized by a fused five-ring aromatic system containing one nitrogen atom.[1] It is formed during the incomplete combustion of organic materials and has been identified in various environmental matrices, including air, soil, and water, as well as in cigarette smoke and automobile exhaust.[1][2] Due to its potent mutagenic and carcinogenic properties, the accurate and sensitive detection of this compound is of paramount importance for environmental monitoring, human exposure assessment, and in the context of drug development where related structures may appear as impurities.[3]
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for sample preparation and instrumental analysis, along with insights into the rationale behind the selection of specific methods and parameters.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for the development of effective analytical methods. These properties dictate the choice of extraction solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₃N | |
| Molecular Weight | 279.33 g/mol | |
| Appearance | Yellow crystals | [1][4] |
| Water Solubility | 0.159 mg/L at 25 °C | [1] |
| Log Kow | 5.73 | [1] |
| Melting Point | 227-228 °C | [1] |
The high Log Kow value and low water solubility indicate that this compound is a lipophilic compound, suggesting that it will readily partition into organic solvents and associate with particulate matter in environmental samples.[1] Its aromatic structure gives rise to characteristic UV absorbance and fluorescence properties, which are exploited for its detection.
Overview of Analytical Workflow
The analytical workflow for the determination of this compound typically involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. The selection of the appropriate methodology is contingent on the sample matrix, the required sensitivity, and the available instrumentation.
Caption: A generalized workflow for the analysis of this compound.
Sample Preparation: Extraction and Clean-up
The primary objective of sample preparation is to isolate this compound from the sample matrix and remove interfering components that could compromise the analytical results. The choice of extraction technique is highly dependent on the sample type.
Extraction from Solid Matrices (Soil, Sediment, and Particulate Matter)
For solid samples, the goal is to efficiently transfer the analyte from the solid phase to a liquid phase.
-
Soxhlet Extraction: This is a classical and robust technique that uses continuous extraction with a suitable solvent (e.g., chloroform, toluene) to achieve high extraction efficiency.[1]
-
Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times compared to Soxhlet.[1] Toluene is a commonly used solvent for this technique.[1]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time.[5]
Extraction from Liquid Matrices (Water)
For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are the most common approaches.
-
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte from the aqueous phase into an immiscible organic solvent, such as dichloromethane.
-
Solid-Phase Extraction (SPE): This technique is widely used for the pre-concentration and clean-up of water samples. A stationary phase (e.g., C18) is used to retain the analyte, which is then eluted with a small volume of an organic solvent.
Clean-up
Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques such as column chromatography or solid-phase extraction.[6] For instance, an ether solution of the organic extract can be subjected to acid-base partitioning to separate the basic azaarenes from other polycyclic aromatic hydrocarbons (PAHs).[1]
Instrumental Analysis
The instrumental analysis of this compound is primarily accomplished using chromatographic techniques coupled with sensitive detectors.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like this compound.
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Stationary Phase: Reversed-phase columns (e.g., C18) are typically used for the separation of PAHs and aza-PAHs.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) is commonly employed to achieve optimal separation.
-
Detection:
-
Fluorescence Detection (FLD): this compound is a fluorescent molecule, making FLD a highly sensitive and selective detection method.[1][7]
-
UV/Visible Spectroscopic Detection: This method is also applicable, although it is generally less sensitive than fluorescence detection.[1][8]
-
Diode Array Detection (DAD): Provides spectral information that can aid in compound identification.[8]
-
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds.
-
Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Stationary Phase: Non-polar capillary columns (e.g., DB-5ms) are commonly used for PAH analysis.[6]
-
Detection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but less selective than other detectors.[1]
-
Nitrogen-Phosphorus Detector (NPD): A selective detector for nitrogen-containing compounds, offering enhanced sensitivity for aza-PAHs.[1]
-
Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity, and the mass spectrum serves as a confirmatory tool for compound identification.[9][10] Selected Ion Monitoring (SIM) mode can be used to further enhance sensitivity.[6]
-
Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| HPLC-FLD | High sensitivity and selectivity for fluorescent compounds.[6][7] | Not all aza-PAHs are fluorescent. | Low ng/L range.[6] |
| HPLC-UV/Vis | Broad applicability to UV-absorbing compounds.[1] | Lower sensitivity compared to FLD and MS.[8] | ug/L range.[1] |
| GC-MS | High selectivity and confirmatory identification.[9] | Requires derivatization for some polar compounds (not typically needed for this compound). | ng/L to µg/L range.[6][9] |
| GC-NPD | Selective for nitrogen-containing compounds.[1] | Less common than MS; may have matrix interferences. | ug/L range.[1] |
Protocols
Protocol 1: Analysis of this compound in Air Particulate Matter by HPLC-FLD
This protocol is based on established methods for the analysis of aza-PAHs in airborne particulate matter.[1]
1. Sample Collection and Preparation:
- Collect airborne particulate matter on a suitable filter (e.g., glass fiber filter).
- Extract the filter using ultrasonic-assisted extraction with toluene.
- Perform a liquid-liquid extraction of the toluene phase with phosphoric acid to isolate the basic aza-PAH fraction.
- Neutralize the acidic extract and re-extract the aza-PAHs with dichloromethane.
- Evaporate the dichloromethane to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
2. HPLC-FLD Analysis:
- HPLC System: A standard HPLC system with a fluorescence detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: Gradient elution with acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detector Settings: Set the excitation and emission wavelengths to the optimal values for this compound (determined by running a standard).
3. Quality Control:
- Analyze a method blank with each batch of samples.
- Analyze a spiked sample to determine method recovery. A recovery of 97.8% has been reported after a pre-separation step.[1]
- Use a certified reference material of this compound for calibration.[11]
"Air Particulate Sample" -> "Ultrasonic Extraction (Toluene)" [color="#4285F4"];
"Ultrasonic Extraction (Toluene)" -> "Acid-Base Partitioning" [color="#4285F4"];
"Acid-Base Partitioning" -> "Solvent Evaporation & Reconstitution" [color="#4285F4"];
"Solvent Evaporation & Reconstitution" -> "HPLC-FLD Analysis" [color="#EA4335", style=bold];
"HPLC-FLD Analysis" -> "Data Analysis & Quantification" [color="#34A853"];
}
Caption: Workflow for the HPLC-FLD analysis of this compound in air.
Protocol 2: Analysis of this compound in Soil by GC-MS
This protocol is a generalized procedure based on EPA methodologies for the analysis of semi-volatile organic compounds.[9]
1. Sample Preparation:
- Air-dry the soil sample and sieve to remove large debris.
- Extract a known weight of the soil sample using Soxhlet extraction with a 1:1 mixture of acetone and hexane.
- Concentrate the extract using a Kuderna-Danish apparatus.
- Perform a clean-up of the extract using a silica gel column to remove polar interferences.
- Further concentrate the cleaned extract to a final volume of 1 mL.
2. GC-MS Analysis:
- GC System: A gas chromatograph equipped with a mass selective detector.
- Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]
- Carrier Gas: Helium at a constant flow rate.[6]
- Oven Temperature Program: A suitable temperature program to separate this compound from other PAHs.
- Injection Mode: Splitless injection.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 279) and other characteristic fragment ions of this compound.[1][10]
3. Quality Control:
- Include a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each analytical batch.
- Use an internal standard method for quantification to correct for variations in extraction efficiency and instrument response.
- Confirm the identity of this compound by comparing the retention time and the relative abundance of the monitored ions to those of an authentic standard.
"Soil Sample" -> "Soxhlet Extraction (Acetone/Hexane)" [color="#4285F4"];
"Soxhlet Extraction (Acetone/Hexane)" -> "Extract Concentration" [color="#4285F4"];
"Extract Concentration" -> "Silica Gel Cleanup" [color="#4285F4"];
"Silica Gel Cleanup" -> "Final Concentration" [color="#4285F4"];
"Final Concentration" -> "GC-MS Analysis (SIM Mode)" [color="#FBBC05", style=bold];
"GC-MS Analysis (SIM Mode)" -> "Data Analysis & Quantification" [color="#34A853"];
}
Caption: Workflow for the GC-MS analysis of this compound in soil.
Conclusion
The analytical determination of this compound requires careful consideration of the sample matrix and the desired level of sensitivity and selectivity. Both HPLC-FLD and GC-MS are powerful techniques capable of providing accurate and reliable quantification of this important environmental contaminant. The choice between these methods will depend on the specific application and the available resources. Adherence to rigorous quality control procedures, including the use of certified reference materials, is essential for generating data of high quality and ensuring regulatory compliance.
References
- 1. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS 226-36-8 | LGC Standards [lgcstandards.com]
- 4. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]
- 5. analiticaweb.com.br [analiticaweb.com.br]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dibenz(a,h)acridine [webbook.nist.gov]
- 11. DIBENZ (a,h) ACRIDINE (purity) | LGC Standards [lgcstandards.com]
Application Note: Quantitative Analysis of Dibenz[a,h]acridine in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
<_ >
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Dibenz[a,h]acridine in various environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a nitrogen-containing polycyclic aromatic hydrocarbon (PAH), is a compound of significant environmental concern due to its carcinogenic properties.[1][2] This document outlines detailed protocols for sample collection, preparation, extraction, and clean-up, followed by optimized GC-MS instrumental parameters for sensitive and selective detection. The methodologies presented are grounded in established regulatory frameworks, such as those from the U.S. Environmental Protection Agency (EPA), and are supplemented with insights from peer-reviewed scientific literature to ensure robust and reliable results.
Introduction: The Environmental Significance of this compound
This compound is a member of the aza-arene family, which are polycyclic aromatic hydrocarbons where a carbon atom in one of the aromatic rings is replaced by a nitrogen atom. It is formed during the incomplete combustion of organic materials, with significant sources including coal combustion, petroleum refining, and tobacco smoke.[1][3] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence of carcinogenicity in experimental animals.[1][2] Its presence in the environment, even at trace levels, poses a potential risk to human health and ecosystems.
The chemical properties of this compound, such as its low water solubility and high octanol-water partition coefficient (log Kow = 5.73), contribute to its persistence in the environment, particularly in soil and sediment.[2] Accurate and sensitive analytical methods are therefore crucial for monitoring its concentration in various environmental compartments to assess exposure and ensure regulatory compliance. GC-MS is the technique of choice for this analysis due to its high chromatographic resolution and the definitive identification capabilities of mass spectrometry.[4][5]
Principle of GC-MS Analysis
The analysis of this compound by GC-MS involves three key stages:
-
Sample Preparation: The analyte is first extracted from the complex environmental matrix (e.g., soil, water, air particulates). This is a critical step designed to isolate the target compound from interfering substances.
-
Gas Chromatographic Separation: The extracted sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds in the sample interact with this stationary phase to varying degrees, causing them to separate based on their boiling points and chemical properties.
-
Mass Spectrometric Detection: As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (Electron Ionization - EI), causing it to ionize and fragment. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the compound, allowing for its unambiguous identification.[6][7] Quantification is typically achieved by comparing the response of the target analyte to that of an internal standard.
Experimental Protocols
3.1. Sample Collection and Preservation
Proper sample collection and preservation are paramount to obtaining representative results.
-
Water Samples: Collect water samples in amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte adsorption. Preserve samples by cooling to ≤6°C. The holding time before extraction is typically 14 days.[8]
-
Soil and Sediment Samples: Collect soil and sediment samples in wide-mouthed glass jars with Teflon-lined lids. Store samples at ≤6°C and extract within 14 days.[8]
-
Air Samples: Air sampling for PAHs is often performed using a high-volume sampler that draws air through a quartz fiber filter to collect particulate-bound compounds, followed by a sorbent cartridge (e.g., polyurethane foam) to trap vapor-phase compounds, as detailed in EPA Method TO-13A.[9]
3.2. Sample Preparation: Extraction and Clean-up
The choice of extraction and clean-up method depends on the sample matrix. The goal is to efficiently transfer this compound from the sample matrix into a solvent suitable for GC-MS analysis while removing interfering compounds.
3.2.1. Protocol for Water Samples (Based on EPA Method 8310) [10][11]
-
Surrogate Spiking: Spike the water sample (typically 1 L) with a surrogate standard solution containing deuterated PAHs (e.g., acridine-d9) to monitor extraction efficiency.[12]
-
Liquid-Liquid Extraction (LLE):
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (DCM).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower DCM layer into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL aliquots of DCM, combining the extracts.[12]
-
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to hexane for compatibility with the GC system.
-
Internal Standard Addition: Add the internal standard solution (e.g., perylene-d12) just prior to analysis.
3.2.2. Protocol for Soil and Sediment Samples (Based on EPA Method 3540C/3546)
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure representativeness.
-
Surrogate Spiking: Spike a known weight of the sample (e.g., 10-20 g) with the surrogate standard solution.[8]
-
Extraction (Choose one):
-
Soxhlet Extraction (EPA Method 3540C): Place the sample in a Soxhlet extractor and extract with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) for 16-24 hours.[13]
-
Accelerated Solvent Extraction (ASE) (EPA Method 3545A): This automated technique uses elevated temperature and pressure to reduce extraction time and solvent consumption. A common solvent system is a 1:1 (v/v) mixture of methylene chloride and acetone.[5][14]
-
-
Concentration and Solvent Exchange: Concentrate the extract and exchange the solvent to hexane as described for water samples.
-
Clean-up (Silica Gel Chromatography - EPA Method 3630C):
-
Prepare a chromatography column with activated silica gel.
-
Transfer the concentrated extract onto the column.
-
Elute with appropriate solvents to separate the PAHs from interfering compounds. A common approach is to first elute with pentane to remove aliphatic hydrocarbons, followed by elution with a more polar solvent mixture (e.g., methylene chloride:pentane) to recover the PAHs.[13]
-
-
Internal Standard Addition: Add the internal standard prior to GC-MS analysis.
3.3. GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | A non-polar column provides good separation for PAHs. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the high-boiling point analyte. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for balancing separation speed and resolution. |
| Oven Program | 60°C (hold 2 min), ramp 25°C/min to 160°C, then 6°C/min to 300°C (hold 8 min)[14] | A well-defined temperature program is crucial for separating this compound from other PAHs and matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns. |
| Source Temperature | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of this compound. |
Data Analysis and Quantification
4.1. Identification
Identification of this compound is based on two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of an authentic standard within a predefined window.
-
Mass Spectrum: The relative abundances of the monitored ions in the sample must match those of a standard.
4.2. Selected Ion Monitoring (SIM) Parameters
For high sensitivity and selectivity, SIM mode is employed. The characteristic ions for this compound (C₂₁H₁₃N, Molecular Weight: 279.33 g/mol ) are:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 279 | 278, 139.5 |
Rationale: The molecular ion (M⁺) at m/z 279 is typically the most abundant and is used for quantification.[2][15] The ion at m/z 278 corresponds to the loss of a hydrogen atom. The doubly charged ion at m/z 139.5 can also be a characteristic fragment. Monitoring qualifier ions confirms the identity of the compound and helps to distinguish it from co-eluting interferences.
4.3. Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard (e.g., perylene-d12). The response factor (RF) is calculated for each calibration level:
RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
The average RF from the calibration curve is then used to calculate the concentration of this compound in the samples.
Quality Assurance/Quality Control (QA/QC)
A robust QA/QC protocol is essential for generating legally defensible data. Key QA/QC measures include:
-
Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.[16]
-
Laboratory Control Sample (LCS) / Blank Spike: A clean matrix spiked with a known concentration of the analyte is analyzed to assess the accuracy of the method.[16]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of replicate samples are spiked with a known amount of analyte to evaluate the effect of the sample matrix on recovery and precision.
-
Surrogate Recovery: The recovery of the deuterated surrogate standards in each sample is monitored to ensure the efficiency of the extraction process. Acceptance criteria are typically in the range of 70-130%.[12]
-
Calibration Verification: The calibration curve is verified at the beginning and end of each analytical batch, and periodically throughout, by analyzing a mid-level calibration standard.[8]
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound in environmental samples.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note details a robust and reliable method for the determination of this compound in environmental samples using GC-MS. The protocols for sample preparation, instrumental analysis, and quality control are based on established EPA methods and scientific best practices, ensuring high-quality, defensible data. By following these guidelines, researchers and environmental monitoring laboratories can accurately quantify this compound, contributing to a better understanding of its environmental fate and the protection of public health.
References
- 1. This compound (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 2. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - OEHHA [oehha.ca.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advances in pretreatment and analysis methods of aromatic hydrocarbons in soil - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08633B [pubs.rsc.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. epa.gov [epa.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. waters.com [waters.com]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. scispace.com [scispace.com]
- 14. gcms.cz [gcms.cz]
- 15. Dibenz(a,h)acridine [webbook.nist.gov]
- 16. [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Azaarenes in Environmental Matrices using HPLC with Fluorescence Detection
Abstract
This application note presents a comprehensive guide for the determination of azaarenes—nitrogen-containing heterocyclic aromatic compounds—in complex environmental matrices. Azaarenes are an emerging class of pollutants with significant toxicological concern. The methodology detailed herein leverages the inherent fluorescence of many azaarenes, employing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) to achieve high sensitivity and selectivity. This document provides in-depth protocols for sample preparation using both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies, optimized HPLC-FLD conditions, and critical insights into method validation and troubleshooting. This guide is intended for researchers, environmental scientists, and professionals in drug development involved in the trace-level analysis of these contaminants.
Introduction: The Analytical Challenge of Azaarenes
Azaarenes, which are structurally similar to polycyclic aromatic hydrocarbons (PAHs) but with one or more carbon atoms replaced by nitrogen in the aromatic rings, are prevalent environmental contaminants.[1] They originate from sources such as coal tar, crude oil, wood-preserving facilities, and industrial effluents.[1] Many azaarenes and their oxidized derivatives (azaarones) exhibit significant mutagenic, carcinogenic, and ecotoxicological effects, making their sensitive and accurate quantification in environmental samples a critical task.[2][3]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is an ideal analytical technique for this purpose. The key advantages include:
-
High Sensitivity: Fluorescence detection is inherently more sensitive than UV-Vis absorption detection for fluorescent compounds, often by a factor of 10 to 1,000, enabling the detection of trace-level contamination.
-
High Selectivity: By choosing specific excitation and emission wavelengths, the detector can selectively measure the analytes of interest, minimizing interference from non-fluorescent matrix components.
This application note provides a robust framework for developing and validating an HPLC-FLD method for the analysis of azaarenes in challenging matrices such as soil, water, and biological tissues.
The Principle of Fluorescence Detection for Azaarenes
The ability to use fluorescence detection hinges on the molecular property of photoluminescence. Azaarenes, with their conjugated π-electron systems, can absorb light at a specific wavelength (excitation wavelength, λex) which promotes an electron to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting light at a longer, lower-energy wavelength (emission wavelength, λem).[4]
The difference between the excitation and emission maxima is known as the Stokes shift, a fundamental characteristic of a fluorophore.[5] The intensity of the emitted light is directly proportional to the concentration of the analyte over a certain range, forming the basis for quantitative analysis.
dot
Caption: Principle of molecular fluorescence.
Materials and Methods
Reagents and Standards
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Standards: Certified reference standards of target azaarenes (e.g., quinoline, isoquinoline, acridine, benzo[h]quinoline, carbazole).
-
Reagents for Sample Preparation: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and appropriate SPE cartridges (e.g., C18, Florisil) or QuEChERS salts and sorbents.
Instrumentation
-
HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, and column thermostat.
-
Fluorescence Detector: A programmable fluorescence detector capable of time-based wavelength switching.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
Chromatographic Conditions
The separation of azaarenes, including their isomers, can be challenging. A reversed-phase C18 column is commonly employed.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 40% B; 5-25 min, 40-100% B; 25-30 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This is a starting point; the gradient program should be optimized for the specific azaarenes of interest to achieve adequate resolution.[6]
Fluorescence Detector Program
To maximize sensitivity, the excitation and emission wavelengths should be switched during the chromatographic run to match the optimal wavelengths for each eluting azaarene.
| Time (min) | Analyte Group | Excitation (λex, nm) | Emission (λem, nm) |
| 0 - 10 | 2-3 ring azaarenes (e.g., Quinoline) | 310 | 350 |
| 10 - 20 | 3-4 ring azaarenes (e.g., Acridine) | 355 | 410 |
| 20 - 30 | 4-5 ring azaarenes (e.g., Benzo[h]quinoline) | 310 | 390 |
| - | Carbazole | 323 | 351 |
Note: These are representative values. Optimal wavelengths should be determined empirically for each analyte and instrument.[4][7]
Sample Preparation Protocols
The choice of sample preparation method depends on the matrix. Environmental samples are often complex, requiring cleanup to remove interferences that could affect the accuracy of the results.[8]
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
SPE is a robust technique for extracting and concentrating azaarenes from aqueous matrices.[9]
Workflow:
dot
Caption: Solid-Phase Extraction (SPE) workflow.
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.[10] Do not allow the cartridge to dry out.
-
Sample Loading: Adjust the pH of the water sample (e.g., 500 mL) to neutral or slightly basic (pH 7-8) to ensure azaarenes are in their neutral form for better retention on the reversed-phase sorbent. Pass the sample through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the retained azaarenes with 5-10 mL of acetonitrile into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
Protocol 2: QuEChERS for Soil and Biological Tissues
The QuEChERS method is a simple and effective approach for extracting a wide range of analytes from complex solid matrices.[6]
Workflow:
dot
Caption: QuEChERS workflow for solid samples.
Step-by-Step Protocol:
-
Sample Homogenization: Weigh 10 g of homogenized soil or tissue into a 50 mL centrifuge tube. For dry samples like soil, add a specific amount of water to ensure proper extraction.[3]
-
Extraction: Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.[11]
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), 150 mg C18). The choice of sorbent depends on the matrix; for fatty matrices like fish tissue, C18 is crucial for lipid removal.[12]
-
Final Centrifugation: Shake the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
-
Analysis: The resulting supernatant can be directly injected into the HPLC-FLD system or diluted if necessary.
Method Validation and Quality Control
A robust analytical method requires thorough validation. Key parameters to assess include:
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by spiking blank matrices with known concentrations. | 70-120% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | S/N ≥ 10 |
Troubleshooting
Common issues in the HPLC-FLD analysis of azaarenes include peak tailing and baseline noise.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction of basic azaarenes with residual silanol groups on the C18 column. | - Use a mobile phase with a slightly acidic pH (e.g., buffered to pH 3-4) to protonate the azaarenes and minimize silanol interactions. - Employ an end-capped HPLC column. - Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[1] |
| Baseline Noise/Drift | Contaminated mobile phase, detector lamp aging, or column bleed. | - Use fresh, high-purity solvents and degas the mobile phase thoroughly. - Check the detector lamp's usage hours and replace if necessary. - Flush the column with a strong solvent like isopropanol.[13] |
| Poor Resolution | Inadequate separation of isomers (e.g., benzo-quinolines). | - Optimize the gradient elution program (slower gradient). - Evaluate different stationary phases (e.g., phenyl-hexyl column) which can offer different selectivity.[6] |
| Fluorescence Quenching | Presence of interfering compounds in the sample extract that absorb energy from the excited analyte. | - Improve the sample cleanup procedure to remove quenching agents. - Dilute the sample extract. |
Conclusion
The HPLC-FLD method detailed in this application note provides a highly sensitive, selective, and robust approach for the determination of azaarenes in complex environmental matrices. The choice between SPE and QuEChERS for sample preparation should be guided by the specific matrix and laboratory workflow requirements. Proper method development, including optimization of chromatographic conditions and fluorescence detection parameters, coupled with rigorous validation, is essential for generating reliable and defensible data for environmental monitoring and risk assessment.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Solid Phase Extraction Explained [scioninstruments.com]
- 10. youtube.com [youtube.com]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Application Notes & Protocols: High-Efficiency Extraction of Dibenz[a,h]acridine from Environmental Matrices
Foreword: The Analytical Imperative for Dibenz[a,h]acridine
This compound is a nitrogen-heterocyclic polycyclic aromatic hydrocarbon (N-PAH), a class of compounds originating from the incomplete combustion of organic materials.[1] Its presence in the environment, stemming from sources like petroleum refining, coal combustion, and tobacco smoke, is of significant toxicological concern.[1] The International Agency for Research on Cancer (IARC) has established that there is sufficient evidence of its carcinogenicity in experimental animals.[2] Consequently, the development of robust, validated, and efficient extraction protocols for this compound from complex environmental matrices such as soil and water is not merely an academic exercise; it is a critical necessity for accurate environmental monitoring, human exposure risk assessment, and regulatory compliance.
This document provides a detailed guide to the extraction of this compound, moving beyond simple procedural lists to explain the causality behind methodological choices. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and supported by authoritative references.
Physicochemical Profile: Understanding the Target Analyte
The efficacy of any extraction protocol is fundamentally dictated by the physicochemical properties of the target analyte. This compound is a high molecular weight, hydrophobic compound, characterized by its low aqueous solubility and high affinity for organic matter. These properties govern its environmental fate—leading to its sequestration in soil and sediment—and inform the selection of appropriate extraction solvents and techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₃N | [3] |
| Molecular Weight | 279.33 g/mol | |
| Appearance | Yellow crystalline solid | [3][4] |
| Water Solubility | 0.159 mg/L at 25 °C | [3] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.73 | [3] |
| CAS Number | 226-36-8 | [1][2] |
Its high Log K_ow_ value indicates a strong tendency to adsorb to organic fractions in soil and sediment, making its extraction a significant challenge that requires robust methods to overcome strong matrix interactions.[3][5]
Part I: Extraction of this compound from Soil Samples
Soil is a highly complex and heterogeneous matrix, necessitating powerful extraction techniques to release sequestered analytes like this compound. The choice of method often represents a trade-off between extraction efficiency, sample throughput, solvent consumption, and laboratory resources. We present three field-proven protocols: Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), and a modified QuEChERS approach.
Protocol 1: Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique that utilizes elevated temperatures and pressures to enhance the extraction process.[6] The high temperature increases solvent diffusivity and disrupts analyte-matrix interactions, while the high pressure maintains the solvent in its liquid state above its atmospheric boiling point, ensuring safe and efficient operation.[6] This method is recognized by the U.S. EPA for the extraction of PAHs from solid samples.[6][7]
Causality of PLE: By elevating the temperature, the viscosity and surface tension of the solvent decrease, allowing for better penetration into the soil matrix pores where this compound is sequestered.[6] The increased pressure facilitates the complete filling of the extraction cell, preventing solvent boiling and ensuring intimate contact between the sample and the solvent.
Detailed Protocol Steps:
-
Sample Preparation: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to ensure homogeneity. For high-moisture samples, mix with a drying agent like anhydrous sodium sulfate.
-
Cell Assembly: Pack a stainless-steel extraction cell (e.g., 34 mL) with the soil sample (typically 10 g).[7] Place cellulose filters at the bottom and top of the cell.
-
Spiking: Add a surrogate standard (e.g., p-terphenyl-d14) directly onto the sample in the cell to monitor method performance and recovery.[8]
-
Extraction Parameters:
-
Collection: After the static cycles, purge the cell with nitrogen gas to collect the extract in a vial.
-
Concentration: Concentrate the collected extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. The extract is now ready for cleanup and instrumental analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a cost-effective and rapid alternative to traditional methods. It employs high-frequency sound waves to create acoustic cavitation in the solvent—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing solvent penetration into the matrix and accelerating the desorption of the analyte.[10][11]
Causality of UAE: The implosion of cavitation bubbles near the soil particle surface creates microjets of solvent that impact the surface, effectively breaking down the analyte-matrix bonds and facilitating the transfer of this compound into the bulk solvent.
Detailed Protocol Steps:
-
Sample Preparation: Weigh 5 g of homogenized, air-dried soil into a glass centrifuge tube or flask.
-
Spiking: Add a known amount of surrogate standard solution directly to the soil.
-
Solvent Addition: Add 10 mL of a hexane/acetone (1:1 v/v) mixture.[11] This solvent system offers excellent recovery for a wide range of PAHs.
-
Sonication: Place the vessel in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature (e.g., 30°C) to prevent degradation of thermolabile compounds.[10]
-
Separation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 5 minutes to pellet the soil particles.
-
Collection: Carefully decant the supernatant (the extract) into a clean vial.
-
Repeat Extraction: To ensure exhaustive extraction, repeat steps 3-6 two more times, combining the supernatants.
-
Concentration: Concentrate the pooled extracts to a final volume of 1 mL under a gentle nitrogen stream.
Protocol 3: Modified QuEChERS Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been successfully adapted for PAHs in soil.[12][13][14] It involves a two-step process: an initial extraction and partitioning with an organic solvent and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Causality of QuEChERS: The first step uses acetonitrile and high concentrations of salts (e.g., MgSO₄, NaOAc) to induce phase separation and drive the analytes into the organic layer. The anhydrous MgSO₄ also removes water from the sample.[14] The subsequent d-SPE step utilizes specific sorbents to remove matrix interferences. For soil, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences is highly effective.[15]
Detailed Protocol Steps:
-
Sample Hydration & Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water (if the sample is dry) and vortex to hydrate.
-
Add 10 mL of acetonitrile and the surrogate standard.
-
Shake vigorously for 5 minutes.
-
-
Salting-Out Partitioning:
-
Add the contents of a QuEChERS extraction salt packet (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).[14]
-
Shake immediately and vigorously for 1 minute to prevent salt clumping.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing anhydrous MgSO₄, PSA, and C18 sorbents.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a clean tube and concentrate to a final volume of 1 mL for analysis.
-
Table 2: Comparative Analysis of Soil Extraction Methods
| Parameter | Pressurized Liquid Extraction (PLE) | Ultrasound-Assisted Extraction (UAE) | QuEChERS |
| Principle | High Temp & Pressure | Acoustic Cavitation | Salting-out & d-SPE |
| Efficiency | Very High | Good to High | Good |
| Time/Sample | ~20 min | ~45-75 min (incl. repeats) | ~20-30 min |
| Solvent Volume | ~40 mL[7] | ~30 mL | ~10 mL |
| Automation | Fully automated | Semi-automated | Manual/Semi-automated |
| Cost (Initial) | High | Low to Medium | Low |
| Best For | High-throughput labs, difficult matrices | Cost-sensitive labs, moderate throughput | Rapid screening, multi-residue analysis |
Part II: Extraction of this compound from Water Samples
For aqueous matrices, where this compound exists at trace concentrations, an extraction method must provide significant pre-concentration in addition to isolation. Solid-Phase Extraction (SPE) is the industry-standard technique, offering excellent enrichment factors and clean extracts.[16]
Protocol 4: Solid-Phase Extraction (SPE)
SPE operates on the principle of liquid chromatography, where the analyte of interest is selectively adsorbed from the liquid sample onto a solid sorbent packed in a cartridge.[17] Interferences are washed away, and the analyte is then desorbed with a small volume of an appropriate solvent, achieving concentration.
Causality of SPE: Given the nonpolar, hydrophobic nature of this compound (Log K_ow_ = 5.73), a reversed-phase sorbent like C18 (octadecyl-bonded silica) is the ideal choice.[3] The nonpolar analyte partitions from the polar water sample onto the nonpolar C18 stationary phase via hydrophobic interactions. A polar wash solvent removes polar interferences, and a nonpolar elution solvent disrupts the hydrophobic interaction to recover the analyte.
Detailed Protocol Steps:
-
Sample Preparation:
-
Collect a 1 L water sample in a clean glass bottle.
-
If the sample contains suspended solids, pass it through a glass fiber filter.
-
Spike the water sample with a surrogate standard solution.
-
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge (e.g., 500 mg/6 mL).
-
Pass 10 mL of dichloromethane (DCM) through the cartridge to activate the sorbent, followed by 10 mL of methanol to make it water-miscible. Do not let the sorbent go dry.[18]
-
Equilibrate the cartridge by passing 20 mL of reagent water, leaving a layer of water above the sorbent bed.[18]
-
-
Sample Loading:
-
Load the 1 L water sample through the conditioned cartridge at a steady flow rate of 5-10 mL/min using a vacuum manifold.
-
-
Washing (Interference Removal):
-
After loading, wash the cartridge with 5 mL of a methanol/water (50:50) mixture to remove any remaining polar impurities.
-
Dry the cartridge thoroughly by drawing a vacuum for 15-20 minutes to remove all residual water. This step is critical for efficient elution.
-
-
Elution:
-
Elute the trapped this compound by passing 10 mL of an acetone/hexane (1:1) mixture or DCM through the cartridge into a collection tube.[18] Use a slow flow rate (1-2 mL/min) to ensure complete desorption.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
-
Quality Assurance & Control: Ensuring Data Integrity
The validity of any environmental analysis rests upon a robust Quality Assurance/Quality Control (QA/QC) program. For the protocols described, the following measures are mandatory:
-
Method Blanks: An analyte-free matrix (e.g., reagent water or clean sand) is extracted and analyzed alongside samples to check for laboratory contamination.[19][20]
-
Surrogate Standards: A non-target compound, chemically similar to the analyte, is added to every sample before extraction. Its recovery is used to assess the efficiency of the extraction process for each individual sample.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known quantity of this compound is added to a duplicate sample. The recovery of the spike is used to evaluate matrix effects and method accuracy.
-
Certified Reference Materials (CRMs): Analysis of a CRM (soil or water with a certified concentration of PAHs) is essential for validating the accuracy and precision of the entire analytical method.
Conclusion
The successful extraction of this compound from soil and water is a critical prerequisite for its accurate quantification. For soil matrices, Pressurized Liquid Extraction offers the highest efficiency, particularly for aged and contaminated samples, while UAE and QuEChERS provide viable, lower-cost alternatives suitable for various laboratory settings. For aqueous samples, Solid-Phase Extraction with a C18 sorbent is the definitive method, delivering excellent cleanup and the necessary pre-concentration for trace-level analysis. The selection of the optimal protocol should be guided by the specific analytical objectives, matrix complexity, available instrumentation, and required data quality.
References
- 1. This compound - OEHHA [oehha.ca.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. journals.pan.pl [journals.pan.pl]
- 11. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. academicjournals.org [academicjournals.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. weber.hu [weber.hu]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Application Notes and Protocols for the Purification of Synthetic Dibenz[a,h]acridine
Abstract: This document provides a comprehensive technical guide for the purification of synthetic Dibenz[a,h]acridine, a pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH). Given its significance in biochemical research and its classification as a potential carcinogen, achieving high purity is paramount for accurate experimental results and safety.[1][2] This guide details a multi-step purification strategy, from initial crude workup to final polishing, designed for researchers, scientists, and drug development professionals. The protocols emphasize not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot the methodologies effectively.
Introduction to this compound and the Imperative for Purity
This compound (C₂₁H₁₃N, M.W. ≈ 279.33 g/mol ) is a nitrogen-containing heterocyclic aromatic compound that manifests as yellow crystals.[1][2][3] It is formed from the incomplete combustion of organic materials and is a component of environmental pollutants.[1] Its rigid, planar structure allows it to intercalate with DNA, leading to significant mutagenic and carcinogenic properties that are the subject of extensive research.
Crude synthetic this compound is often contaminated with unreacted starting materials, isomeric byproducts, and other polycyclic compounds. The presence of these impurities can drastically affect the results of biological assays, spectroscopic studies, and material science applications. Therefore, a robust and systematic purification workflow is not merely a suggestion but a requirement for scientific integrity. This guide outlines a logical progression of techniques, including liquid-liquid extraction, column chromatography, and recrystallization, to achieve high-purity this compound.
Key Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Appearance | Yellow Crystalline Solid | [1][2] |
| Molecular Formula | C₂₁H₁₃N | [3][4] |
| Molecular Weight | ~279.33 g/mol | [3][4] |
| Melting Point | ~228 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, toluene, and dichloromethane. | [1] |
| Chemical Class | Polycyclic Aromatic Heterocycle (Aza-PAH) | [1] |
Overall Purification Workflow
The purification of synthetic this compound is best approached as a multi-step process. Each step targets a different class of impurities, progressively increasing the purity of the final product. The general workflow is outlined below.
Caption: Multi-step purification workflow for this compound.
Protocol 1: Acid-Base Extraction for Initial Cleanup
Principle: this compound contains a basic nitrogen atom within its aromatic system. This allows for its selective separation from non-basic impurities (e.g., other polycyclic aromatic hydrocarbons) through acid-base extraction. The basic nitrogen can be protonated by a strong acid, rendering the molecule water-soluble as a salt. Neutral and acidic impurities remain in the organic phase.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Chloroform
-
10% Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude synthetic product in a suitable organic solvent (e.g., 100 mL of DCM per 1 gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% H₂SO₄. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The protonated this compound salt will move to the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded or set aside for analysis.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 10% H₂SO₄ two more times to ensure complete recovery of the product. Combine all acidic aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly and carefully add saturated NaHCO₃ solution with stirring until the solution is basic (test with pH paper, pH > 8) and gas evolution ceases. The neutral this compound will precipitate as a solid or oil.
-
Back-Extraction: Add an equal volume of fresh DCM to the neutralized mixture and shake to extract the neutral product back into the organic phase.
-
Isolate Product: Drain the organic layer. Repeat the back-extraction twice more with fresh DCM. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.
-
Concentration: Remove the solvent using a rotary evaporator to yield the partially purified this compound.
Protocol 2: Purification by Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[5] For polycyclic aromatic compounds, silica gel is an effective stationary phase. A non-polar mobile phase is used to elute non-polar impurities first, followed by a gradual increase in solvent polarity to elute the more polar this compound.
Caption: Workflow for column chromatography purification.
Materials:
-
Partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM)
-
Chromatography column, sand, cotton wool
-
TLC plates (silica gel), TLC tank, UV lamp (254 nm)
-
Collection tubes/flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the product from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which typically results in better separation. Carefully add this powder to the top of the column. Add another thin layer of sand.
-
Elution: Begin eluting the column with 100% hexane. This will wash out very non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (98:2)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
TLC Monitoring: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 80:20). Visualize the spots under a UV lamp. The yellow this compound should be visible.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent by rotary evaporation to yield the purified solid.
Chromatography Parameter Summary
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for separating moderately polar organic compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for the sequential elution of compounds based on increasing polarity. |
| Sample Loading | Dry Loading | Prevents band broadening and improves the resolution of the separation. |
| Monitoring | TLC with UV (254 nm) visualization | A rapid and effective way to track the separation and identify pure fractions. |
Protocol 3: High-Purity Refinement by Recrystallization
Principle: Recrystallization is a powerful technique for purifying crystalline solids.[6] The impure solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.
Materials:
-
Chromatographically purified this compound
-
High-purity solvent (e.g., Toluene, Ethanol/Toluene mixture, or similar aromatic solvent)
-
Erlenmeyer flask with a loose-fitting stopper (or watch glass)
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but poorly soluble when cold. Toluene is often a good choice for large aromatic systems.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the yellow crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment
The purity of the final product must be rigorously validated. Several analytical techniques are suitable for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a UV or fluorescence detector is an excellent method to determine purity.[1] A single sharp peak indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a preferred technique for analyzing complex mixtures of PAHs and related compounds.[5][7][8] Coupling it with a mass spectrometer allows for both quantification and confirmation of the product's identity by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect any proton- or carbon-containing impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (228 °C) is a good indicator of high purity.[1]
Conclusion
The purification of synthetic this compound requires a systematic and multi-faceted approach. By logically combining acid-base extraction, column chromatography, and recrystallization, researchers can effectively remove synthetic byproducts and impurities. Each step leverages the specific chemical and physical properties of the target molecule to achieve separation. The protocols provided herein serve as a robust starting point, and the principles discussed should enable scientists to optimize the purification for their specific synthetic route and desired purity level. Rigorous analytical verification of the final product is a critical final step to ensure data integrity in subsequent research.
References
- 1. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dibenz(a,h)acridine [webbook.nist.gov]
- 4. DIBENZ (a,h) ACRIDINE (purity) | LGC Standards [lgcstandards.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Dibenz[a,h]acridine as a Standard for Biochemical Research
Abstract
This technical guide provides a comprehensive overview of Dibenz[a,h]acridine (DB[a,h]ACR) and its critical role as a reference standard in biochemical and toxicological research. We delve into the mechanistic underpinnings of its carcinogenicity, focusing on metabolic activation pathways and its interaction with cellular macromolecules. This document furnishes detailed, field-proven protocols for the preparation of DB[a,h]ACR standards, their application in analytical quantification, and their use in cell-based assays to probe mechanisms of toxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs.
Introduction: The Significance of this compound in Research
This compound is a polycyclic aza-aromatic hydrocarbon (aza-PAH), a class of compounds characterized by a nitrogen atom within their fused ring structure.[1] Found in emissions from petroleum refineries, coal combustion, and in tobacco smoke, DB[a,h]ACR is of significant interest due to its potent mutagenic and carcinogenic properties.[2][3] Its structural similarity to other well-characterized carcinogens makes it an invaluable tool for investigating the mechanisms of chemical carcinogenesis and for use as a certified reference material in analytical studies.[4]
The carcinogenicity of DB[a,h]ACR is not inherent to the parent molecule but arises from its metabolic activation by cytochrome P450 (CYP) enzymes.[5][6] This process leads to the formation of highly reactive diol epoxides in the "bay region" of the molecule, which can then form covalent adducts with DNA, initiating mutagenesis and potentially leading to cancer.[5][7] Understanding this activation pathway is crucial for assessing the risk posed by DB[a,h]ACR and other PAHs.
This application note will serve as a practical guide for the safe and effective use of DB[a,h]ACR as a research standard.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₃N | [8] |
| Molecular Weight | 279.33 g/mol | [8] |
| CAS Number | 226-36-8 | [2] |
| Appearance | Yellow crystalline solid | [6] |
| Melting Point | 223-224 °C | [9] |
| Boiling Point | 534.0 ± 19.0 °C at 760 mmHg | [9] |
| Flash Point | 240.3 ± 14.1 °C | [9] |
| Solubility | Insoluble in water.[6][10] Soluble in organic solvents such as methanol, ethanol, DMSO, and dimethylformamide.[11][12] | |
| Purity (as a standard) | Typically ≥99% | [4] |
Mechanism of Action: Metabolic Activation of this compound
The toxicity of this compound is intrinsically linked to its biotransformation. The parent compound is relatively inert; however, metabolic processes, primarily mediated by cytochrome P450 enzymes, convert it into reactive intermediates that can damage cellular components.
Human P450 enzymes 1A1 and 1B1 are particularly effective at metabolizing DB[a,h]ACR.[5] This metabolic process results in the formation of various dihydrodiols, with the bay-region 10,11-diol being a putative proximate carcinogen.[5] Further epoxidation of this diol leads to the formation of a highly reactive diol epoxide, which is considered the ultimate carcinogenic metabolite.[5][7] This electrophilic species can readily react with nucleophilic sites on DNA, forming stable adducts that can lead to mutations if not repaired.
The following diagram illustrates the metabolic activation pathway of this compound.
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of this compound as a standard in biochemical research.
Safety and Handling
This compound is a suspected carcinogen and should be handled with extreme caution.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Handling: Handle solid DB[a,h]ACR in a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[9][13]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[9]
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental for reliable experimental results.
Materials:
-
This compound (certified reference material)
-
Anhydrous Dimethyl Sulfoxide (DMSO), spectroscopic grade
-
Methanol or other suitable organic solvent[11]
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Equilibration: Allow the vial of solid DB[a,h]ACR to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of DB[a,h]ACR using an analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a small amount of DMSO to dissolve the solid completely.
-
Dilution to Stock Concentration: Once fully dissolved, bring the solution to the final volume with DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Mix thoroughly by inversion.
-
Storage of Stock Solution: Store the stock solution in an amber glass vial at -20°C.
-
Preparation of Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate solvent for your specific application (e.g., cell culture medium, buffer for analytical standards). Protect from light.
Preparation of Calibration Standards for HPLC Analysis
This protocol outlines the preparation of a series of calibration standards for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Methanol, HPLC grade
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Serial Dilution: Perform a serial dilution of the DB[a,h]ACR stock solution to prepare a series of calibration standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Transfer to Vials: Transfer each calibration standard to an amber HPLC vial.
-
Analysis: Analyze the standards by HPLC with a suitable detector (e.g., UV or fluorescence detector).
-
Calibration Curve: Plot the peak area (or height) versus the concentration of each standard to generate a calibration curve. This curve will be used to determine the concentration of DB[a,h]ACR in unknown samples.
The following diagram illustrates the workflow for preparing calibration standards.
Caption: Workflow for the preparation and use of this compound calibration standards.
In Vitro Cell-Based Assay: Investigating Aryl Hydrocarbon Receptor (AhR) Activation
This compound is a putative agonist of the Aryl Hydrocarbon Receptor (AhR), a key transcription factor in xenobiotic metabolism.[1] This protocol provides a general framework for assessing AhR activation in a cell-based reporter assay.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive reporter construct (e.g., luciferase)
-
Cell culture medium and supplements
-
This compound working solutions (prepared in cell culture medium)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the hepatoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration) and express the results as fold induction over the vehicle control.
Concluding Remarks
This compound is an indispensable tool for researchers investigating the mechanisms of chemical carcinogenesis and for the accurate quantification of this environmental contaminant. The protocols and information provided in this application note are intended to facilitate the safe and effective use of DB[a,h]ACR as a research standard. Adherence to proper safety precautions and the use of high-purity, certified reference materials are paramount for obtaining reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 226-36-8 | LGC Standards [lgcstandards.com]
- 3. This compound - OEHHA [oehha.ca.gov]
- 4. DIBENZ (a,h) ACRIDINE (purity) | LGC Standards [lgcstandards.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenz(a,h)acridine [webbook.nist.gov]
- 9. Dibenz(a,h)acridine | CAS#:226-36-8 | Chemsrc [chemsrc.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. esslabshop.com [esslabshop.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Protocol for Thin-Layer Chromatography of Aza-Polycyclic Aromatic Hydrocarbons (Aza-PAHs)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the thin-layer chromatography (TLC) of aza-polycyclic aromatic hydrocarbons (aza-PAHs), also known as azaarenes. These heterocyclic compounds, containing one or more nitrogen atoms within their aromatic ring system, exhibit unique chromatographic behaviors due to their increased polarity and basicity compared to their parent PAHs. This application note details the principles of aza-PAH separation by TLC, provides a step-by-step protocol, and discusses critical parameters such as the selection of stationary and mobile phases, and visualization techniques.
Introduction: The Significance of Aza-PAH Analysis
Aza-polycyclic aromatic hydrocarbons (aza-PAHs) are a class of organic compounds that are of significant interest in environmental science, toxicology, and pharmaceutical development. Many aza-PAHs are known to be mutagenic and carcinogenic, and their presence in the environment is a major concern. In the context of drug development, the aza-PAH scaffold is a common motif in pharmacologically active molecules. Therefore, the ability to effectively separate and identify these compounds is crucial for both environmental monitoring and pharmaceutical research.
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation of non-volatile mixtures.[1] It is an invaluable tool for reaction monitoring, purity assessment, and preliminary identification of compounds in a mixture.[2] This guide provides a detailed protocol for the successful TLC analysis of aza-PAHs.
Principles of Aza-PAH Separation by TLC
The separation of aza-PAHs by TLC is governed by the principle of differential partitioning of the analytes between a solid stationary phase and a liquid mobile phase. The key to successful separation lies in understanding the chemical properties of aza-PAHs and how they interact with the chromatographic system.
The Role of the Nitrogen Atom: The presence of a nitrogen atom in the aromatic ring system of aza-PAHs introduces a dipole moment and a site for hydrogen bonding, making them more polar than their carbocyclic PAH counterparts. Furthermore, the lone pair of electrons on the nitrogen atom imparts basic properties to these molecules. These characteristics are fundamental to their chromatographic behavior.
Stationary Phase Selection: The choice of stationary phase is critical for the effective separation of aza-PAHs.
-
Silica Gel (SiO₂): Silica gel is a widely used, acidic stationary phase.[3] While effective for many organic compounds, its acidic nature can lead to strong interactions with basic aza-PAHs, resulting in tailing of spots and poor separation.
-
Alumina (Al₂O₃): Alumina is a basic stationary phase and is often a better choice for the separation of basic compounds like aza-PAHs.[3] It minimizes the strong acidic interactions that can occur with silica gel, leading to more symmetrical spots and improved resolution.
-
Chemically Modified Plates: Reversed-phase (e.g., C18-modified silica) or other chemically modified plates can also be employed, particularly for separating aza-PAHs with varying hydrophobicity.
Mobile Phase Selection: The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the TLC plate by capillary action, carrying the analytes with it. The polarity of the mobile phase is a key parameter to be optimized. For normal-phase TLC (with a polar stationary phase like silica or alumina), a non-polar mobile phase with a small amount of a more polar solvent is typically used.
For aza-PAHs, the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can significantly improve the separation by neutralizing the acidic sites on the stationary phase and reducing tailing.
Detailed Protocol for TLC of Aza-PAHs
This protocol provides a step-by-step guide for the TLC analysis of aza-PAHs.
Materials and Reagents
-
TLC plates (e.g., silica gel 60 F₂₅₄ or aluminum oxide 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents for mobile phase (e.g., hexane, toluene, ethyl acetate, dichloromethane, methanol)
-
Mobile phase modifier (e.g., triethylamine, ammonia solution)
-
Aza-PAH standards and samples
-
Visualization reagents (see Section 3.6)
-
UV lamp (254 nm and 365 nm)
Preparation of the TLC Plate
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a faint line approximately 1 cm from the bottom of the plate. This will be the origin where the samples are applied.
Sample Application
-
Dissolve the aza-PAH standards and samples in a volatile solvent (e.g., dichloromethane or methanol).
-
Using a capillary tube, apply a small spot of each sample onto the origin line. Keep the spots small and compact to ensure good separation.
-
Allow the solvent to completely evaporate from the spots before developing the plate.
Development of the Chromatogram
-
Prepare the mobile phase by mixing the chosen solvents in the desired ratio. For separating basic aza-PAHs on silica gel, consider adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine).
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the mobile phase vapor. This ensures a saturated atmosphere inside the chamber, which leads to better and more reproducible results.
-
Carefully place the TLC plate in the chamber, ensuring that the origin line is above the level of the mobile phase.
-
Close the chamber and allow the solvent front to ascend the plate.
-
Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Visualization
Since most aza-PAHs are colorless, various techniques are used to visualize the separated spots.
-
UV Light: Many aza-PAHs are UV-active due to their aromatic nature. View the dried TLC plate under a UV lamp at 254 nm and 365 nm.[4] Compounds that absorb UV light will appear as dark spots on a fluorescent background (for plates containing a fluorescent indicator).[4] Circle the spots with a pencil while they are visible under the UV light.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine.[4] The iodine vapor will react with the aza-PAHs to form colored complexes, typically appearing as brown or yellow spots.[4] This method is generally non-destructive.
-
Chemical Staining Reagents: Specific chemical reagents can be used to visualize aza-PAHs. These reagents are typically applied by spraying or dipping the plate.
-
Dragendorff's Reagent: This reagent is commonly used for the detection of alkaloids and other nitrogen-containing compounds, producing orange or reddish-brown spots.[5]
-
Ninhydrin: While primarily used for amino acids, ninhydrin can also react with some primary and secondary amines, which may be present as functional groups on aza-PAH derivatives, to give colored spots.[5]
-
Malonic acid-Salicylaldehyde: This is a specific detection method for nitrogen-containing heterocyclic compounds.[5]
-
Calculation of the Retention Factor (Rf)
The retention factor (Rf) is a quantitative measure of the position of a spot on a chromatogram. It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes by comparing it to the Rf value of a known standard run on the same plate.
Optimization of the TLC System
The key to achieving good separation of aza-PAHs is the systematic optimization of the stationary and mobile phases.
Stationary Phase Selection
| Stationary Phase | Properties | Best Suited For |
| Silica Gel | Acidic, polar | General purpose, less basic aza-PAHs |
| Alumina | Basic, polar | Basic aza-PAHs (e.g., quinolines, acridines) |
| Reversed-Phase (C18) | Non-polar | Separation based on hydrophobicity |
Mobile Phase Selection and Optimization
The selection of the mobile phase is crucial and often requires some experimentation. A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. The polarity of the mobile phase can be adjusted by changing the ratio of the solvents.
| Aza-PAH Class | Recommended Mobile Phase System (Normal Phase) |
| Quinolines & Acridines | Toluene:Ethyl Acetate (e.g., 9:1 v/v) with 0.5% Triethylamine |
| Carbazoles | Hexane:Dichloromethane (e.g., 1:1 v/v) |
| Indoles | Dichloromethane:Methanol (e.g., 95:5 v/v) |
Note: The optimal mobile phase composition will depend on the specific aza-PAHs being analyzed and should be determined empirically.
Data Interpretation and Reporting
The results of a TLC experiment should be carefully documented. This includes:
-
A drawing or photograph of the developed chromatogram.
-
The calculated Rf values for all spots.
-
The stationary phase and mobile phase composition used.
-
The visualization method employed.
Troubleshooting
| Problem | Possible Cause | Solution |
| Spots are streaked or tailing | Sample is too concentrated; stationary phase is too active; interaction between analyte and stationary phase is too strong. | Dilute the sample; add a modifier (e.g., triethylamine) to the mobile phase; switch to a different stationary phase (e.g., alumina for basic compounds). |
| Rf values are too low | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a more polar solvent. |
| Rf values are too high | Mobile phase is too polar. | Decrease the polarity of the mobile phase by adding a less polar solvent. |
| Poor separation of spots | The polarity difference between the compounds and the mobile phase is not optimal. | Try a different solvent system with different selectivity. |
Visualization of the TLC Workflow
Caption: Workflow for the thin-layer chromatography of aza-PAHs.
Chemical Principles of Separation
Caption: Principle of aza-PAH separation on a polar stationary phase.
References
- 1. Synthesis of acridine, bisacridine and quinoline derivatives with 1,2-azolic, pyridine and ferrocene fragments. Vestsi Natsyyanal’nai akademii navuk Belarusi | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Dibenz[a,h]acridine Synthesis
Welcome to the Technical Support Center for polycyclic aza-aromatic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of Dibenz[a,h]acridine. As a complex, pentacyclic heteroaromatic system, its synthesis is often non-trivial, with yield optimization being a primary concern.
This document moves beyond simple protocols to provide in-depth troubleshooting advice, explaining the chemical principles behind common failures and offering field-proven solutions. We will explore classical synthetic routes, address specific experimental roadblocks in a question-and-answer format, and provide detailed workflows to guide your optimization efforts.
Section 1: Foundational Synthetic Strategies & Common Challenges
The construction of the this compound scaffold has historically relied on classical condensation and annulation reactions. While effective, these methods often require harsh conditions, leading to challenges in yield and purity. The two most pertinent classical methods are the Bernthsen Acridine Synthesis and the Friedländer Annulation.[1][2] Understanding the intricacies of these reactions is the first step toward troubleshooting and optimization.
Modern strategies involving transition-metal catalysis offer milder alternatives, though they may require more specialized reagents and catalyst systems.[3][4] This guide will focus primarily on troubleshooting the more accessible classical routes before briefly touching on modern alternatives.
General Troubleshooting Workflow
Before diving into specific reaction problems, it's crucial to have a systematic approach to troubleshooting. The following workflow illustrates a logical progression for diagnosing and resolving low-yield issues.
References
minimizing side reactions in Bernthsen acridine synthesis
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the technical support guide for the Bernthsen Acridine Synthesis. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to navigate the complexities of this powerful, yet challenging, chemical transformation. The Bernthsen synthesis, which involves the condensation of a diarylamine with a carboxylic acid using a Lewis acid catalyst at high temperatures, is a cornerstone for creating 9-substituted acridines—a scaffold of immense interest in medicinal chemistry and materials science.[1][2]
However, the very conditions that drive this reaction—high temperatures and strong acids—are also a breeding ground for side reactions, leading to charring, low yields, and purification difficulties.[3][4] This guide is structured as a series of troubleshooting questions and detailed answers, designed to address the specific issues you may encounter in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent challenges encountered during the Bernthsen acridine synthesis.
Question 1: My reaction mixture is turning into a dark, intractable tar, and the yield of the desired acridine is extremely low. What's causing this and how can I prevent it?
Answer: This is the most common issue with the classical Bernthsen synthesis and is almost always due to decomposition and polymerization caused by excessive heat and prolonged reaction times.[3][4] The traditional conditions (200-270°C for up to 24 hours) are harsh enough to degrade many organic substrates.
Underlying Cause: At elevated temperatures, the strong Lewis acid catalyst (typically zinc chloride) can promote a variety of undesired side reactions, including charring of the starting materials and polymerization of intermediates.
Solutions & Scientific Rationale:
-
Optimize Temperature and Time: Do not assume that hotter and longer is better. For each specific set of substrates, the optimal temperature and time should be determined empirically.
-
Protocol: Begin with a lower temperature (e.g., 200°C) and monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC).[3][4] A gradual increase in temperature may be beneficial only if the reaction is proceeding slowly. Overheating often leads to a sharp decrease in yield as polymeric byproducts dominate.[5]
-
-
Consider Milder Catalysts: While zinc chloride is traditional, modern variations have proven effective and less destructive.
-
Polyphosphoric Acid (PPA): PPA can serve as both the catalyst and solvent, often allowing for lower reaction temperatures (below 100°C in some cases).[6][7] While this can reduce charring, be aware that it may also result in lower yields for certain substrates.[6][8]
-
p-Toluenesulfonic Acid (p-TSA): p-TSA has emerged as an excellent catalyst, particularly when coupled with microwave irradiation. It is a strong acid that can effectively catalyze the reaction under solventless conditions, drastically reducing both reaction time and the formation of tar.[5][9]
-
-
Embrace Microwave-Assisted Synthesis: Microwave irradiation is a transformative approach for this synthesis. It offers rapid, uniform heating, which dramatically reduces reaction times from hours to mere minutes.[3][10] This minimizes the window for thermal decomposition.
Question 2: My yield is consistently poor (15-20%), even without significant charring. What other factors could be limiting the reaction efficiency?
Answer: Low yields in the absence of severe decomposition point to issues with reaction stoichiometry, catalyst activity, or the presence of inhibitors. The Bernthsen reaction is a condensation reaction, meaning it produces water, which can interfere with the process.
Solutions & Scientific Rationale:
-
Catalyst Purity and Stoichiometry: Zinc chloride is highly hygroscopic. Using anhydrous zinc chloride is critical, as water will deactivate the Lewis acid catalyst. Ensure the catalyst is freshly opened or has been properly dried before use. The amount of catalyst is also crucial; an excessive amount can sometimes hinder the reaction.[3]
-
Water Removal (Le Chatelier's Principle): The reaction generates water, which can hydrolyze the acylium ion intermediate and deactivate the ZnCl₂ catalyst. Driving the equilibrium toward the product requires water removal.
-
Method: A modern and effective approach is to include a water scavenger in the reaction mixture. 2,2-dimethoxypropane (DMP) has been shown to be effective; it reacts with water to form acetone and methanol, which can be removed by heating, thereby improving catalyst turnover and overall yield.[10]
-
-
Reactant Stoichiometry: While a 1:1 molar ratio of diarylamine to carboxylic acid is common, some studies have found that using an excess of the carboxylic acid can improve yields, particularly under microwave conditions.[10] This is because the carboxylic acid tends to absorb microwave energy more efficiently than the amine, facilitating the formation of the key electrophilic intermediate.[10]
Workflow for Diagnosing & Optimizing Bernthsen Synthesis
The following flowchart provides a logical path for troubleshooting common issues.
Caption: A troubleshooting workflow for diagnosing low product yield.
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the Bernthsen synthesis? A: The reaction proceeds via an electrophilic substitution mechanism. The Lewis acid (ZnCl₂) activates the carboxylic acid to form a highly electrophilic acyl cation. This cation then attacks the electron-rich ortho-position of the diarylamine. A subsequent intramolecular cyclization onto the second aromatic ring, followed by dehydration and aromatization, yields the final 9-substituted acridine.[8][10]
-
Q: Can I use an acid anhydride instead of a carboxylic acid? A: Yes, acid anhydrides can be used and are sometimes preferred as they are more reactive than the corresponding carboxylic acids.[1]
-
Q: Are there any alternatives to zinc chloride? A: Yes. As mentioned, polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TSA) are the most common alternatives.[5][6][9] Other Lewis acids like aluminum chloride have also been explored, but each catalyst system may require significant re-optimization.[9]
-
Q: How do I purify the crude product from the reaction? A: Purification can be challenging due to the nature of the byproducts. A typical workup involves cooling the reaction mixture, followed by extraction with an organic solvent (e.g., chloroform). The organic layer is then washed with a base (e.g., 10% NaOH solution) to remove unreacted carboxylic acid and the catalyst, followed by a water wash.[3] Final purification is usually achieved through column chromatography on silica gel or recrystallization.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both classical and modern approaches to the Bernthsen synthesis.
Protocol 1: Classical Bernthsen Synthesis (Conventional Heating)
| Parameter | Value |
| Reactants | Diphenylamine (1 mmol), Benzoic Acid (1.1 mmol) |
| Catalyst | Anhydrous Zinc Chloride (2 mmol) |
| Temperature | 200-220°C |
| Time | 4-24 hours (monitor by TLC) |
| Atmosphere | Nitrogen or Argon (optional but recommended) |
Procedure:
-
Combine diphenylamine, benzoic acid, and anhydrous zinc chloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 200-220°C.
-
Maintain the temperature and monitor the reaction progress by taking small aliquots and analyzing them with TLC.
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Treat the resulting solid with 10% aqueous NaOH and extract with chloroform.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Green Synthesis
This protocol is adapted from modern, environmentally benign methods.[5][9][10]
| Parameter | Value |
| Reactants | Diphenylamine (1 mmol), Carboxylic Acid (1.2 mmol) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%) |
| Additive | 2,2-Dimethoxypropane (DMP) (optional, 1 mmol) |
| Conditions | Solvent-free |
| Microwave Power | 300-450 W |
| Time | 5-10 minutes |
Procedure:
-
In a microwave-safe reaction vessel, combine the diarylamine, carboxylic acid, and p-TSA. If using, add the DMP.
-
Place the vessel in a microwave reactor and irradiate at the specified power for 5-10 minutes. Monitor pressure and temperature to ensure they remain within safe limits.
-
After the reaction, allow the vessel to cool completely.
-
Dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the solution with saturated sodium bicarbonate solution to neutralize the p-TSA, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product as needed.
Reaction Mechanism Overview
The diagram below illustrates the key steps in the formation of the acridine core.
Caption: Key mechanistic steps of the Bernthsen acridine synthesis.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. bch.ro [bch.ro]
Technical Support Center: Optimizing GC-MS Parameters for PAH Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Polycyclic Aromatic Hydrocarbons (PAHs). This guide is designed for researchers, scientists, and professionals who are developing and troubleshooting methods for these challenging analytes. PAHs are a class of semivolatile organic compounds that are ubiquitous environmental contaminants, with some being potent carcinogens.[1] Their analysis is critical but fraught with challenges, including complex sample matrices, the presence of closely related isomers, and the wide range of analyte boiling points.[2][3]
This resource provides field-proven insights and structured troubleshooting guides to help you navigate these complexities, ensuring robust, accurate, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my late-eluting PAHs (e.g., Benzo[g,h,i]perylene, Dibenz[a,h]anthracene) showing poor peak shape, specifically tailing?
A: Peak tailing for high-molecular-weight PAHs is a classic and frequent issue.[3] It is most often caused by unwanted interactions between the analyte and active sites within the GC system or by "cold spots" where the analytes can deposit and re-vaporize slowly.
-
Causality: PAHs, while non-polar, are "sticky" and can adhere to surfaces.[3] Any active site—such as acidic silanols in a dirty inlet liner, on glass wool, or at the column head—can interact with the analytes, delaying a portion of the molecules from reaching the detector and causing a tail.[4][5] Similarly, if the temperature of the inlet, transfer line, or MS ion source is too low, the high-boiling PAHs can desublimate (deposit) on these surfaces and elute slowly, leading to broad, tailing peaks.[3][6]
-
Troubleshooting Steps:
-
Check for System Activity: Replace the inlet liner with a new, highly deactivated one. If you use glass wool, ensure it is also deactivated.[7][8]
-
Clip the Column: Trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile matrix components or active sites.
-
Verify Temperatures: Ensure the inlet and MS transfer line are set sufficiently high, typically around 320 °C. The MS source temperature should also be high, at least 320 °C, to prevent cold spots and analyte deposition.[3]
-
Q2: I'm not getting enough sensitivity to meet regulatory limits. How can I improve my detection limits for trace PAH analysis?
A: Low sensitivity is a common hurdle. The solution involves optimizing the MS acquisition mode and ensuring the entire system is operating with maximum efficiency.
-
Causality: Full scan mode on the mass spectrometer acquires data across a wide mass range, which is great for identifying unknown compounds but dilutes the signal for your target analytes. For trace quantification, you need to focus the detector's time on only the ions of interest.
-
Primary Solution: Use Selected Ion Monitoring (SIM) Mode.
-
Instead of scanning all masses, SIM mode instructs the mass spectrometer to monitor only a few specific mass-to-charge ratios (m/z) for each target PAH.[9] This dramatically increases the dwell time on the target ions, significantly boosting the signal-to-noise ratio and improving sensitivity by tens to hundreds of times compared to full scan mode.[10][11] For robust methods like those based on U.S. EPA 8270, converting from scan to SIM mode is a standard approach for achieving low detection limits.[12] Some modern systems also allow for synchronous SIM/Scan acquisition, providing both high sensitivity and confirmation data in a single run.[13]
-
For even greater sensitivity and selectivity, especially in complex matrices, a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode can be used.[14][15]
-
Q3: Several critical PAH isomers, like Benzo[b]fluoranthene and Benzo[k]fluoranthene, are co-eluting. How can I resolve them?
A: Resolving isobaric PAHs (isomers with the same mass) is a fundamental challenge that relies almost entirely on chromatographic separation.[2]
-
Causality: Standard GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), are excellent for general-purpose analysis but may not provide sufficient selectivity to separate certain structurally similar PAH isomers.[16]
-
Solutions:
-
Optimize the Temperature Program: A slower oven ramp rate (e.g., 5-6 °C/min) during the elution window of the critical pairs can improve resolution.[17]
-
Use a Specialized GC Column: For challenging separations, consider a column specifically engineered for PAH analysis. These columns often have unique stationary phases (e.g., mid-polar or liquid crystal phases) that provide enhanced selectivity for PAH isomers, allowing for baseline resolution of critical pairs like the benzofluoranthenes.[16][18][19][20]
-
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a systematic approach to identifying and resolving common problems encountered during PAH analysis.
Visual Troubleshooting Workflow: Peak Shape Problems
The following diagram outlines a decision-making process for troubleshooting common chromatographic peak shape anomalies.
Caption: Troubleshooting Decision Tree for Peak Shape Issues.
Problem: Peak Fronting
-
Symptom: The peak is asymmetrical, with the front half being broader than the back half.[21]
-
Primary Cause: Column overload. This happens when too much sample mass is injected, saturating the stationary phase at the column head.[22][23] Excess analyte molecules travel down the column faster, resulting in a fronting peak.
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample extract.
-
Decrease Injection Volume: Inject a smaller volume (e.g., 0.5 µL instead of 1 µL).
-
Use a Split Injection: If sensitivity allows, switching from splitless to a split injection (e.g., 10:1 or 20:1 split) will significantly reduce the mass loaded onto the column and improve peak shape for high-concentration samples.[24]
-
Problem: Low or Inconsistent Internal Standard (ISTD) Response
-
Symptom: The peak area of your deuterated internal standards is decreasing over a sequence of injections or is highly variable.
-
Primary Cause: This is often a sign of issues in the injection port. PAHs and matrix components can build up on the inlet liner, creating active sites that adsorb the internal standards, or the liner can become physically blocked.[3][7] It can also indicate discrimination in the inlet, where higher boiling point compounds (often the ISTDs) are not transferred to the column as efficiently as lower boiling point compounds.
-
Solutions:
-
Perform Inlet Maintenance: Replace the inlet septum and liner. A dirty liner is a very common cause of deteriorating performance.[7]
-
Optimize Liner and Injection: Use a liner with deactivated glass wool to aid vaporization and trap non-volatile residues. Ensure the injection depth is correct for the chosen liner.[25][26]
-
Check for Leaks: A leak in the inlet will cause non-reproducible injection volumes and poor quantitative precision.
-
Component-Specific Optimization Guides
GC Inlet: The Gateway to Good Chromatography
The inlet is where many PAH analysis problems originate. Proper setup is crucial for sensitivity and reproducibility.
-
Injection Mode: For trace analysis, Splitless injection is standard as it transfers the entire vaporized sample to the column. However, it requires careful optimization of the splitless hold time to ensure efficient analyte transfer without allowing excessive solvent onto the column. For higher concentration samples, a Split injection can prevent column overload and improve peak shape.[1][24]
-
Inlet Temperature: Must be high enough to ensure rapid vaporization of the heaviest PAHs without causing thermal degradation of any analytes. A setting of 300-320 °C is a robust starting point.[3]
-
Liner Selection: The choice of inlet liner can dramatically impact performance.[25] A liner must have sufficient volume to contain the sample vapor as it expands.
| Liner Type | Recommended Use for PAH Analysis | Rationale |
| Single Taper w/ Wool | Splitless Injection (Recommended) | The taper at the bottom focuses the sample into a tight band at the column head. Deactivated quartz wool enhances vaporization, mixes the sample for better reproducibility, and traps non-volatile matrix components, protecting the column.[8] |
| Precision Split w/ Wool | Split Injection | Designed to create a highly turbulent flow path, ensuring the sample is homogeneously mixed before being divided between the column and the split vent. This leads to highly reproducible injections.[8] |
| Gooseneck/Tapered | Splitless Injection | The gooseneck or taper helps prevent sample components from being swept out of the top of the liner during solvent expansion or from contacting the bottom metal seal of the inlet.[17] |
GC Column: The Heart of the Separation
The column dictates the resolution of complex PAH mixtures.
-
Stationary Phase: The most common and robust choice is a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS). This phase provides good selectivity for a wide range of semivolatile compounds, including the 16 U.S. EPA priority PAHs.[16][27] For analyses requiring the separation of challenging isomers like the benzofluoranthenes (b, k, and j), a specially designed PAH-specific column is recommended.[18][19]
-
Column Dimensions: A standard column of 30 m length x 0.25 mm ID x 0.25 µm film thickness is a good starting point. For faster analysis, a shorter, narrower column (e.g., 20 m x 0.18 mm ID) can be used, but this requires re-optimization of the oven program and flow rate.[12][16]
GC Oven: Controlling Elution and Resolution
The temperature program directly controls analyte retention time and separation.
-
Developing an Oven Program:
-
Initial Temperature: Start low enough to trap early-eluting PAHs (e.g., Naphthalene, Acenaphthylene) at the head of the column. An initial temperature of 40-70 °C is common.[17][28]
-
Ramp Rate: A good "scouting" ramp is 10-15 °C/min.[28] To improve resolution of closely eluting peaks, slow the ramp rate (e.g., 6 °C/min) during that elution window.[17] Multiple ramps are often used for complex mixtures.
-
Final Temperature: The final temperature should be high enough to elute the heaviest PAHs (e.g., 310-320 °C). Hold this temperature for several minutes to ensure the column is cleaned of any high-boiling matrix components before the next run.[17]
-
| Parameter | Example Value | Purpose |
| Initial Temperature | 40 °C, hold 3 min | Focuses volatile analytes at the column head. |
| Ramp 1 | 15 °C/min to 240 °C | Elutes early to mid-range PAHs. |
| Ramp 2 | 6 °C/min to 310 °C | Slower ramp to resolve heavier, closely-eluting isomers. |
| Final Hold | Hold at 310 °C for 2 min | Elutes the heaviest PAHs and cleans the column. |
| This is an example program based on published methods and must be optimized for your specific column and instrument.[17] |
MS Detector: Ensuring Sensitive and Specific Detection
The mass spectrometer settings determine the sensitivity and selectivity of the analysis.
-
Acquisition Mode: SCAN vs. SIM:
-
Full Scan: Acquires a full mass spectrum. Excellent for compound identification and analyzing high-concentration samples.
-
Selected Ion Monitoring (SIM): Monitors only specific ions for each target analyte. This is the preferred mode for trace PAH quantification due to its vastly superior sensitivity.[1][9][10]
-
-
MS Temperatures: To prevent peak tailing of heavy PAHs, the transfer line and ion source temperatures must be kept high.
-
Key Ions for EPA 16 Priority PAHs (SIM Mode): When setting up a SIM method, select a primary (quantifier) ion and at least one secondary (qualifier) ion for each compound to ensure confident identification.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Naphthalene | 128 | 129 |
| Acenaphthylene | 152 | 151, 153 |
| Acenaphthene | 154 | 153, 152 |
| Fluorene | 166 | 165, 167 |
| Phenanthrene | 178 | 179, 176 |
| Anthracene | 178 | 179, 176 |
| Fluoranthene | 202 | 203, 101 |
| Pyrene | 202 | 203, 101 |
| Benz[a]anthracene | 228 | 229, 226 |
| Chrysene | 228 | 229, 226 |
| Benzo[b]fluoranthene | 252 | 253, 126 |
| Benzo[k]fluoranthene | 252 | 253, 126 |
| Benzo[a]pyrene | 252 | 253, 126 |
| Indeno[1,2,3-cd]pyrene | 276 | 277, 138 |
| Dibenz[a,h]anthracene | 278 | 279, 139 |
| Benzo[g,h,i]perylene | 276 | 277, 138 |
| Ion selection is based on typical EI fragmentation and should be confirmed by analyzing a standard in scan mode. |
Experimental Protocols
Protocol 1: Routine GC Inlet Maintenance (Liner and Septum Change)
A clean, leak-free inlet is the foundation of a robust PAH method. This should be performed regularly, with the frequency depending on the cleanliness of the samples.
Objective: To replace consumable parts in the inlet to prevent leaks, reduce analyte degradation/adsorption, and ensure reproducible injections.
Materials:
-
New, deactivated inlet liner (e.g., single taper with wool)
-
New septum
-
Forceps (clean, non-serrated)
-
Column installation tools (wrench, ceramic wafer)
-
Leak detector
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40 °C). Turn off detector gases if applicable.
-
Vent the MS (if applicable): Follow the manufacturer's procedure to vent the mass spectrometer.
-
Remove the Septum Nut: Once the inlet is cool, unscrew the septum retaining nut and remove it.
-
Replace the Septum: Use forceps to remove the old septum and replace it with a new one. Do not overtighten the nut; typically, tighten until finger-tight and then an additional quarter-turn with a wrench.
-
Remove the Column: Loosen the column nut inside the oven and carefully lower the column from the inlet.
-
Remove the Inlet Liner: Unscrew the inlet retaining nut, remove the metal seal, and use forceps to carefully pull the old liner out.
-
Install New Liner: Gently insert the new, deactivated liner. Replace the seal and tighten the retaining nut.
-
Reinstall the Column:
-
Trim ~5 cm from the column end using a ceramic scoring wafer to ensure a clean, square cut.
-
Slide the column nut and a new ferrule onto the column.
-
Insert the column into the inlet to the correct depth as specified by your instrument manufacturer. This is critical for good chromatography.
-
Tighten the nut finger-tight, then use a wrench for the final tightening (typically a quarter-turn past finger-tight).
-
-
Leak Check: Restore gas flow, pressurize the inlet, and use an electronic leak detector to check for leaks around the septum nut and the column nut in the oven.
-
Heat and Condition: Once the system is confirmed to be leak-free, restore normal operating temperatures and allow the system to condition before running samples.
Overall GC-MS Optimization Workflow
This diagram illustrates the logical flow for developing and optimizing a GC-MS method for PAH analysis, starting from the injector and moving through the system to the detector.
References
- 1. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 2. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. How to Choose a GC Inlet Liner [discover.restek.com]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Scan Mode and SIM Mode : Shimadzu (Europe) [shimadzu.eu]
- 12. Increase Sample Throughput with New 15-Minute, Low-Level PAH GC-MS Analysis [discover.restek.com]
- 13. gcms.cz [gcms.cz]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. unitedchem.com [unitedchem.com]
- 18. chromtech.com [chromtech.com]
- 19. agilent.com [agilent.com]
- 20. tandfonline.com [tandfonline.com]
- 21. chemtech-us.com [chemtech-us.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 24. gcms.cz [gcms.cz]
- 25. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 26. trajanscimed.com [trajanscimed.com]
- 27. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Acridine Derivatives
Welcome to the technical support center for the purification of acridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet challenging class of compounds. Acridine derivatives, with their planar, nitrogen-containing heterocyclic structure, are fundamental scaffolds in materials science and medicinal chemistry, known for their roles as DNA intercalators, fluorescent probes, and anticancer agents.[1][2][3]
However, the very electronic and structural properties that make them functionally interesting—namely their basicity, planarity, and extended π-systems—present significant purification challenges.[4][5] Problems such as low solubility, strong interactions with stationary phases, persistent colored impurities, and product instability are common hurdles. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when starting to work with acridine derivatives.
Q1: Why is silica gel chromatography often problematic for my acridine derivative? A: The primary issue stems from the basic nature of the acridine ring's nitrogen atom (pKa of the conjugate acid is ~5.6).[6] This basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction can lead to several problems, including significant peak tailing, irreversible adsorption of the product onto the column, and even acid-catalyzed decomposition of sensitive derivatives.[7]
Q2: My purified acridine derivative is always intensely colored (e.g., yellow/orange), even when TLC and NMR suggest it's pure. Is this normal? A: Yes, this is often the case. The extended π-conjugation across the tricyclic acridine system causes many derivatives to absorb light in the visible spectrum, rendering them colored. However, persistent, unwanted color can also indicate the presence of highly conjugated impurities, such as oxidation byproducts like 9-acridones, which can be difficult to separate due to similar polarities.[6][7] It is crucial to distinguish between the inherent color of the product and that of an impurity.
Q3: My compound has very poor solubility in common organic solvents. How can I purify it? A: Poor solubility is a classic challenge with planar, aromatic molecules like acridines, which can stack and form aggregates.[8] Several strategies can be employed:
-
Recrystallization from high-boiling point solvents: Solvents like DMF, DMSO, or DMA can be effective, but their complete removal is difficult and requires high vacuum.[7]
-
Salt formation: If your derivative has a sufficiently basic nitrogen, converting it to a salt (e.g., a hydrochloride salt) can dramatically alter its solubility profile, often making it more soluble in polar solvents like water or methanol.[7][9] This can enable purification by recrystallization from aqueous systems.
-
Reversed-phase chromatography: For highly hydrophobic compounds, reversed-phase HPLC or flash chromatography can be more effective than normal-phase methods.[10]
Q4: My acridine derivative seems to decompose during purification. What can I do to improve its stability? A: Acridine derivatives can be sensitive to acid, light, and oxidation.
-
pH Control: Avoid strongly acidic conditions, which can lead to degradation. The stability of acridinium compounds, for instance, decreases in alkaline solutions (pH > 4.8) due to hydrolysis.[11]
-
Inert Atmosphere: If you suspect oxidative decomposition (e.g., formation of acridones), perform purification steps under an inert atmosphere (Nitrogen or Argon).
-
Minimize Exposure Time: Especially on chromatography supports, minimize the time your compound is exposed to the stationary phase by using faster flash chromatography techniques rather than slow gravity columns.[7]
-
Light Protection: Many acridines are fluorescent and can be light-sensitive. Protect solutions and chromatographic columns from direct light by wrapping them in aluminum foil.
Part 2: Troubleshooting Guides
This section provides a problem-oriented approach to resolving specific experimental issues.
Guide 1: Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Severe Peak Tailing | Strong interaction between the basic acridine nitrogen and acidic silanol groups on silica gel.[7] | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or pyridine into your mobile phase. This competitive base will neutralize the active silanol sites, allowing your compound to elute more symmetrically.[7] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina. Alternatively, consider using reversed-phase (C18) silica. |
| Product Won't Elute from Column | 1. Irreversible adsorption to the silica gel. 2. The mobile phase is not polar enough. | 1. Use a Basic Modifier: As above, adding TEA can disrupt the strong binding and facilitate elution. 2. Perform a Step Gradient: If the compound is still immobile, flush the column with a much more polar solvent system (e.g., 5-10% Methanol in DCM) to recover the material. For future runs, start with a more polar mobile phase. 3. Change Stationary Phase: Alumina or reversed-phase may be necessary.[7] |
| New Spots Appear on TLC of Fractions (Decomposition) | The compound is unstable on the acidic silica gel surface.[7] | 1. Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase containing 1% TEA, and let it stand for an hour before packing the column. 2. Minimize Residence Time: Use flash chromatography with higher flow rates to reduce the contact time between your compound and the silica.[7] 3. Use an Alternative Stationary Phase: Neutral alumina is often a good choice for acid-sensitive compounds. |
| Persistent Colored Impurity Co-elutes with Product | The impurity (e.g., a 9-acridone byproduct) has a very similar polarity to the desired product.[7] | 1. Optimize the Mobile Phase: Try a different solvent system. For example, if you are using Hexane/Ethyl Acetate, switch to a system with different selectivity, like DCM/Methanol or Toluene/Acetone. 2. Use an Alternative Purification Method: If co-elution persists, recrystallization is often the best method to separate compounds with very similar polarities.[7] Preparative HPLC may also be required. |
Guide 2: Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Compound "Oils Out" Instead of Crystallizing | The compound's solubility is too high in the chosen solvent, or the solution is being cooled too rapidly, preventing the formation of an ordered crystal lattice.[7] | 1. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask (e.g., in a beaker of warm water) can promote very slow cooling.[7] 2. Use Less Solvent: Ensure you used the absolute minimum amount of hot solvent for dissolution. Try evaporating some solvent and re-heating to clarity. 3. Change Solvent System: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[12] You may need to screen several solvents or use a dual-solvent (solvent/anti-solvent) system. |
| No Crystals Form Upon Cooling | The solution is not supersaturated; the compound remains too soluble even at low temperatures.[7] | 1. Induce Crystallization: Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[12] 2. Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[12] 3. Add an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble (e.g., hexane or water) dropwise to the solution until it becomes faintly cloudy. Then, gently heat until clear and allow to cool slowly.[7] |
| Product is Still Impure After Recrystallization | 1. The wrong solvent was chosen, causing the impurity to co-crystallize. 2. The crystals were not washed properly, leaving mother liquor on the surface. | 1. Re-evaluate Solvent Choice: The ideal solvent should either keep the impurity dissolved at all temperatures or leave it insoluble so it can be removed by hot filtration.[12] 2. Wash Crystals Correctly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[7] |
| Persistent Color Remains After Recrystallization | The colored impurity is trapped within the crystal lattice or has very similar solubility properties. | 1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount (spatula tip) of activated charcoal.[13] The charcoal adsorbs highly conjugated colored impurities. Perform a hot filtration to remove the charcoal before cooling. Caution: Charcoal can also adsorb your product, leading to yield loss, so use it sparingly.[13] |
Part 3: Key Purification Protocols
Protocol 1: General Purification by Flash Column Chromatography (with Basic Modifier)
This protocol is a starting point for purifying basic acridine derivatives on silica gel.
1. Materials:
-
Crude acridine derivative
-
Silica gel (230-400 mesh)
-
Mobile Phase Solvents (e.g., Hexane, Ethyl Acetate, DCM, Methanol)
-
Triethylamine (TEA)
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. Add 0.5% TEA to the TLC developing solvent to simulate column conditions.
-
Column Packing: Prepare your mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% (v/v) TEA. Use this mixture to pack your flash chromatography column with silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents solvent-related band broadening at the origin.
-
Elution: Place the dry-loaded sample atop the packed column. Elute the column with the TEA-modified mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
Protocol 2: General Purification by Recrystallization (Dual-Solvent System)
This method is effective when a single ideal solvent cannot be found.
1. Materials:
-
Crude acridine derivative
-
"Solvent" (a solvent in which the compound is soluble, e.g., Ethanol, Acetone, DCM)
-
"Anti-Solvent" (a miscible solvent in which the compound is insoluble, e.g., Water, Hexane, Diethyl Ether)[7]
-
Erlenmeyer flask, heat source, filtration apparatus
2. Procedure:
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Heat the "Solvent" and add the minimum amount required to just dissolve the solid completely.[7][12]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Induce Crystallization: To the clear, hot solution, add the "Anti-Solvent" dropwise with swirling until the solution just begins to turn persistently cloudy (turbid).[7]
-
Re-dissolution: Add a few drops of the hot "Solvent" back into the mixture until it becomes clear again.[7] This ensures the solution is perfectly saturated at that temperature.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of cold "Anti-Solvent" or a cold mixture of the two solvents.[7]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Part 4: Visualization of Workflows
General Purification Strategy
This diagram outlines the decision-making process for purifying a crude acridine derivative.
Caption: A decision workflow for selecting an initial purification method.
Troubleshooting Silica Gel Chromatography
This flowchart provides a logical path for diagnosing and solving common issues during column chromatography of acridines.
Caption: A troubleshooting tree for common acridine chromatography issues.
References
- 1. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08081A [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Microwave-Assisted Synthesis of Acridine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the microwave-assisted synthesis of acridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging microwave technology to accelerate the synthesis of these vital heterocyclic scaffolds. Acridines are a cornerstone in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1] Microwave-assisted organic synthesis (MAOS) offers a transformative approach, providing rapid, efficient, and often higher-yielding routes compared to conventional heating methods.[2][3]
This document provides field-proven insights, detailed troubleshooting guides for common experimental hurdles, validated protocols, and critical safety information to ensure the successful and safe execution of your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for acridine synthesis over conventional heating?
A1: The principal advantage is a dramatic reduction in reaction time, often from several hours to mere minutes.[4] This acceleration stems from the unique heating mechanism of microwaves, which directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient internal heating.[3][5] This often results in higher yields, improved product purity by minimizing unwanted side reactions, and aligns with the principles of green chemistry by reducing energy consumption.[6][7]
Q2: How do I select an appropriate solvent for a microwave-assisted reaction?
A2: Solvent selection is critical. The ideal solvent should be polar enough to absorb microwave energy efficiently. A key parameter is the loss tangent (tan δ), which quantifies a material's ability to convert electromagnetic energy into heat.[8] Solvents like ethanol, DMSO, and DMF are excellent microwave absorbers. However, even non-polar solvents can be used if a reactant or catalyst is polar, as it will absorb the energy and transfer heat to the bulk mixture.[8] Importantly, consider the solvent's boiling point in relation to your target reaction temperature. Using sealed vessels allows you to superheat solvents well above their atmospheric boiling points, enabling access to higher temperatures and faster reaction rates.[7] Many acridine syntheses can also be performed under solvent-free conditions, further enhancing their green credentials.[9][10]
Q3: What are the most common synthetic strategies for acridines that are adaptable to microwave conditions?
A3: Several classical methods for acridine synthesis are significantly enhanced by microwave irradiation. The most prominent include:
-
Bernthsen Acridine Synthesis: The condensation of diarylamines with carboxylic acids, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[4][6]
-
Friedländer Annulation: The reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][11][12] This method is exceptionally versatile for producing a wide range of substituted quinolines and acridines.
-
Ullmann Condensation: This involves the reaction of an o-chlorobenzoic acid with an aniline derivative, followed by cyclization to form an acridone, a common precursor to acridines.[13][14]
Q4: My reaction is not heating effectively. What could be the cause?
A4: Ineffective heating is usually due to poor microwave absorption by the reaction mixture. This occurs if all components (solvents, reactants, catalysts) have very low polarity. To resolve this, you can either switch to a more polar solvent or, if the chemistry requires a non-polar medium, add a small amount of a polar, high-boiling, and inert substance (a "passive heating element") like silicon carbide or a non-reactive ionic liquid to initiate heating.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Workflow for Microwave Reaction Optimization
Before diving into specific problems, it's helpful to have a logical workflow for optimizing any new microwave-assisted reaction.
Caption: General workflow for optimizing a microwave-assisted reaction.
Problem 1: Low or No Product Yield
Q: I ran my reaction for the specified time, but the yield is very low or I only recovered starting material. What went wrong?
A: This is a common issue with several potential causes:
-
Insufficient Microwave Power or Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: Gradually increase the target temperature in 10-20°C increments. Ensure your reaction vessel is correctly placed in the microwave cavity for optimal field exposure. For reactions in non-polar solvents, consider adding a silicon carbide stir bar or a small amount of a high-boiling polar solvent to improve energy absorption.[8]
-
-
Ineffective Catalyst/Reagent: In reactions like the Bernthsen synthesis, the Lewis acid (e.g., ZnCl₂) is crucial.
-
Solution: Ensure the catalyst is fresh and anhydrous. Increase the catalyst loading incrementally. In some cases, switching to a different catalyst, such as p-toluenesulfonic acid (p-TSA), may be beneficial.[15]
-
-
Presence of Water: Many condensation reactions are inhibited by water.
-
Solution: Use anhydrous solvents and reagents. For solvent-free reactions, consider adding a water scavenger like 2,2-dimethoxypropane (DMP) to drive the equilibrium toward the product.[9]
-
-
Incorrect Stoichiometry: The ratio of reactants is critical.
-
Solution: For the Bernthsen reaction, an excess of the carboxylic acid is often used.[4] Re-evaluate the molar ratios based on literature precedents and re-run the experiment.
-
Problem 2: Significant Side Product Formation
Q: My reaction yields a mixture of products, including what appears to be an uncyclized intermediate. How can I improve selectivity?
A: The formation of side products indicates that either the reaction is not going to completion or alternative pathways are competing with the desired transformation.
-
Incomplete Cyclization: This is common in the Bernthsen synthesis, where the N-acyl diarylamine intermediate can be isolated.[4]
-
Solution: This intermediate requires high energy to cyclize. Increase the reaction temperature or time to push the reaction to completion. Microwave heating is particularly effective at overcoming these high activation barriers.[5]
-
-
Steric Hindrance: Bulky substituents, especially near the reaction center (e.g., ortho-substituents on the diarylamine), can prevent the final ring-closing step.[4]
-
Solution: If sterically hindered substrates are unavoidable, you may need to significantly increase the reaction temperature and time. However, be aware that this may lead to decomposition. In such cases, an alternative synthetic route may be necessary.
-
-
Alternative Reaction Pathways: In multicomponent reactions, different condensations can compete.
-
Solution: The choice of solvent and catalyst can influence selectivity. For example, using water as a solvent in certain three-component reactions can prevent the formation of undesired benzimidazole side products.[16] Experiment with different catalysts (Lewis vs. Brønsted acids) to favor the desired pathway.
-
Problem 3: Charring or Decomposition of the Reaction Mixture
Q: My reaction mixture turned dark brown or black, and I isolated a tar-like substance. What caused this?
A: Charring indicates decomposition, which is typically caused by excessive heat.
-
Localized Superheating ("Hot Spots"): In viscous or poorly stirred solvent-free reactions, microwave energy can become concentrated in small areas, leading to runaway temperatures and decomposition.[17]
-
Solution: Ensure vigorous and continuous stirring throughout the reaction. If using a magnetic stir bar, ensure it is spinning effectively. Reducing the microwave power and increasing the reaction time can allow for more even heat distribution.
-
-
Reaction Temperature is Too High: The set temperature may exceed the decomposition point of your starting materials or product.
-
Solution: Reduce the target temperature. Run a series of experiments at lower temperatures for slightly longer times to find the optimal balance between reaction rate and stability. It is crucial to know the thermal stability of your reagents before subjecting them to high temperatures.[17]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common microwave synthesis issues.
Key Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on your specific substrates and microwave system.
Protocol 1: Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine
This protocol is adapted from a solvent-free method that demonstrates the remarkable speed of microwave synthesis.[4]
Reactants & Reagents:
-
Diphenylamine (2.0 mmol)
-
Acetic Acid (20.0 mmol)
-
Zinc Chloride (ZnCl₂), anhydrous (8.0 mmol)
Procedure:
-
Place diphenylamine, acetic acid, and anhydrous zinc chloride into a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Irradiation Power: 200 W (or use temperature control)
-
Target Temperature: 200-210°C
-
Hold Time: 5 minutes
-
Stirring: On (high speed)
-
-
After irradiation is complete, allow the vessel to cool to a safe temperature (<50°C) before opening.
-
To the cooled reaction mixture, add 4 mL of 28% aqueous ammonia and stir to neutralize the acid and complex the zinc salts.
-
Filter the resulting slurry and wash the solid residue with water until the filtrate is neutral.
-
Dry the crude solid and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 9-methylacridine.
Comparison of Microwave vs. Conventional Heating:
| Method | Reaction Time | Temperature | Reported Yield | Reference |
|---|---|---|---|---|
| Microwave | 5 minutes | 200-210°C | ~79% | [4] |
| Conventional | 8 hours | 200°C | ~82% |[4] |
Protocol 2: Microwave-Enhanced Friedländer Synthesis of an 8-Hydroxyquinoline
This protocol demonstrates a catalyst-free synthesis that shows significant yield improvement with microwave heating.[12]
Reactants & Reagents:
-
2-Amino-3-hydroxybenzaldehyde (1.0 equiv)
-
Dibenzoylmethane (1.0 equiv)
-
Ethanol (as solvent)
Procedure:
-
Combine 2-amino-3-hydroxybenzaldehyde and dibenzoylmethane in a microwave-safe reaction vessel with a magnetic stir bar.
-
Add a minimal amount of ethanol to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters:
-
Target Temperature: 130°C
-
Hold Time: 30 minutes
-
Stirring: On (high speed)
-
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Yield Improvement with Microwaves:
| Heating Method | Average Yield | Reference |
|---|---|---|
| Microwave Irradiation | ~72% | [12] |
| Conventional Oil Bath | ~34% |[12] |
Safety Precautions for Microwave Synthesis
Safety is paramount when working with microwave reactors, which can generate high temperatures and pressures.
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[8][17] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, automatic power shut-off, and blast-resistant cavities.
-
Pressure Management: Always be aware of the pressure limits of your reaction vessels. Reactions that produce gaseous byproducts can lead to a rapid and dangerous increase in pressure. Start with small-scale reactions to assess the pressure profile before scaling up.
-
Vessel Integrity: Inspect reaction vessels for cracks or scratches before each use. A compromised vessel can fail under high pressure. Use the correct cap and septum for the vessel and ensure it is sealed properly.
-
Thermal Runaway: Be cautious with reactions known to be highly exothermic. The rapid heating from microwaves can initiate a thermal runaway. Always start with low microwave power and ramp the temperature up slowly for unknown reactions.[17]
-
Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all experiments within a certified laboratory fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. researchgate.net [researchgate.net]
- 10. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
Technical Support Center: Optimizing PAH Extraction from Complex Matrices
Welcome to the Technical Support Center for Polycyclic Aromatic Hydrocarbon (PAH) extraction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating PAHs from challenging matrices such as soil, sediment, water, and biological tissues. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your extraction workflows effectively.
This resource is structured in a question-and-answer format to directly address the common and critical issues encountered during PAH analysis. We will delve into the "why" behind experimental choices, ensuring that every step you take is informed and scientifically sound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Method Selection & Initial Optimization
Q1: I'm starting a new project on PAH analysis in soil. Which extraction method should I choose?
A: Selecting the right extraction method is a critical first step and depends on your specific analytical needs, available resources, and the nature of your sample. There is no one-size-fits-all answer, but here’s a breakdown of the most common techniques to guide your decision:
-
Soxhlet Extraction: This is a classic and widely used method, often considered a benchmark for PAH extraction.[1] It's robust and can achieve high extraction efficiencies, particularly for PAHs with more than four rings.[1] However, it is time-consuming (up to 24 hours), labor-intensive, and requires large volumes of solvent (over 150 mL for a 10 g soil sample).[1][2] There's also a risk of losing volatile PAHs due to the high temperatures involved.[3]
-
Ultrasonic Agitation (Sonication): This method is significantly faster than Soxhlet and uses less solvent.[3] Its efficiency is highly dependent on the sample matrix and contaminant concentration.[1] Some studies show it can achieve extraction efficiencies comparable to Soxhlet, while others report lower recoveries, especially for low molecular weight PAHs.[1][3] Careful control of sonication power and duration is crucial to prevent degradation of target analytes.[1]
-
Microwave-Assisted Extraction (MAE): MAE offers a substantial reduction in extraction time (often under 20 minutes) and solvent consumption (less than 30 mL).[4] The microwave energy selectively heats polar molecules, which can significantly enhance the extraction efficiency of PAHs.[1] A key drawback is that the solvent needs to be separated from the sample matrix after extraction.[1]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE utilizes elevated temperatures and pressures to increase extraction efficiency and speed. It has been reported to yield recoveries up to two times higher than Soxhlet extraction, with improved accuracy.[1] This method is fully automatable, which reduces sample handling and potential for contamination.[1]
-
Solid-Phase Extraction (SPE): SPE is more of a sample cleanup and concentration technique rather than a primary extraction method for solid samples, but it is a primary extraction method for aqueous samples.[5][6] It offers high selectivity, sensitivity, and reproducibility.[2] However, it requires specialized equipment and consumables, and there is a potential for sample loss during the process.[2]
Recommendation: For a new project, if speed and solvent reduction are priorities, Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE) are excellent starting points. If you are working with a limited budget and have more time, Soxhlet remains a reliable, albeit less efficient, option.
Q2: My PAH recoveries are consistently low. What are the most likely causes and how can I troubleshoot this?
A: Low recoveries are a common frustration in PAH analysis. The issue can often be traced back to a few key areas. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Solvent Choice: The polarity of your extraction solvent is critical. PAHs are nonpolar, so a nonpolar solvent or a mixture is generally required.
-
The Problem: Using a solvent that is too polar may not effectively solvate the PAHs, leaving them bound to the sample matrix. Conversely, a solvent that is too nonpolar might not efficiently penetrate a moist sample matrix.
-
The Solution: A mixture of solvents often provides the best results. For example, a combination of a nonpolar solvent like hexane with a more polar solvent like acetone or dichloromethane can enhance extraction efficiency.[7] For moist samples, a mixture of dichloromethane/acetone (5:1) is recommended when using ultrasonic methods.[7]
-
-
Optimize Extraction Time and Temperature: These parameters are intrinsically linked to extraction efficiency.
-
The Problem: Insufficient extraction time will not allow for complete partitioning of the PAHs from the matrix into the solvent. Excessively high temperatures can lead to the degradation of some PAHs or the loss of more volatile ones.[3]
-
The Solution: Systematically increase your extraction time in increments and analyze the extracts to determine the point of diminishing returns. For temperature-based methods like MAE and PLE, perform an optimization study to find the sweet spot that maximizes recovery without causing degradation. For sonication, be mindful that prolonged exposure can degrade PAHs.[1]
-
-
Assess the Sample Matrix: The physical and chemical properties of your matrix play a huge role.
-
The Problem: PAHs bind tightly to organic matter in soil and sediment.[1] High clay content can also lead to strong adsorption. The "aging" of contamination can make PAHs less bioavailable and harder to extract.[1]
-
The Solution: For high-organic matter samples, you may need to use more aggressive extraction conditions (higher temperature, longer time) or a more effective solvent system. Pre-treatment of the sample, such as grinding to increase surface area, can also improve extraction.
-
-
Check for Incomplete Elution in SPE: If you are using Solid-Phase Extraction for cleanup, the problem might be in the elution step.
Section 2: Dealing with Complex Matrices & Interferences
Q3: I'm working with a very complex matrix (e.g., crude oil-contaminated sediment) and my chromatograms are a mess due to interferences. What can I do?
A: Complex matrices are a significant challenge in PAH analysis, often leading to co-elution of target analytes with matrix components.[9] A robust sample cleanup strategy is essential.
-
Implement a Post-Extraction Cleanup Step: Raw extracts from complex matrices are rarely clean enough for direct analysis.
-
Solid-Phase Extraction (SPE): This is a powerful technique for removing interferences. You can use different sorbents to target specific types of interferences. For example, a silica or Florisil cartridge can be used to remove polar interferences, while a C18 cartridge can be used to retain the nonpolar PAHs while allowing more polar interferences to pass through.[10]
-
Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high molecular weight interferences, such as lipids and humic substances, which are common in biological and soil/sediment samples.[10]
-
-
Fractionation: For extremely complex samples, you may need to fractionate your extract into different polarity groups before analysis.[10] This can be achieved using column chromatography with a sequence of elution solvents of increasing polarity.
-
Alkaline Saponification: This method is highly effective for samples with high lipid content, such as fatty tissues or some food products. It involves hydrolyzing the lipids with a strong base, which are then removed, leaving the PAHs in the extract. This method can also eliminate organic sulfur compounds that can interfere with analysis.[11]
Q4: I'm analyzing water samples and suspect my low recoveries are due to the low concentration of PAHs. How can I improve my detection limits?
A: The low water solubility of PAHs means they are often present at very low concentrations in aqueous samples, necessitating a pre-concentration step.[6]
-
Solid-Phase Extraction (SPE): This is the most common and effective method for concentrating PAHs from water samples.[12] A large volume of water is passed through an SPE cartridge (typically C18), which retains the PAHs. They are then eluted with a small volume of a strong organic solvent, effectively concentrating the analytes.[5][13]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a newer technique that offers high enrichment factors. It involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for efficient extraction of the PAHs into the fine droplets of the extraction solvent. The mixture is then centrifuged to separate the extraction solvent.[2]
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Extraction (MAE) of PAHs from Soil/Sediment
This protocol is a starting point and should be optimized for your specific sample matrix and target analytes.
-
Sample Preparation:
-
Air-dry the soil/sediment sample and sieve it to remove large debris.
-
Homogenize the sample by grinding to a fine powder.
-
Weigh approximately 5 g of the homogenized sample into a microwave extraction vessel.
-
Add 5 g of anhydrous sodium sulfate to the vessel to remove residual moisture.[4]
-
-
Spiking (for QC):
-
Spike the sample with a known amount of a surrogate standard solution. This is crucial for monitoring the performance of the extraction and analytical system.[14]
-
-
Extraction:
-
Cooling and Filtration:
-
Allow the vessel to cool to room temperature.
-
Filter the extract through a funnel containing a small amount of anhydrous sodium sulfate to remove any remaining water.[4]
-
-
Concentration:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for cleanup or direct analysis.
-
Comparative Data of Extraction Methods
The following table summarizes the key performance characteristics of common PAH extraction methods.
| Feature | Soxhlet Extraction | Ultrasonic Agitation | Microwave-Assisted Extraction (MAE) | Pressurized Liquid Extraction (PLE) |
| Extraction Time | 16-24 hours[1][3] | < 1 hour[3] | < 20 minutes[4] | ~20-30 minutes |
| Solvent Consumption | High (~250 mL)[3] | Low (~10-30 mL)[3] | Low (< 30 mL)[4] | Low (~15-40 mL) |
| Automation Potential | Low | Low | High | High[1] |
| Extraction Efficiency | Good to Excellent[1] | Matrix Dependent[1] | Excellent[2] | Excellent[1] |
| Key Advantage | Established benchmark | Speed and simplicity | Speed and low solvent use | Speed, efficiency, and automation |
| Key Disadvantage | Time and solvent intensive[1] | Potential for analyte degradation[1] | Initial equipment cost | Initial equipment cost |
Visualizing the Workflow
General PAH Extraction and Analysis Workflow
The following diagram illustrates the typical steps involved in the extraction and analysis of PAHs from a solid matrix.
Caption: A generalized workflow for PAH extraction from solid matrices.
Troubleshooting Logic for Low PAH Recovery
This diagram outlines a logical approach to diagnosing and resolving issues of low PAH recovery.
Caption: A decision-making flowchart for troubleshooting low PAH recoveries.
References
- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. gcms.cz [gcms.cz]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. academicjournals.org [academicjournals.org]
- 7. Comparative study of extraction methods for the determination of PAHs from contaminated soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. epa.gov [epa.gov]
- 15. Optimization and Comparison of Microwave‐Assisted Extraction, Supercritical Fluid Extraction, and Eucalyptus Oil–Assisted Extraction of Polycyclic Aromatic Hydrocarbons from Soil and Sediment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Technical Support Center: Dibenz[a,h]acridine Analytical Standards
Welcome to the technical support resource for Dibenz[a,h]acridine analytical standards. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the accuracy and integrity of their reference materials. This compound is a pentacyclic azaarene, a class of N-heterocyclic polycyclic aromatic hydrocarbons (PAHs), known for its carcinogenic properties and environmental significance.[1][2] Ensuring the stability of your analytical standard is paramount for generating reliable and reproducible data.
This center provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Issues with this compound Standards
This section addresses specific experimental problems in a question-and-answer format, focusing on root cause analysis and corrective actions.
Q1: Why is the concentration of my this compound working solution decreasing over time, even when stored in the refrigerator?
A decrease in concentration is a classic sign of analyte degradation. For a compound like this compound, several factors can be at play, often acting in concert.
Causality Analysis:
-
Photodegradation: this compound, like most PAHs, possesses a structure with extensive π-conjugated systems that strongly absorb UV light.[3] This absorbed energy can excite the molecule to a state where it becomes highly reactive, primarily with oxygen, leading to photo-oxidation. Standard laboratory lighting and ambient sunlight can be sufficient to initiate this process over time.[3][4]
-
Oxidation: The presence of dissolved oxygen in the solvent or oxygen in the vial's headspace can lead to slow oxidation, even in the absence of light. This process can be accelerated by elevated temperatures or the presence of trace metal impurities that can act as catalysts.
-
Solvent Reactivity: The choice of solvent is critical. While common, solvents like dichloromethane can contain impurities (e.g., trace amounts of acid) that may contribute to degradation. More reactive solvents, such as DMSO, have been shown to be strong oxidizing agents for some PAHs.[4]
-
Temperature Fluctuations: While refrigeration is essential, frequent warming and cooling cycles (e.g., removing the standard from the fridge for daily use and letting it sit on the bench) can accelerate degradation kinetics and increase evaporative losses from the container.
Corrective Actions & Protocol:
-
Light Protection (Primary Cause): Immediately transfer your standard to an amber glass vial with a PTFE-lined cap. If only clear vials are available, wrap them securely in aluminum foil.[5]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, purge the solvent with an inert gas like argon or nitrogen before preparing the solution. After aliquoting, blanket the headspace of the vial with the inert gas before sealing.[5]
-
Solvent Purity: Use high-purity, HPLC-grade or equivalent solvents. It is good practice to purchase solvents in small bottles to avoid long-term storage and potential peroxide formation in ethers or degradation in other solvents. Toluene and cyclohexane are generally good choices.[1][5]
-
Handling Discipline: Allow the standard to equilibrate to room temperature only if necessary for a very brief period before use and immediately return it to the recommended storage temperature. Minimize the time the vial is open.
Q2: My chromatogram shows several small, unexpected peaks that are not present in the solvent blank. Could these be related to the this compound standard?
Yes, this is a strong indication of degradation. The appearance of new peaks, especially those eluting near the parent analyte, often corresponds to degradation products.
Causality Analysis:
-
Degradation Products: As discussed, photo-oxidation is a primary degradation pathway. For PAHs, this can lead to the formation of quinones, epoxides, and hydroxylated derivatives.[3][6] These products will have different chromatographic properties than the parent this compound, resulting in new peaks.
-
Metabolic Analogs: While not strictly degradation in a stock solution, it's useful to know that biological systems metabolize this compound into various products, including trans-3,4-dihydroxy-3,4-dihydro-dibenz(a,h)acridine and trans-10,11-dihydroxy-10,11-dihydrodibenz(a,h)acridine.[6][7] Some abiotic degradation products can be structurally similar.
-
Polymerization: Under certain conditions, highly reactive intermediates can polymerize, which might appear as a rising baseline or very broad, late-eluting peaks in your chromatogram.
Corrective Actions & Protocol:
-
Confirm Degradation: Analyze a freshly prepared standard solution made from solid material. If the extraneous peaks are absent in the new standard but present in the old one, it confirms the issue is degradation of the older solution.
-
Mass Spectrometry (MS) Identification: If your system is connected to a mass spectrometer, you can often get a tentative identification of the degradation products. For example, an oxidation product would show a mass increase of 16 amu (for an additional oxygen atom) or 32 amu.
-
Discard and Replace: Do not use a visibly degraded standard for quantitative analysis. The concentration of the target analyte is no longer accurate. Discard the solution according to your institution's safety protocols and prepare a fresh standard following all the best practices outlined in Q1.[8]
Q3: I'm having difficulty dissolving the crystalline this compound. Is sonication safe?
This is a common challenge due to the compound's high molecular weight and planar structure, which promotes strong crystal lattice energy.
Causality Analysis:
-
Low Solubility: this compound is practically insoluble in water (0.159 mg/L) and only sparingly soluble in some organic solvents like ethanol.[1][9] Solvents like toluene, benzene, acetone, and cyclohexane are more effective.[1]
-
Dissolution Kinetics: Even in a suitable solvent, the rate of dissolution can be slow.
Corrective Actions & Protocol:
-
Solvent Selection: Ensure you are using an appropriate solvent. Toluene or dichloromethane are often used for initial stock solution preparation.[1][10]
-
Gentle Dissolution:
-
First, try gently swirling or vortexing the solution.
-
If the solid persists, brief sonication (5-10 minutes in a bath sonicator) is generally acceptable. However, be aware that sonication adds energy to the system and can slightly warm the sample. To mitigate this, use a cold water bath during sonication.
-
Avoid excessive heat, as heating to decomposition can emit toxic nitrogen oxide fumes.[1]
-
-
Gravimetric Preparation: Always prepare stock solutions gravimetrically. Weigh the solid material first, then add the solvent to the desired final volume or weight. This is more accurate than trying to weigh and transfer a small amount of solid into a volumetric flask already containing solvent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound standards?
The optimal conditions depend on whether the standard is in solid or solution form. Adherence to these conditions is the single most important factor in maximizing shelf life.
| Standard Form | Temperature | Light Conditions | Atmosphere | Container |
| Solid (Neat) | 2-8°C | Dark | N/A (Sealed vial from manufacturer) | Manufacturer's original vial |
| Solution (Stock) | 2-8°C (Long-term)[5] | Dark (Mandatory) | Inert (N₂ or Ar headspace recommended)[5] | Amber glass vial with PTFE-lined cap[5] |
| Solution (Working) | ≤ 20°C (Short-term)[5][11] | Dark (Mandatory) | Inert (Recommended) | Amber glass vial with PTFE-lined cap |
Table 1: Recommended Storage Conditions for this compound Standards
Q2: Which solvents are recommended for preparing this compound stock solutions?
Solvent choice impacts both solubility and stability. High-purity, aprotic solvents are generally preferred.
| Solvent | Suitability | Notes |
| Toluene | Excellent | Good solvating power. Relatively stable. Often used in commercial standards.[12] |
| Cyclohexane | Excellent | Good solvating power. A common choice for commercially available standards.[5] |
| Dichloromethane | Good | High volatility. Ensure it is free of acidic preservatives. |
| Methanol | Fair | Lower solubility. May be suitable for preparing more dilute working standards from a stock solution.[11] |
| Acetonitrile | Fair | Often used in HPLC mobile phases. Stability of many PAHs is good in acetonitrile when stored at 4°C.[4] |
| Acetone | Good | Good solvating power. Can be reactive and is highly volatile.[1] |
Table 2: Recommended Solvents for this compound Standards
Experimental Protocols
Protocol 1: Preparation of a Gravimetric Stock Standard
This protocol minimizes contamination, oxidation, and volumetric errors.
-
Preparation: Work in a chemical fume hood or other ventilated enclosure.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weighing: Tare a clean, 20 mL amber glass screw-top vial with a PTFE-lined cap on an analytical balance. Carefully add approximately 5-10 mg of solid this compound. Record the exact weight.
-
Solvent Addition: Add high-purity toluene (or another suitable solvent) to the vial to a final weight of 10.00 g. This is done by placing the vial back on the balance and carefully adding solvent dropwise to reach the target weight.
-
Dissolution: Tightly cap the vial and vortex or swirl gently until the solid is fully dissolved. If necessary, sonicate briefly in a cool water bath as described previously.
-
Inerting (Optional but Recommended): Gently bubble argon or nitrogen through the solution for 1-2 minutes using a clean Pasteur pipette. Alternatively, flush the headspace of the vial with the inert gas for 30 seconds before tightly sealing the cap.
-
Labeling: Clearly label the vial with the compound name, concentration (in mg/kg or µg/g), solvent, preparation date, and your initials.
-
Storage: Seal the cap with paraffin film for extra security and place it in a designated refrigerator at 2-8°C.
Protocol 2: Performing a Simple Stability Check
If you suspect an older standard has degraded, this quick check can provide evidence.
-
Prepare Fresh Standard: Prepare a new working standard (e.g., 1 µg/mL) from a reliable stock solution or fresh solid material.
-
Analyze Old Standard: Analyze your suspect (older) working standard using your established chromatographic method (e.g., HPLC-FLD or GC-MS).
-
Analyze Fresh Standard: Immediately after, inject the freshly prepared standard using the exact same method and conditions.
-
Compare Results:
-
Peak Area: Compare the peak area of the main this compound peak. A significantly lower area in the old standard suggests degradation.
-
Peak Purity: Observe the chromatogram of the old standard for the presence of extraneous peaks that are absent in the chromatogram of the fresh standard.
-
References
- 1. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 226-36-8 | LGC Standards [lgcstandards.com]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. esslabshop.com [esslabshop.com]
- 12. accustandard.com [accustandard.com]
Technical Support Center: Resolving Isomeric Aza-PAHs by HPLC
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of isomeric aza-polycyclic aromatic hydrocarbons (aza-PAHs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and accuracy of your analytical results.
Troubleshooting Guide
Navigating the complexities of HPLC for isomeric aza-PAH separation can present several challenges. This section is structured to help you systematically identify and resolve common issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Isomeric Aza-PAHs | Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for structurally similar isomers.[1][2] | Action: Switch to a column with alternative selectivity. Phenyl-Hexyl columns can offer different selectivity through π-π interactions with the aromatic rings of aza-PAHs.[2] Specialized PAH columns, often with polymeric C18 bonding, are designed to enhance shape selectivity for isomeric compounds.[1][3][4] |
| Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity. | Action: Methodically adjust the mobile phase. If using a binary system like acetonitrile/water, systematically vary the ratio.[5] Consider a ternary solvent system (e.g., acetonitrile/methanol/water) to fine-tune selectivity.[6] The choice between acetonitrile and methanol can alter selectivity due to their different solvent properties.[5] | |
| Inadequate Temperature Control: Column temperature affects the mobility of the stationary phase's alkyl chains and can influence selectivity.[7] | Action: Optimize the column temperature. Lowering the temperature can sometimes increase the ordered arrangement of the stationary phase, improving selectivity.[7] Conversely, for some separations, increasing the temperature may be beneficial.[8][9] | |
| Peak Tailing (All Peaks) | Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can distort peak shape.[10][11] | Action: First, try backflushing the column. If this doesn't resolve the issue, replacing the column frit may be necessary. If a void is suspected, the column may need to be replaced.[12] Using a guard column and in-line filters can help prevent this.[10][12] |
| Extra-Column Volume: Excessive tubing length or fittings that are not properly tightened can lead to peak broadening and tailing.[13] | Action: Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are secure.[13] | |
| Peak Tailing (Specific for Basic Aza-PAHs) | Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of aza-PAHs, causing peak tailing.[11][12] | Action: Adjust the mobile phase pH. Lowering the pH (e.g., to 5.5 or less) can suppress the ionization of silanol groups, reducing these interactions.[12] Using a highly end-capped column can also minimize the number of accessible silanol groups. |
| Peak Fronting | Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.[10] | Action: Reduce the sample concentration or injection volume. If the peak shape improves, column overload was the likely cause.[10] |
| High Backpressure | Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit or the column itself.[12] | Action: Disconnect the column and check the system pressure. If the pressure is normal without the column, the issue is with the column. Try backflushing the column. If the pressure remains high, the frit may need to be replaced.[12] Always filter your samples and mobile phases. |
| Precipitation of Buffer in Organic Mobile Phase: If using a buffered mobile phase, high concentrations of the organic solvent can cause the buffer to precipitate. | Action: Ensure the buffer is soluble in the highest concentration of organic solvent used in your method. A lower buffer concentration may be necessary. | |
| No Peaks Detected | Detector Issue: The detector lamp may be off or have failed. The detector settings may be incorrect. | Action: Verify that the detector lamp is on and that the correct wavelengths are selected. For aza-PAHs, UV detection around 254 nm is a good starting point, but a diode array detector (DAD) or fluorescence detector (FLD) will offer more sensitivity and selectivity.[14][15] |
| Flow Path Issue: A blockage or leak in the system is preventing the mobile phase from reaching the detector. | Action: Check for leaks throughout the system. Systematically check the pressure at different points in the flow path to identify a potential blockage. | |
| Sample Degradation or Adsorption: The analytes may have degraded or adsorbed to the sample vial or tubing. | Action: Prepare fresh standards and samples. Use silanized vials if adsorption is suspected. |
Troubleshooting Workflow for Peak Shape Problems
A systematic approach is crucial when diagnosing peak shape issues. The following diagram outlines a logical workflow for troubleshooting common peak shape problems.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for resolving isomeric aza-PAHs?
A1: While standard C18 columns are a common starting point for reversed-phase HPLC, resolving isomeric aza-PAHs often requires a stationary phase with enhanced shape selectivity.[1][2] Consider the following options:
-
Specialized PAH Columns: These are often polymerically bonded C18 phases designed to provide the selectivity needed to separate geometric isomers.[3][4]
-
Phenyl-Hexyl Columns: The phenyl groups in this stationary phase can undergo π-π interactions with the aromatic systems of aza-PAHs, offering a different selectivity mechanism compared to C18 columns.[2] This can be particularly effective for separating isomers.
-
Mixed-Mode Columns: These columns offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), which can be fine-tuned by adjusting mobile phase parameters like pH and buffer concentration to achieve the desired separation.[16]
Q2: How do I optimize the mobile phase for the best resolution of aza-PAH isomers?
A2: Mobile phase optimization is a critical step. A gradient of acetonitrile and water is a common starting point for separating complex mixtures of PAHs and aza-PAHs.[2]
-
Organic Modifier: Both acetonitrile and methanol can be used. Acetonitrile generally has a higher elution strength and lower viscosity.[5] Trying both can be beneficial, as the choice of organic modifier can significantly alter selectivity.[5]
-
Gradient Optimization: If an isocratic elution does not provide adequate separation, a gradient elution is necessary. Start with a shallow gradient and then adjust the slope to improve the resolution of closely eluting peaks.
-
pH Adjustment: For aza-PAHs, which are basic, adjusting the mobile phase pH to be at least two units below their pKa will ensure they are in their neutral form, leading to better peak shapes.[5]
Q3: What is the role of column temperature in the separation of aza-PAH isomers?
A3: Column temperature is an important parameter for optimizing selectivity. Changes in temperature can alter the conformation of the stationary phase's alkyl chains, which can in turn affect the separation of isomers.[7] Both increasing and decreasing the temperature can be beneficial depending on the specific compounds and stationary phase.[7][8][9] It is an experimental parameter that should be investigated during method development.
Q4: What are the recommended detector settings for aza-PAH analysis?
A4: The choice of detector depends on the required sensitivity and selectivity.
-
UV/Vis or Diode Array Detector (DAD): A common starting point is UV detection at 254 nm, as most aza-PAHs absorb at this wavelength.[14] A DAD allows for the acquisition of the entire UV spectrum for each peak, which can aid in peak identification and purity assessment.
-
Fluorescence Detector (FLD): Many aza-PAHs are naturally fluorescent, and an FLD can offer significantly higher sensitivity and selectivity compared to UV detection.[14][15] Wavelength programming, where the excitation and emission wavelengths are changed during the run, can be used to optimize the signal for different compounds.[14][15]
Q5: What are some key considerations for sample preparation for aza-PAH analysis?
A5: Proper sample preparation is crucial for accurate and reliable results, especially when dealing with complex matrices like environmental samples.
-
Extraction: Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE).[15][17] For solid samples, Soxhlet extraction or ultrasonication may be used.[18]
-
Clean-up: A clean-up step is often necessary to remove interfering compounds. This can be achieved using techniques like silica gel column chromatography.[18]
-
Internal Standards: The use of internal standards, such as deuterated or ¹³C-labeled aza-PAHs, is highly recommended to correct for variations in extraction efficiency and instrument response.[19]
Experimental Protocol: A General Method for Isomeric Aza-PAH Separation
This protocol provides a starting point for developing a robust HPLC method for the separation of isomeric aza-PAHs. Optimization will likely be required for your specific analytes and matrix.
1. HPLC System and Column:
-
System: A binary or quaternary HPLC system with a degasser, autosampler, column oven, and DAD or FLD.
-
Column: A specialized PAH column (e.g., polymerically bonded C18 or Phenyl-Hexyl), 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase:
-
Solvent A: HPLC-grade water.
-
Solvent B: HPLC-grade acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (to be optimized).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 40% B.
-
Linear gradient to 100% B over 25 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detector:
-
DAD: 254 nm, with full spectral acquisition from 200-400 nm.
-
FLD: Use a wavelength program optimized for the specific aza-PAHs of interest.
-
4. Sample Preparation:
-
Prepare stock solutions of aza-PAH standards in acetonitrile.
-
Dilute the stock solutions with the initial mobile phase composition to prepare working standards.
-
For unknown samples, perform an appropriate extraction and clean-up procedure.[15][18]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
References
- 1. separationmethods.com [separationmethods.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. welch-us.com [welch-us.com]
- 5. benchchem.com [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved optimization of polycyclic aromatic hydrocarbons (PAHs) mixtures resolution in reversed-phase high-performance liquid chromatography by using factorial design and response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. agilent.com [agilent.com]
- 16. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 17. agilent.com [agilent.com]
- 18. Preparation of environmental samples for the determination of polycyclic aromatic hydrocarbons by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Introduction: The Toxicological Significance of Dibenzacridines
An In-Depth Comparative Guide to the Toxicology of Dibenz[a,h]acridine and Dibenz[c,h]acridine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
A note on nomenclature: The query specified a comparison between this compound and "Dibenz(b,h)acridine." The latter is not a standard chemical nomenclature. This guide will compare this compound with another well-studied and toxicologically significant isomer, Dibenz[c,h]acridine , to provide a meaningful and scientifically robust analysis.
Dibenzacridines are a class of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) that have garnered significant attention in the fields of toxicology and oncology.[1][2] These compounds are products of incomplete combustion of organic materials containing nitrogen and are found in environmental sources such as tobacco smoke, coal tar, and urban air pollution.[2][3][4] Their structural similarity to carcinogenic PAHs, coupled with the presence of a nitrogen heteroatom, results in unique metabolic pathways and toxicological profiles.
This guide provides a comparative analysis of two prominent isomers: this compound and Dibenz[c,h]acridine. Both are potent carcinogens, but subtle differences in their molecular structure lead to distinct mechanisms of metabolic activation, genotoxicity, and overall carcinogenic potential. Understanding these differences is crucial for accurate risk assessment and the development of potential intervention strategies.
Comparative Analysis of Toxicological Profiles
Metabolic Activation: The Gateway to Carcinogenesis
Like their PAH counterparts, dibenzacridines are not directly carcinogenic. They require metabolic activation, primarily by cytochrome P450 (CYP) monooxygenases, to be converted into reactive electrophiles that can bind to cellular macromolecules like DNA.[1]
This compound (DB[a,h]ACR): A Tale of Two Bay Regions
This compound is structurally unique because the nitrogen atom at position 7 creates two non-identical bay regions where diol epoxides, the ultimate carcinogenic metabolites, can form.[1]
The metabolic activation of DB[a,h]ACR is a multi-step process:
-
Initial Oxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, are highly effective in metabolizing DB[a,h]ACR.[5][6] This initial oxidation primarily forms two key dihydrodiols with a bay region double bond: DB[a,h]ACR-3,4-diol and DB[a,h]ACR-10,11-diol.[5][7][8][9]
-
Epoxidation: These dihydrodiols are then further oxidized to form highly reactive bay-region diol epoxides.[1] The 10,11-diol is considered the proximate carcinogen as its subsequent epoxidation leads to the ultimate carcinogenic metabolite.[1][5]
Interestingly, human CYP1A1 and CYP1B1 exhibit different regioselectivity. CYP1A1 produces a higher proportion of the more carcinogenic DB[a,h]ACR-10,11-diol, while CYP1B1 favors the formation of the 3,4-diol.[6] This highlights the critical role of specific enzyme expression in determining the toxic potential of this compound.
Dibenz[c,h]acridine (DB[c,h]ACR): A Parallel Path to Toxicity
While specific metabolic data for DB[c,h]ACR is less abundant, the principles of aza-PAH activation still apply. It is understood to require metabolic activation to exert its carcinogenic effects.[10] Studies on the related benz[c]acridine show that it is also metabolized to dihydrodiols, with the bay-region 3,4-dihydrodiol being a key precursor to a highly tumorigenic diol epoxide.[11] It is therefore highly probable that DB[c,h]acridine is similarly activated via the formation of a bay-region diol epoxide.
Diagram: Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound.
Genotoxicity and DNA Adduct Formation
The ultimate carcinogenic metabolites, the diol epoxides, are highly electrophilic and readily react with the nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts.[12][13] These adducts, if not repaired, can lead to mutations during DNA replication, which is a critical initiating event in carcinogenesis.
For DB[a,h]ACR , the diol epoxides derived from the 10,11-diol are significantly more mutagenic than those derived from the 3,4-diol.[14][15] In both bacterial and mammalian cell assays, the 10,11-diol-8,9-epoxides were found to be 20 to 80 times more mutagenic than their 3,4-diol-1,2-epoxide counterparts.[14][15] This difference in mutagenicity is attributed to the electronic influence of the nitrogen atom, which destabilizes the formation of a carbocation from the 3,4-diol-1,2-epoxides, making them less reactive towards DNA.[14][15]
For DB[c,h]ACR , while specific adduct data is limited, studies on related benzacridines show that they also form DNA adducts following metabolic activation, leading to base-pair substitution mutations.[16] The geometry of the diol epoxide, particularly in the fjord region of larger PAHs and aza-PAHs, can influence whether it preferentially binds to adenine or guanine, which in turn can affect the efficiency of DNA repair and the ultimate mutagenic outcome.[12][17]
Carcinogenicity: IARC Classification and Experimental Evidence
The International Agency for Research on Cancer (IARC) provides an authoritative classification of the carcinogenic potential of various substances.
| Compound | IARC Classification | Summary of Evidence |
| This compound | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence of carcinogenicity in experimental animals. No data on cancer in humans.[5] |
| Dibenz[c,h]acridine | Not explicitly classified, but related compounds provide context. Dibenz[a,j]acridine is Group 2A (Probably carcinogenic to humans). | Dibenzacridines as a class are considered potent carcinogens.[1][18] |
Experimental studies in animals have confirmed the carcinogenicity of dibenzacridines. This compound has been shown to be a potent carcinogen in various animal models.[3] Similarly, related compounds like Dibenz[a,j]acridine induce skin tumors and sarcomas in mice.[4]
Experimental Protocols for Toxicity Assessment
The following are standardized protocols for assessing the mutagenicity and cytotoxicity of compounds like dibenzacridines.
Protocol 1: Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[19][20][21]
Objective: To determine if this compound or Dibenz[c,h]acridine can induce mutations in the DNA of Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
S9 mix (for metabolic activation)[22]
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation: Prepare overnight cultures of the S. typhimurium strains. Prepare serial dilutions of the test compounds.
-
Incubation (Pre-incubation Method): In a sterile tube, mix 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for experiments without metabolic activation), and 50 µL of the test compound solution.
-
Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[21]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Diagram: Ames Test Workflow
Caption: A simplified workflow for the Ames mutagenicity test.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[23][24]
Objective: To determine the cytotoxic effects of this compound or Dibenz[c,h]acridine on a mammalian cell line (e.g., HepG2).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
96-well plates
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A decrease in viability indicates a cytotoxic effect.
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
This compound and Dibenz[c,h]acridine are both potent genotoxic carcinogens that pose a significant health risk. Their toxicity is fundamentally linked to their metabolic activation into DNA-reactive diol epoxides. The key distinction for this compound lies in its two non-equivalent bay regions, leading to the formation of diol epoxides with vastly different mutagenic potentials, a process heavily influenced by the regioselectivity of human CYP1A1 and CYP1B1 enzymes.
While data for Dibenz[c,h]acridine is less detailed, the principles of metabolic activation via dihydrodiols and diol epoxides are expected to be similar. Future research should focus on direct comparative studies to elucidate the specific metabolic pathways, DNA adduct profiles, and repair efficiencies for Dibenz[c,h]acridine to allow for a more precise comparison of its toxicological potency relative to this compound. For professionals in drug development and toxicology, understanding these isomer-specific differences is paramount for developing robust safety assessment strategies for new chemical entities that may share structural similarities with aza-PAHs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 4. Dibenz(a,j)Acridine (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 5. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanism of Carcinogenesis of Dibenz Acridine - Subodh Kumar [grantome.com]
- 11. Tumorigenicity of dihydrodiols and diol-epoxides of benz[c]acridine in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenine-DNA adducts derived from the highly tumorigenic Dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 21. criver.com [criver.com]
- 22. academicjournals.org [academicjournals.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Metabolism of Dibenz[a,h]acridine and Dibenz[a,h]anthracene
This guide provides an in-depth, objective comparison of the metabolic pathways of two structurally related, yet distinct, environmental contaminants: the polycyclic aromatic hydrocarbon (PAH) Dibenz[a,h]anthracene and its nitrogen-containing counterpart, the aza-PAH Dibenz[a,h]acridine. Understanding the nuances of their biotransformation is critical for researchers, toxicologists, and drug development professionals, as metabolism is the pivotal event that dictates their carcinogenic potential.
Introduction: Structure, Significance, and the Bay Region Hypothesis
Dibenz[a,h]anthracene (DB[a,h]A) is a potent carcinogenic PAH found ubiquitously in the environment as a byproduct of incomplete combustion.[1][2] Its structure consists of five fused benzene rings. This compound (DB[a,h]ACR) is a polycyclic aromatic aza-heterocycle, structurally analogous to DB[a,h]A but with a nitrogen atom replacing a carbon in one of the aromatic rings.[3] This single atomic substitution profoundly influences its metabolic fate and biological activity.
The carcinogenicity of many PAHs is not inherent to the parent molecule but is a consequence of metabolic activation.[4] According to the widely accepted "bay region" theory, these compounds are enzymatically converted into highly reactive diol epoxide metabolites.[4][5] These electrophilic epoxides can form stable adducts with cellular macromolecules like DNA, leading to mutations and initiating the carcinogenic process.[4][6] This guide will dissect and compare the specific metabolic routes that lead to the formation of these ultimate carcinogens for both DB[a,h]A and DB[a,h]ACR.
The Engine of Biotransformation: Cytochrome P450s
The primary drivers of PAH metabolism are the Cytochrome P450 (CYP) superfamily of enzymes, particularly members of the CYP1 family (CYP1A1, CYP1A2, 1B1).[7] These enzymes introduce an oxygen atom into the PAH ring system, forming an epoxide. This initial step is the gateway to two competing pathways: detoxification, leading to excretable water-soluble compounds, or metabolic activation, leading to genotoxic metabolites. The regioselectivity (where on the molecule the reaction occurs) and stereoselectivity (the 3D orientation of the product) of these CYP enzymes are deterministic for the compound's carcinogenic potency.[1][8]
Comparative Metabolic Pathways
While both compounds undergo metabolic activation, the presence of the nitrogen atom in DB[a,h]ACR introduces significant differences in the regioselectivity of CYP enzymes.
Metabolism of Dibenz[a,h]anthracene (DB[a,h]A)
The metabolic activation of DB[a,h]A is a multi-step process. In rat liver microsomes, it is metabolized to three main trans-dihydrodiols: 1,2-, 3,4-, and 5,6-dihydrodiols.[1] Of these, the trans-3,4-dihydrodiol is widely recognized as the key proximate carcinogen, a precursor to the ultimate carcinogenic 3,4-diol-1,2-epoxides .[9]
Studies with human cDNA-expressed CYPs have identified CYP2C9, CYP1A2, and CYP2B6 as the most active enzymes in metabolizing DB[a,h]A in the liver.[9] Notably, CYP2C9 exhibits the highest catalytic efficiency in forming the critical 3,4-dihydrodiol.[9] The enzymatic process is highly stereoselective, predominantly forming the R,R enantiomers of the dihydrodiols.[1] It is the R,R enantiomer of the trans-3,4-dihydrodiol that is further metabolized to the most mutagenic diol epoxide.[1]
Metabolism of this compound (DB[a,h]ACR)
The introduction of a nitrogen atom creates two non-identical bay regions in DB[a,h]ACR, influencing which benzo ring is targeted by metabolizing enzymes. The major metabolites are two dihydrodiols with bay-region double bonds: DB[a,h]ACR-3,4-dihydrodiol and DB[a,h]ACR-10,11-dihydrodiol .[5][10] The DB[a,h]ACR-10,11-diol is considered the putative proximate carcinogen, which is then converted to the ultimate carcinogenic bay-region diol epoxide.[11][12]
A striking difference is observed in the roles of human CYP1A1 and CYP1B1.
-
Human P450 1A1 is highly effective at metabolizing DB[a,h]ACR and produces a higher proportion of the proximate carcinogen, DB[a,h]ACR-10,11-diol.[3][11]
-
Human P450 1B1 , in contrast, shows a dramatic preference for metabolizing the 3,4-position, producing a much greater proportion of the 3,4-diol and very little of the 10,11-diol.[3][11]
This demonstrates that while both enzymes metabolize the aza-PAH, CYP1A1 is substantially more active in its metabolic activation.[11] Despite this difference in regioselectivity, both human and rat P450s show similar stereoselectivity, primarily producing the R,R enantiomers of the dihydrodiols.[8][11] Interestingly, metabolism at the K-region (the 5,6- and 12,13-positions) is a minor pathway for both DB[a,h]ACR and its carbon-based counterpart, DB[a,h]A.[3][10]
Data Summary: A Side-by-Side Comparison
| Feature | Dibenz[a,h]anthracene (DB[a,h]A) | This compound (DB[a,h]ACR) |
| Parent Compound Class | Polycyclic Aromatic Hydrocarbon (PAH) | Aza-Polycyclic Aromatic Hydrocarbon (aza-PAH) |
| Primary Metabolizing Enzymes (Human) | CYP1A2, CYP2C9, CYP2B6[9] | CYP1A1, CYP1B1[3][11] |
| Major Dihydrodiol Metabolites | trans-1,2-, 3,4-, and 5,6-dihydrodiols[1] | DB[a,h]ACR-3,4-dihydrodiol & DB[a,h]ACR-10,11-dihydrodiol[5][10] |
| Putative Proximate Carcinogen | trans-3,4-dihydrodiol[9] | DB[a,h]ACR-10,11-dihydrodiol[11][12] |
| Ultimate Carcinogen | 3,4-diol-1,2-epoxides[9] | 10,11-diol-8,9-epoxides[8] |
| Key Enzymatic Selectivity | CYP2C9 shows high efficiency for 3,4-diol formation.[9] | Human CYP1A1 favors 10,11-diol formation (activation), while CYP1B1 favors 3,4-diol formation.[11] |
| Stereoselectivity | Highly enriched in R,R enantiomers.[1] | Primarily produces R,R enantiomers.[8][11] |
Visualizing the Metabolic Pathways
The following diagrams illustrate the primary metabolic activation pathways for both compounds.
Caption: Metabolic activation of Dibenz[a,h]anthracene.
Caption: Metabolic activation of this compound.
Experimental Protocols: A Self-Validating System
To empirically determine and compare the metabolic profiles of these compounds, a robust and self-validating experimental design is paramount. The following protocol describes a standard in vitro metabolism assay using liver microsomes.
Protocol: In Vitro Metabolism of PAHs using Liver Microsomes
Objective: To identify and quantify the metabolites of DB[a,h]A or DB[a,h]ACR produced by liver microsomal enzymes.
Causality and Trustworthiness: This protocol is designed to be self-validating. The inclusion of negative controls (heat-inactivated microsomes and reactions lacking the essential cofactor, NADPH) ensures that any observed depletion of the parent compound or formation of metabolites is a direct result of enzymatic activity. The use of an NADPH regenerating system maintains a constant supply of the cofactor, ensuring the reaction proceeds efficiently over the incubation period.
Materials:
-
Pooled human or rat liver microsomes
-
Test compound (DB[a,h]A or DB[a,h]ACR) dissolved in a suitable solvent (e.g., acetone)
-
0.1 M Phosphate buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold organic solvent for extraction (e.g., ethyl acetate)
-
Heat block or incubating shaker set to 37°C
-
HPLC system with UV and/or fluorescence detection
Methodology:
-
Preparation of Reaction Mixtures:
-
On ice, prepare reaction tubes. For each test compound, set up triplicate reactions for the active incubation and for each negative control.
-
Active Incubation: To a microcentrifuge tube, add phosphate buffer, MgCl₂, liver microsomes (e.g., 1.0 mg/mL final concentration), and the NADPH regenerating system.[13]
-
Control 1 (No Cofactor): Prepare as above, but substitute the NADPH regenerating system with buffer.
-
Control 2 (Inactive Enzyme): Prepare as the active incubation, but use heat-inactivated microsomes (microsomes previously boiled for 10 minutes).
-
The total volume should be standardized (e.g., 500 µL).[13]
-
-
Pre-activation and Reaction Initiation:
-
Pre-incubate the prepared tubes at 37°C for 5 minutes to activate the microsomes.[13]
-
Initiate the reaction by adding a small volume of the test compound (DB[a,h]A or DB[a,h]ACR) to each tube to achieve the desired final concentration. Vortex briefly.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 5 to 30 minutes, depending on the rate of metabolism).[13] Time course experiments are recommended to determine the optimal endpoint.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding at least two volumes of ice-cold ethyl acetate. This denatures the enzymes and begins the extraction process.
-
Vortex vigorously for 1 minute to ensure thorough extraction of the parent compound and its metabolites from the aqueous matrix.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to separate the organic and aqueous layers.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of mobile phase suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Analyze the sample using a gradient elution program.
-
Identify and quantify metabolites by comparing their retention times and spectral properties to those of authentic analytical standards.
-
Conclusion
The metabolic pathways of Dibenz[a,h]anthracene and this compound share the overarching theme of activation via diol epoxide formation, consistent with the bay region theory. However, the introduction of a single nitrogen atom in the acridine structure fundamentally alters the regioselectivity of key human P450 enzymes. While CYP2C9 and CYP1A2 are critical for activating DB[a,h]A, the activation of DB[a,h]ACR to its most potent carcinogenic precursor is driven primarily by CYP1A1. This differential enzyme activity underscores the principle that even subtle changes in chemical structure can lead to significant divergences in metabolic fate, ultimately impacting carcinogenic potential. These findings are essential for building accurate risk assessment models and for guiding future research into the toxicology of complex environmental mixtures.
References
- 1. Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. springfieldmo.gov [springfieldmo.gov]
- 7. Contributions of Human Enzymes in Carcinogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Azaarene Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantification of azaarenes, nitrogen-containing heterocyclic aromatic compounds. As a class of compounds containing known mutagens and carcinogens, the accurate and precise measurement of azaarenes in environmental matrices and pharmaceutical products is of paramount importance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop, validate, and select appropriate analytical methods for their specific applications.
We will delve into the regulatory framework governing method validation, compare the performance of key analytical techniques, and provide a detailed, actionable protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method.
The Regulatory Imperative: Foundations of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the procedure is suitable for its intended purpose.[1][2][3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly in its Q2(R1) and the recent Q2(R2) guidelines, provides a comprehensive framework for this process, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6][7]
The core performance characteristics that must be evaluated are:
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1][8] For complex mixtures of azaarenes, which often contain numerous isomers, achieving specificity can be challenging and may require a combination of chromatographic separation and selective detection.[1][9]
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed using recovery studies of spiked samples.[8]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
A general workflow for the validation of an analytical method is depicted below.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
A Researcher's Guide to Inter-Laboratory Comparison of Polycyclic Aromatic Hydrocarbon (PAH) Analysis
This guide provides an in-depth, objective comparison of methodologies and best practices for the inter-laboratory analysis of Polycyclic Aromatic Hydrocarbons (PAHs). It is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy, comparability, and reliability of their PAH measurements across different laboratories. The content synthesizes technical data with field-proven insights, emphasizing the causality behind experimental choices and adherence to international standards.
The Imperative of Inter-Laboratory Comparisons for PAH Analysis
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed from the incomplete combustion of organic materials.[1][2] Due to the carcinogenic and mutagenic properties of several PAHs, their presence in environmental matrices, food, and consumer products is strictly regulated.[1][3] Accurate and precise quantification of PAHs is therefore paramount for public health and environmental protection.
Inter-laboratory comparisons, also known as proficiency testing (PT), are essential for:
-
Assessing Laboratory Performance: They provide an objective means to evaluate a laboratory's competence in performing specific analytical measurements.[4][5]
-
Ensuring Data Comparability: By analyzing the same samples, laboratories can identify and rectify systematic biases in their methods, leading to more consistent and comparable data.
-
Method Validation and Harmonization: These studies are crucial for validating new analytical methods and promoting the use of harmonized procedures across different organizations.
-
Building Trustworthiness: Successful participation in proficiency testing schemes demonstrates a laboratory's commitment to quality assurance and enhances the credibility of its results.[4]
Designing a Robust Inter-Laboratory Comparison for PAHs
A successful inter-laboratory comparison study for PAH analysis requires careful planning and adherence to established statistical and procedural guidelines, primarily those outlined in ISO/IEC 17043 and ISO 13528.[4][6][7]
Key Design Considerations:
-
Selection of Test Materials: The chosen materials should be homogeneous and stable throughout the duration of the study.[6] They should also be representative of the matrices typically analyzed by participating laboratories (e.g., water, soil, food, air filters).[7][8][9][10][11][12][13] Certified Reference Materials (CRMs) are ideal for this purpose as they come with well-characterized property values and associated uncertainties.[3][14][15][16]
-
Analyte Selection and Concentration: The study should include a range of PAHs relevant to the analytical context, including the 16 EPA priority pollutants. The concentration levels should be challenging yet realistic, spanning the typical working ranges of the participating laboratories.[7][13][17]
-
Statistical Design: The number of participating laboratories and the number of replicate measurements should be sufficient to provide statistically meaningful results. ISO 13528 provides detailed guidance on the statistical methods for data analysis in proficiency testing schemes.[4][18][19]
-
Clear Instructions and Timelines: Participants must be provided with clear and unambiguous instructions regarding sample handling, storage, analysis, and data reporting.[20] Firm deadlines are essential to ensure the timely completion of the study.
Workflow for an Inter-Laboratory PAH Comparison Study
Caption: Workflow of a typical inter-laboratory comparison study for PAH analysis.
Common Analytical Methodologies and Their Performance
The choice of analytical technique can significantly impact the results of PAH analysis. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[21][22]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Mass spectrometry provides definitive identification and quantification. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Fluorescence and UV detectors are commonly used for detection. |
| Strengths | - High resolving power, especially with capillary columns.[23]- Excellent sensitivity and selectivity.- Provides structural information for compound identification. | - Better resolution for some isomeric pairs that are difficult to separate by GC (e.g., benzo[b]fluoranthene and benzo[k]fluoranthene).[21]- Suitable for less volatile and thermally labile PAHs. |
| Weaknesses | - May not resolve certain isomeric pairs on packed columns.[21][23]- Can be susceptible to matrix interferences.[1] | - Lower resolving power for complex mixtures compared to capillary GC.- Sensitivity can be lower than GC-MS for some compounds. |
| Common EPA Methods | EPA Method 8270, EPA Method 625, EPA Method 8100[22][23] | EPA Method 8310, EPA Method 610[12][21][22] |
| Internal Standards | Deuterated PAHs (e.g., Chrysene-d12) are commonly used to correct for analytical variability.[24] | Similar internal standards can be employed. |
Proficiency testing studies have shown that for many common PAHs, there is no significant difference in the results obtained from laboratories using either GC or LC methods, provided that the methods are properly validated and controlled.[24][25]
Key Sources of Variability and Error in PAH Analysis
Understanding and controlling sources of error is critical for achieving accurate and reproducible results.[20]
Logical Relationship of Error Sources in PAH Analysis
Caption: Major sources of error contributing to the final reported PAH concentration.
Common Challenges and Mitigation Strategies:
-
Sample Matrix Effects: Complex matrices in environmental and biological samples can interfere with the accurate detection and quantification of PAHs.[1]
-
Analyte Loss or Contamination: PAHs can be lost during sample preparation through volatilization or adsorption to container surfaces. Contamination from laboratory air or solvents is also a concern.[26]
-
Instrumental Variability: Fluctuations in instrument performance can lead to inconsistent results.
-
Data Processing and Reporting Errors: Manual transcription errors and inconsistent data processing can introduce significant inaccuracies.[26]
-
Mitigation: Implementing automated data processing workflows and having a robust data review process can help to minimize these errors.
-
A Model Experimental Protocol for an Inter-Laboratory Comparison of PAHs in Water
This protocol is based on established methods such as EPA Method 610 and provides a framework for conducting an inter-laboratory comparison.
Objective: To assess the proficiency of participating laboratories in the determination of 16 EPA priority PAHs in a fortified water sample.
Materials:
-
Test Sample: A certified reference material consisting of a natural water matrix spiked with a known concentration of the 16 EPA priority PAHs.
-
Quality Control (QC) Check Sample: A solution containing a known concentration of the PAHs of interest, obtained from a certified source.[21]
-
Internal Standards: A solution of deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12).
-
Reagents and Solvents: High-purity, PAH-free water, methanol, acetonitrile, and methylene chloride.
Experimental Workflow:
-
Sample Receipt and Storage:
-
Upon receipt, log the sample information and store at 4°C in the dark until analysis.[21]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Allow the sample to come to room temperature.
-
Measure 1 liter of the sample into a 2-liter separatory funnel.
-
Spike the sample with the internal standard solution.
-
Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the methylene chloride layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
Instrumental Analysis (HPLC-FLD):
-
HPLC Conditions:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).
-
Mobile Phase: Acetonitrile/water gradient.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Programmed wavelength fluorescence detection optimized for different PAHs.
-
-
Calibration:
-
Prepare a series of calibration standards containing the 16 PAHs and the internal standards.
-
Generate a calibration curve for each analyte by plotting the response factor against the concentration.
-
-
Analysis Sequence:
-
Analyze a solvent blank to check for contamination.
-
Analyze the calibration standards.
-
Analyze the QC check sample to verify calibration.
-
Analyze the test sample in triplicate.
-
-
-
Data Analysis and Reporting:
-
Calculate the concentration of each PAH in the sample using the calibration curve and correcting for the internal standard recovery.
-
Report the mean concentration and standard deviation for each analyte.
-
Calculate the percent recovery of the internal standards.
-
Acceptance Criteria:
-
The results for the QC check sample should be within the acceptance limits provided by the supplier.
-
The recovery of the internal standards should be within the laboratory's established control limits.
-
The performance of the laboratory will be evaluated based on the z-score, calculated as:
-
z = (x - X) / σ
-
where x is the participant's result, X is the assigned value (the certified value of the CRM), and σ is the standard deviation for proficiency assessment.
-
-
A z-score between -2 and 2 is generally considered satisfactory.[4]
Conclusion
Inter-laboratory comparisons are an indispensable tool for ensuring the quality and reliability of PAH analysis. By understanding the principles of study design, the nuances of different analytical methods, and the potential sources of error, researchers and analytical professionals can enhance the accuracy and comparability of their data. This guide provides a framework for implementing robust inter-laboratory comparison studies, ultimately contributing to better environmental monitoring and public health protection.
References
- 1. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 2. Polycyclic Aromatic Hydrocarbons: Occurrence, Electroanalysis, Challenges, and Future Outlooks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Development of a certified reference material for the determination of polycyclic aromatic hydrocarbons (PAHs) in rubber toy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISO 13528 [astormayer.com.tr]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. qualitat.cc [qualitat.cc]
- 7. qualitychecksrl.com [qualitychecksrl.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. epa.gov [epa.gov]
- 13. IFA - Proficiency testing: Inorganic acids [dguv.de]
- 14. researchgate.net [researchgate.net]
- 15. Polycyclic aromatic hydrocarbon (pah) standard | Sigma-Aldrich [sigmaaldrich.com]
- 16. Polycyclic Aromatic Hydrocarbon (PAH) Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison [kssn.net]
- 20. tandfonline.com [tandfonline.com]
- 21. epa.gov [epa.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. epa.gov [epa.gov]
- 24. benchchem.com [benchchem.com]
- 25. Proficiency test results for PAH analysis are not method-dependent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in marine biota – HELCOM [helcom.fi]
A Comparative Analysis of the Carcinogenic Mechanisms of Dibenz[a,h]acridine and Benzo[a]pyrene
A Guide for Researchers and Drug Development Professionals
Introduction
Dibenz[a,h]acridine (DB[a,h]ACR) and Benzo[a]pyrene (B[a]P) are potent polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention in the field of toxicology and cancer research. Both compounds are products of incomplete combustion of organic matter and are ubiquitous environmental contaminants. While structurally similar, their carcinogenic potencies and metabolic activation pathways exhibit critical differences. This guide provides an in-depth comparative study of the carcinogenicity of DB[a,h]ACR and B[a]P, offering insights into their mechanisms of action, metabolic activation, DNA adduct formation, and tumorigenicity, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
I. Regulatory Classification and Carcinogenic Potency
The International Agency for Research on Cancer (IARC) has classified Benzo[a]pyrene as a Group 1 carcinogen , indicating it is carcinogenic to humans. In contrast, this compound is classified as a Group 2B carcinogen , meaning it is possibly carcinogenic to humans[1]. This difference in classification reflects the more extensive evidence of carcinogenicity for B[a]P in both human and animal studies.
However, it is crucial to note that the carcinogenic potency of these compounds can vary depending on the biological system and endpoint being evaluated. For instance, some studies have indicated that DB[a,h]ACR exhibits high tumorigenicity on mouse skin[2]. A direct comparison in a rat lung implantation model demonstrated a clear dose-response relationship for lung tumor induction by both compounds, providing a basis for quantitative comparison of their potency in this target organ.
II. Metabolic Activation: The Gateway to Carcinogenicity
Neither DB[a,h]ACR nor B[a]P is directly carcinogenic. Their genotoxic effects are contingent upon metabolic activation to highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules, most notably DNA. This bioactivation is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system.
The Diol Epoxide Pathway: A Shared Mechanism of Activation
The principal pathway for the metabolic activation of both DB[a,h]ACR and B[a]P is the "diol epoxide" pathway. This process involves an initial epoxidation of the parent compound, followed by enzymatic hydration to a dihydrodiol, and a subsequent epoxidation to form a highly reactive diol epoxide. These diol epoxides are the ultimate carcinogens that readily react with the nucleophilic sites on DNA bases.
Benzo[a]pyrene (B[a]P) Metabolic Activation:
The metabolic activation of B[a]P is a well-characterized process:
-
Epoxidation: B[a]P is first oxidized by CYP enzymes, primarily CYP1A1 and CYP1B1, to form B[a]P-7,8-epoxide.
-
Hydration: Epoxide hydrolase converts B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol.
-
Second Epoxidation: B[a]P-7,8-dihydrodiol is further oxidized by CYP enzymes to form the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).
The formation of BPDE is a critical step in B[a]P-induced carcinogenesis, as this highly reactive molecule can intercalate into DNA and form stable adducts.
This compound (DB[a,h]ACR) Metabolic Activation:
The metabolic activation of DB[a,h]ACR follows a similar diol epoxide pathway. However, due to its asymmetrical structure, two different bay-region diol epoxides can be formed. The key steps include:
-
Epoxidation and Hydration: DB[a,h]ACR is metabolized to form two primary dihydrodiols: DB[a,h]ACR-3,4-dihydrodiol and DB[a,h]ACR-10,11-dihydrodiol[3].
-
Second Epoxidation: These dihydrodiols are then further metabolized to their respective diol epoxides. Studies have shown that the bay region (+)-(8R,9S,10S,11R)-diol epoxide-2 of DB[a,h]ACR is highly tumorigenic on mouse skin[2].
Role of Cytochrome P450 Isoforms: A Point of Divergence
While both compounds are activated by CYP enzymes, the specific isoforms involved and their catalytic efficiencies can differ, influencing the overall carcinogenic potency.
-
Benzo[a]pyrene: CYP1A1 and CYP1B1 are the primary enzymes responsible for the metabolic activation of B[a]P[4][5]. CYP2C19 has also been shown to play a role in its metabolism[5].
-
This compound: Studies with human recombinant CYPs have demonstrated that both CYP1A1 and CYP1B1 are involved in the metabolism of DB[a,h]ACR. Interestingly, these enzymes exhibit different regioselectivity. Human P450 1A1 is more active in producing the proximate carcinogen DB[a,h]ACR-10,11-diol, while P450 1B1 preferentially forms the DB[a,h]ACR-3,4-diol[6]. This differential metabolism by CYP isoforms can lead to variations in the formation of the ultimate carcinogenic species and, consequently, in carcinogenic activity.
Caption: Metabolic activation of B[a]P and DB[a,h]ACR.
III. DNA Adduct Formation: The Molecular Signature of Carcinogenesis
The ultimate carcinogenic metabolites of DB[a,h]ACR and B[a]P are highly electrophilic and readily react with nucleophilic sites in DNA, forming covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Benzo[a]pyrene-DNA Adducts: The major DNA adduct formed by B[a]P is the result of the reaction of BPDE with the exocyclic amino group of guanine, forming a BPDE-N2-dG adduct[7]. Other adducts with adenine have also been identified. The formation of these bulky adducts distorts the DNA helix and can interfere with DNA replication and transcription.
This compound-DNA Adducts: Similar to B[a]P, the diol epoxides of DB[a,h]ACR form DNA adducts. Studies have shown that the bay-region diol epoxide of DB[a,h]ACR forms adducts with DNA, and these adducts are considered to be the initiating event in its carcinogenic activity. The specific types and distribution of DB[a,h]ACR-DNA adducts are an area of ongoing research.
The persistence of these DNA adducts is a critical determinant of carcinogenic risk. The efficiency of DNA repair pathways, such as nucleotide excision repair (NER), in removing these bulky adducts can significantly influence an individual's susceptibility to the carcinogenic effects of these compounds.
IV. Comparative Tumorigenicity: Insights from In Vivo Studies
Animal bioassays are indispensable for evaluating the carcinogenic potential of chemical compounds. Both DB[a,h]ACR and B[a]P have been shown to be carcinogenic in various animal models, inducing tumors at different sites depending on the route of administration.
| Compound | Animal Model | Route of Administration | Tumor Type | Reference |
| This compound | Mouse (CD-1) | Skin Application (initiation-promotion) | Papilloma | [8] |
| Rat | Intrapulmonary Injection | Squamous cell carcinoma | [9] | |
| Benzo[a]pyrene | Mouse (A/J) | Intraperitoneal & Oral | Lung Adenoma | [10] |
| Mouse | Oral | Forestomach, Esophagus, Tongue Tumors | [11] | |
| Rat | Intrapulmonary Injection | Squamous cell carcinoma | [12] | |
| Table 1: Summary of In Vivo Carcinogenicity Data |
A newborn mouse lung adenoma bioassay has been used to compare the tumorigenic potency of various PAHs, providing a quantitative measure of tumor multiplicity and incidence[13]. Such studies are crucial for ranking the carcinogenic potential of different compounds. In a mouse skin tumorigenesis model, DB[a,h]ACR demonstrated high tumorigenic activity, with its bay region diol epoxide being a potent tumor initiator[2].
V. Experimental Protocols for Carcinogenicity Assessment
A battery of in vitro and in vivo assays is employed to assess the carcinogenic potential of chemical compounds.
In Vitro Assays
1. Ames Test (Bacterial Reverse Mutation Assay):
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical substances. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test evaluates the ability of a chemical to induce mutations that restore the functional histidine gene, allowing the bacteria to grow on a histidine-deficient medium.
-
Principle: The test compound is incubated with the Salmonella tester strains in the presence and absence of a metabolic activation system (S9 mix), which contains liver enzymes (typically from rats) to mimic mammalian metabolism[14][15]. If the compound or its metabolites are mutagenic, they will cause a reversion of the histidine mutation, leading to the formation of revertant colonies.
-
Protocol Outline:
-
Prepare overnight cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Prepare the test compound dilutions, positive and negative controls.
-
In a test tube, combine the tester strain, the test compound, and either the S9 mix or a buffer (for tests without metabolic activation).
-
Add molten top agar and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies and compare it to the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
-
Caption: Workflow for the Ames Test.
2. Cell Transformation Assays (CTAs):
CTAs are in vitro assays that assess the ability of a chemical to induce neoplastic transformation in cultured mammalian cells. These assays are considered to be more mechanistically relevant to in vivo carcinogenesis than bacterial mutagenicity tests.
-
Principle: Normal, non-tumorigenic cells are exposed to the test chemical. After a period of growth, the cells are examined for morphological changes characteristic of a transformed phenotype, such as loss of contact inhibition, focus formation, and anchorage-independent growth.
-
Commonly Used Cell Lines: Syrian Hamster Embryo (SHE) cells, BALB/c 3T3 mouse fibroblasts, and Bhas 42 cells.
In Vivo Assays
1. Long-Term Carcinogenicity Bioassays:
These are the gold standard for assessing the carcinogenic potential of a chemical. They involve the chronic exposure of laboratory animals (typically rats and mice) to the test substance over a significant portion of their lifespan.
-
Protocol (based on OECD Guideline 451):
-
Animal Selection: Use of both sexes of a well-characterized rodent strain.
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly decrease lifespan from effects other than tumors.
-
Administration: The test substance is administered daily for a period of 18-24 months. The route of administration should be relevant to human exposure.
-
Observation: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive histopathological examination of all organs and tissues is performed to identify and characterize any neoplastic lesions[16][17].
-
VI. Conclusion
The comparative study of this compound and Benzo[a]pyrene reveals both similarities and key differences in their carcinogenic profiles. Both compounds are potent carcinogens that require metabolic activation via the diol epoxide pathway to exert their genotoxic effects. However, variations in their carcinogenic potency, as indicated by their IARC classifications and some experimental studies, can be attributed to differences in their metabolic activation, the specific CYP450 isoforms involved, and the nature and persistence of the DNA adducts they form.
For researchers and professionals in drug development and toxicology, a thorough understanding of these nuances is critical for accurate risk assessment and the development of safer chemicals and pharmaceuticals. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other potentially carcinogenic compounds, ultimately contributing to the protection of human health.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. Tumorigenicity of racemic and optically pure bay region diol epoxides and other derivatives of the nitrogen heterocycle this compound on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Table 3.4, Studies of carcinogenicity in mice given this compound - Bitumens and Bitumen Emissions, and Some N- and S-Heterocyclic Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A comparison of the lung adenoma response in strain A/J mice after intraperitoneal and oral administration of carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and 6-nitrochrysene in a newborn mouse lung adenoma bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
A Comparative Guide to the Genotoxicity of Dibenz[a,h]acridine: Unraveling Its Distinct DNA Adduct Formation Pathway
This guide provides an in-depth comparison of the DNA adduct formation of Dibenz[a,h]acridine (DB[a,h]A), a potent N-heterocyclic aromatic hydrocarbon, with other well-characterized polycyclic aromatic hydrocarbons (PAHs). We will explore the critical role of metabolic activation, the influence of molecular structure on enzyme selectivity, and the resulting differences in mutagenic and carcinogenic potential. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and environmental health science.
Introduction: The Molecular Basis of PAH Carcinogenicity
Polycyclic aromatic hydrocarbons (PAHs) are a large class of environmental contaminants formed from the incomplete combustion of organic materials.[1][2] A subset of this family, aza-PAHs, contains one or more nitrogen atoms within their aromatic ring structure.[3] Many PAHs and aza-PAHs are not carcinogenic themselves but require metabolic activation to exert their genotoxic effects.[4][5] This process, primarily mediated by cellular enzymes, converts the parent compound into highly reactive electrophilic metabolites that can covalently bind to nucleophilic sites in DNA, forming bulky DNA adducts.[6][7]
These adducts distort the DNA helix, interfering with replication and transcription. If not removed by cellular DNA repair mechanisms, they can lead to mutations in critical genes, such as oncogenes and tumor suppressors, an essential event in the initiation of cancer.[6][8] this compound (DB[a,h]A) is a potent environmental carcinogen found in cigarette smoke and motor exhaust, exhibiting tumorigenic activity comparable to its well-studied carbon analog, dibenz[a,h]anthracene.[1][3][9] This guide dissects the unique bioactivation pathway of DB[a,h]A and contrasts it with canonical PAHs like benzo[a]pyrene (B[a]P), highlighting the structural and enzymatic factors that define its genotoxic profile.
The General Pathway of PAH Metabolic Activation
The carcinogenicity of most PAHs is explained by the "bay region" theory. This theory posits that PAHs are metabolically activated to form diol epoxides on a saturated, angular benzo-ring. The ultimate carcinogenic metabolites are typically bay-region diol epoxides, which are highly reactive.
The activation process is a multi-step enzymatic sequence:
-
Phase I Metabolism (Activation): Cytochrome P450 (CYP) monooxygenases introduce an epoxide group across one of the double bonds of the PAH.
-
Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the double bond adjacent to the hydroxyl groups, forming the highly reactive diol epoxide. This ultimate carcinogen can then attack DNA.
dot digraph "PAH_Activation_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Parent_PAH [label="Parent PAH", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxide [label="Arene Oxide\n(Epoxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrodiol [label="trans-Dihydrodiol", fillcolor="#F1F3F4", fontcolor="#202124"]; Diol_Epoxide [label="Diol Epoxide\n(Ultimate Carcinogen)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; DNA_Adduct [label="Covalent DNA Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Mutation [label="Mutation / Cancer Initiation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];
// Edges with enzyme labels Parent_PAH -> Epoxide [label="Cytochrome P450s\n(e.g., CYP1A1, CYP1B1)"]; Epoxide -> Dihydrodiol [label="Epoxide Hydrolase"]; Dihydrodiol -> Diol_Epoxide [label="Cytochrome P450s"]; Diol_Epoxide -> p1 [arrowhead=none]; p1 -> DNA_Adduct [label="Covalent Binding to DNA"]; DNA_Adduct -> p2 [arrowhead=none]; p2 -> Mutation [label="Faulty DNA Repair /\nReplication"]; } ends_dot Caption: Generalized metabolic activation pathway for PAHs.
This compound: A Tale of Two Bay Regions
Structurally, DB[a,h]A is unique because the nitrogen atom at position 7 creates two non-identical bay regions, leading to two distinct metabolic activation pathways.[3] This results in the formation of two different proximate carcinogens: DB[a,h]A-3,4-diol and DB[a,h]A-10,11-diol.[9][10][11]
The regioselectivity of this metabolism is highly dependent on the specific CYP enzymes involved, particularly human CYP1A1 and CYP1B1, which exhibit dramatically different preferences:
-
CYP1A1: This enzyme is the most effective at metabolizing DB[a,h]A.[9][12] It preferentially oxidizes the 10,11-position (the benzo ring adjacent to the nitrogen), producing a higher proportion of DB[a,h]A-10,11-diol, the precursor to the most potent mutagenic metabolite.[3][12]
-
CYP1B1: In stark contrast, CYP1B1 shows a high regioselectivity for the 3,4-position, producing significantly more DB[a,h]A-3,4-diol than the 10,11-diol.[3][12]
Subsequent epoxidation of these dihydrodiols yields the ultimate carcinogens. Crucially, studies have shown that the 10,11-diol-8,9-epoxides are 20 to 80 times more mutagenic than the corresponding 3,4-diol-1,2-epoxides in both bacterial and mammalian cells.[13] The most tumorigenic metabolite has been identified as the (+)-DB[a,h]ACR-10S,11R-diol-8R,9S-epoxide.[3] This highlights the toxicological significance of CYP1A1's metabolic preference in the activation of DB[a,h]A.
dot digraph "DBA_Activation" { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes DBA [label="this compound\n(DB[a,h]A)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diol_3_4 [label="DB[a,h]A-3,4-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; Diol_10_11 [label="DB[a,h]A-10,11-diol\n(Proximate Carcinogen)", fillcolor="#FBBC05", fontcolor="#202124"]; Epoxide_1_2 [label="3,4-diol-1,2-epoxide\n(Weakly Mutagenic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epoxide_8_9 [label="10,11-diol-8,9-epoxide\n(Highly Mutagenic Ultimate Carcinogen)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Adducts [label="DNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DBA -> Diol_3_4 [label="Human CYP1B1 >> CYP1A1"]; DBA -> Diol_10_11 [label="Human CYP1A1 >> CYP1B1"]; Diol_3_4 -> Epoxide_1_2 [label="CYP450s"]; Diol_10_11 -> Epoxide_8_9 [label="CYP450s"]; Epoxide_1_2 -> Adducts; Epoxide_8_9 -> Adducts; } ends_dot Caption: Competing metabolic activation pathways of DB[a,h]A.
Comparative Analysis with Benzo[a]pyrene (B[a]P)
Benzo[a]pyrene is the archetypal carcinogenic PAH, and its metabolic activation to benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) is a well-established benchmark. Comparing DB[a,h]A with B[a]P reveals critical differences in the roles of CYP enzymes.
While human CYP1A1 is paramount for activating DB[a,h]A to its most potent carcinogenic form, studies with B[a]P have shown that CYP1B1 can be more active than CYP1A1 in converting B[a]P to its proximate carcinogen, B[a]P-7,8-diol.[3] This enzymatic role reversal is a key point of distinction. The ultimate carcinogen, BPDE, preferentially forms covalent adducts at the exocyclic amino group (N²) of guanine.[4]
The presence of the nitrogen atom in DB[a,h]A is a decisive factor influencing its metabolism and mutagenicity. Quantum mechanical calculations suggest the electronegative nitrogen atom destabilizes the formation of a benzylic carbocation at C-1 (from the 3,4-diol-1,2-epoxide), thereby reducing its chemical reactivity and mutagenic potential compared to the 10,11-diol-8,9-epoxide.[13]
Data Summary: DB[a,h]A vs. B[a]P
| Feature | This compound (DB[a,h]A) | Benzo[a]pyrene (B[a]P) |
| Compound Type | Aza-Polycyclic Aromatic Hydrocarbon | Polycyclic Aromatic Hydrocarbon |
| Key Activating Enzyme (Human) | CYP1A1 (for the most potent pathway)[3][12] | CYP1B1 (highly active for diol formation)[3] |
| Proximate Carcinogen(s) | DB[a,h]A-10,11-diol (major potent) & DB[a,h]A-3,4-diol[9] | B[a]P-7,8-diol |
| Ultimate Carcinogen(s) | 10,11-diol-8,9-epoxide (highly mutagenic) & 3,4-diol-1,2-epoxide[3][13] | (+)-anti-B[a]P-7,8-diol-9,10-epoxide (BPDE) |
| Relative Mutagenicity | 10,11-diol-8,9-epoxides are 20-80x more mutagenic than 3,4-diol-1,2-epoxides.[13] | BPDE is a potent mutagen. |
| Key Structural Influence | Nitrogen at position 7 directs enzyme regioselectivity and reduces reactivity of one bay-region diol epoxide.[3][13] | Symmetric carbon structure. |
Experimental Workflow: Detection and Quantification of DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, capable of detecting frequencies as low as one adduct in 10¹⁰ nucleotides from microgram quantities of DNA.[14][15][16] This makes it ideal for analyzing adducts from environmental exposures or low-dose experiments.[14]
dot digraph "P32_Postlabeling_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.1"]; edge [arrowsize=0.7];
// Nodes DNA_Isolation [label="1. DNA Isolation\nfrom tissue/cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Digestion [label="2. Enzymatic Digestion\nto 3'-mononucleotides\n(MN/SPD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enrichment [label="3. Adduct Enrichment\n(e.g., Nuclease P1 digestion\nof normal nucleotides)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Labeling [label="4. 5'-Labeling with ³²P\n([γ-³²P]ATP + T4 PNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="5. Chromatographic Separation\n(TLC or HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="6. Detection & Quantification\n(Autoradiography / Scintillation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DNA_Isolation -> Digestion; Digestion -> Enrichment; Enrichment -> Labeling; Labeling -> Separation; Separation -> Detection; } ends_dot Caption: Workflow for the ³²P-Postlabeling DNA Adduct Assay.
Detailed Protocol: ³²P-Postlabeling Analysis
This protocol is a generalized representation and must be optimized for specific applications.
-
DNA Isolation:
-
Isolate high-purity DNA from the target tissue or cells using standard enzymatic (proteinase K) and solvent (phenol-chloroform) extraction methods.
-
Quantify DNA and assess purity (A260/A280 ratio ~1.8).
-
-
Enzymatic Digestion:
-
Digest 5-10 µg of DNA to 2'-deoxyribonucleoside 3'-monophosphates.
-
Incubate DNA at 37°C for 4 hours in a buffered solution (e.g., sodium succinate, CaCl₂) with micrococcal nuclease (MN) and spleen phosphodiesterase (SPD).[17]
-
-
Adduct Enrichment (Nuclease P1 Method):
-
To increase sensitivity, normal (unadducted) nucleotides are dephosphorylated, making them unsuitable for the subsequent labeling step.
-
Add nuclease P1 and incubate at 37°C. Nuclease P1 removes the 3'-phosphate from normal nucleotides but not from the bulky PAH-adducted nucleotides.
-
-
³²P-Labeling of Adducts:
-
Incubate the enriched adduct digest with T4 polynucleotide kinase (PNK) and high-specific-activity [γ-³²P]ATP.
-
PNK catalyzes the transfer of the ³²P-labeled phosphate to the 5'-hydroxyl group of the adducted nucleotides, forming 3',5'-bisphosphates.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other reaction components.
-
Thin-Layer Chromatography (TLC): A common method involving multi-directional chromatography on polyethyleneimine (PEI)-cellulose plates with different solvent systems to achieve high resolution.
-
High-Performance Liquid Chromatography (HPLC): Can be coupled with the assay for improved resolution and quantification.[17][18]
-
-
Detection and Quantification:
-
For TLC, place the plate against X-ray film (autoradiography) or a phosphorimager screen to visualize the adduct spots.
-
Excise the radioactive spots and quantify the amount of radioactivity using scintillation counting.
-
Calculate the relative adduct level (RAL) by comparing the radioactivity in the adduct spots to the total amount of nucleotides, which is determined in a separate labeling reaction of a non-enriched sample.
-
Conclusion
While this compound and other PAHs like Benzo[a]pyrene share a common mechanism of genotoxicity initiated by metabolic activation to DNA-reactive diol epoxides, this guide demonstrates that their specific biological activities are profoundly different. The presence of a nitrogen heteroatom in DB[a,h]A creates structural asymmetry that dictates the regioselectivity of key metabolic enzymes.
The preference of human CYP1A1 for oxidation at the 10,11-position of DB[a,h]A is of paramount toxicological importance, as it funnels the compound down a pathway leading to the formation of a highly mutagenic 10,11-diol-8,9-epoxide.[3][12] This contrasts sharply with B[a]P activation, where CYP1B1 plays a more significant role.[3] Understanding these distinct structure-activity relationships and the specific enzymatic players is crucial for accurate risk assessment and for developing targeted strategies in cancer prevention and drug development. The use of sensitive analytical techniques like the ³²P-postlabeling assay remains a cornerstone for quantifying the biologically effective dose of these carcinogens and elucidating their mechanisms of action.
References
- 1. springfieldmo.gov [springfieldmo.gov]
- 2. 32P-postlabeling analysis of dibenz[a,j]acridine DNA adducts in mice: preliminary determination of initial genotoxic metabolites and their effect on biomarker levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of polycyclic aromatic hydrocarbon-DNA adducts in inducing mutations in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Fate of Dibenz[a,h]acridine and Other Aza-PAHs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the environmental fate of Dibenz[a,h]acridine against other aza-polycyclic aromatic hydrocarbons (aza-PAHs). Synthesizing data from experimental studies, this document offers a comparative analysis of their biodegradation, photodegradation, and sorption behaviors, providing valuable insights for environmental risk assessment and management.
Introduction: The Environmental Significance of Aza-PAHs
Aza-PAHs are a class of polycyclic aromatic compounds that contain one or more nitrogen atoms in their aromatic ring structure. These compounds are of significant environmental concern due to their widespread presence, persistence, and potential carcinogenic and mutagenic properties.[1][2] They are introduced into the environment primarily through anthropogenic activities such as the incomplete combustion of fossil fuels, industrial processes, and wood preservation.[1] this compound, a pentacyclic aza-PAH, is a notable member of this class and is classified as a probable human carcinogen.[3][4] Understanding the environmental fate of this compound in comparison to other aza-PAHs is crucial for predicting their environmental persistence, mobility, and ultimate risk to ecosystems and human health.
Comparative Analysis of Environmental Fate Processes
The environmental persistence of aza-PAHs is governed by a combination of three key processes: biodegradation, photodegradation, and sorption. The interplay of these processes determines the ultimate concentration and distribution of these contaminants in various environmental compartments.
Biodegradation: Microbial Transformation of Aza-PAHs
Biodegradation is a primary mechanism for the removal of organic pollutants from the environment.[5] The susceptibility of aza-PAHs to microbial degradation is influenced by several factors, including the number of aromatic rings, the position of the nitrogen atom, and the degree of methylation.[6]
Generally, aza-PAHs with fewer aromatic rings are more readily biodegradable.[6][7] For instance, three-ring azaarenes have been shown to be more susceptible to microbial degradation than their five-ring counterparts.[6] The presence of methyl groups tends to decrease the biodegradability of azaarenes.[6]
While specific comparative biodegradation rates for this compound are scarce in the literature, studies on its metabolism in biological systems provide insights into its potential breakdown pathways. The metabolism of this compound is known to produce dihydrodiols, which are precursors to the formation of diol epoxides.[4][8][9] This suggests that enzymatic pathways involving dioxygenases, common in the microbial degradation of PAHs, could play a role in its environmental breakdown.[10] However, the complex, high-molecular-weight structure of this compound suggests that its biodegradation is likely to be a slow process.[6]
Table 1: General Biodegradability Trends of Aza-PAHs
| Aza-PAH Class | Number of Rings | General Biodegradability | Reference |
| Quinoline, Isoquinoline | 2 | Readily biodegradable | [7] |
| Acridine, Phenanthridine | 3 | Moderately biodegradable | [6][7] |
| Benzacridines | 4 | Slowly biodegradable | [6] |
| Dibenzacridines | 5 | Recalcitrant | [6] |
Photodegradation: The Role of Sunlight in Aza-PAH Transformation
Photodegradation, or photolysis, is a significant abiotic degradation process for PAHs and aza-PAHs, particularly in aquatic environments and on surfaces exposed to sunlight. The rate of photodegradation is dependent on the compound's ability to absorb light at relevant wavelengths and its quantum yield, which is the efficiency of the photochemical reaction.[11][12]
Azaarenes have been shown to degrade rapidly in the presence of UV-B and UV-A radiation.[12] The photodegradation of azaarenes can lead to the formation of various transformation products, including ketones and hydroxylated derivatives, which may have their own toxicological profiles.[7][13]
Table 2: Comparative Photodegradation Data for Selected Azaarenes
| Aza-PAH | Number of Rings | Reported Quantum Yield (Φ) | Wavelength (nm) | Reference |
| Acridine | 3 | 1.8 x 10⁻³ | Not Specified | [14] |
| Acridine Orange | 3 | 1.5 x 10⁻³ | Not Specified | [14] |
| Proflavin | 3 | 0.8 x 10⁻³ | Not Specified | [14] |
| Dibenz[a,j]acridine | 5 | Not calculable with a first-order model | Not Applicable | [12] |
Sorption and Mobility: Interaction with Soil and Sediment
The sorption of aza-PAHs to soil and sediment is a critical process that influences their mobility, bioavailability, and ultimately their fate in the environment. The primary parameter used to describe sorption is the soil organic carbon-water partitioning coefficient (Koc).[2][15][16][17][18] A high Koc value indicates strong sorption to organic matter, leading to lower mobility and bioavailability.[17]
The Koc of aza-PAHs, like their parent PAHs, is strongly correlated with their hydrophobicity, which is often estimated by the octanol-water partition coefficient (Kow).[16] Generally, as the number of aromatic rings increases, so do the Kow and Koc values, leading to greater sorption and reduced mobility.
For this compound, a log Kow of 5.73 has been reported, suggesting a high potential for sorption to soil and sediment.[4] This strong sorption would limit its leaching into groundwater but also potentially reduce its availability for biodegradation. Comparative Koc data for a range of aza-PAHs is limited, but the general trend of increasing sorption with increasing molecular size is expected to hold true.
Table 3: Physicochemical Properties and Predicted Sorption Behavior of Selected Aza-PAHs
| Aza-PAH | Number of Rings | Log Kow | Predicted Sorption to Soil/Sediment |
| Quinoline | 2 | ~2.0 | Low |
| Acridine | 3 | ~3.4 | Moderate |
| Benz[a]acridine | 4 | ~4.8 | High |
| This compound | 5 | 5.73[4] | Very High |
Experimental Protocols for Assessing Environmental Fate
To provide a framework for comparative studies, this section outlines standardized experimental protocols for assessing the biodegradation and photodegradation of aza-PAHs.
Protocol for Determining Aerobic Biodegradation in Soil
This protocol is based on the principles outlined in the OECD Test Guideline 304A for assessing the inherent biodegradability of chemicals in soil.[15]
Objective: To determine the rate and extent of aerobic biodegradation of this compound and other aza-PAHs in a soil matrix.
Materials:
-
Test aza-PAHs (e.g., this compound, benz[a]acridine, acridine)
-
Radiolabeled ([¹⁴C]) test compounds (optional, for mineralization studies)
-
Well-characterized soil with known properties (pH, organic carbon content, microbial biomass)[19]
-
Mineral salts medium[20]
-
Biometer flasks or similar incubation vessels[15]
-
CO₂ traps (e.g., sodium hydroxide solution)
-
Scintillation counter (if using radiolabeled compounds)
-
Analytical instrumentation (e.g., GC-MS, HPLC) for quantifying parent compounds and metabolites
Procedure:
-
Soil Preparation: Use a fresh soil sample with a known history and characterize its key properties. Adjust the water content to 40-60% of its water-holding capacity.
-
Test Substance Application: Prepare a stock solution of the test aza-PAH in a suitable solvent. Apply the test substance to the soil to achieve the desired concentration. If using a radiolabeled compound, a known amount of radioactivity is added.
-
Incubation: Place the treated soil in biometer flasks. Include control flasks (soil without test substance) and sterile controls (autoclaved soil with test substance) to account for abiotic degradation. Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
Monitoring Biodegradation:
-
Mineralization (¹⁴CO₂ Evolution): Periodically trap the evolved ¹⁴CO₂ from the radiolabeled experiments and quantify it using a scintillation counter. The cumulative ¹⁴CO₂ produced is a measure of the ultimate biodegradation of the test compound.[15]
-
Primary Biodegradation (Disappearance of Parent Compound): At selected time intervals, sacrifice replicate flasks and extract the soil to quantify the remaining concentration of the parent aza-PAH using an appropriate analytical method (e.g., GC-MS).
-
-
Data Analysis: Calculate the percentage of mineralization or the percentage of primary degradation over time. Determine the degradation half-life (DT₅₀) of the test compound.
Diagram of Biodegradation Experimental Workflow:
Caption: Workflow for assessing the aerobic biodegradation of aza-PAHs in soil.
Protocol for Determining Photodegradation in Water
This protocol is based on the principles of ASTM and OECD guidelines for testing the phototransformation of chemicals in water.[21]
Objective: To determine the photodegradation rate and quantum yield of this compound and other aza-PAHs in an aqueous solution.
Materials:
-
Test aza-PAHs
-
High-purity water (e.g., Milli-Q)
-
Actinometer solution with a known quantum yield (e.g., p-nitroanisole/pyridine) for determining light intensity
-
Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp)
-
Quartz tubes or cells transparent to the relevant UV wavelengths
-
Analytical instrumentation (e.g., HPLC-UV/Fluorescence, LC-MS)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the test aza-PAH in high-purity water. The concentration should be low enough to ensure that the solution is optically thin.
-
Actinometry: Concurrently with the sample irradiation, irradiate an actinometer solution to measure the light intensity of the photoreactor.
-
Irradiation: Place the test solution in quartz tubes and irradiate them in the photoreactor. Include dark controls (wrapped in foil) to account for any non-photolytic degradation.
-
Sampling and Analysis: At various time intervals, withdraw samples from the irradiated and dark control solutions. Analyze the concentration of the parent aza-PAH using a suitable analytical method.
-
Data Analysis:
-
Plot the natural logarithm of the aza-PAH concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the photodegradation quantum yield (Φ) using the measured degradation rate constant, the light intensity determined from the actinometer, and the molar absorption coefficient of the aza-PAH.
-
Diagram of Photodegradation Experimental Workflow:
Caption: Workflow for assessing the photodegradation of aza-PAHs in water.
Degradation Pathways and Transformation Products
The transformation of aza-PAHs through biodegradation and photodegradation leads to the formation of various intermediate products, which may have different toxicological properties than the parent compounds.
Biodegradation Pathways
The microbial degradation of aza-PAHs often initiates with an attack by dioxygenase enzymes, leading to the formation of dihydrodiols.[10] Subsequent enzymatic reactions can lead to ring cleavage and further degradation. For this compound, metabolic studies in mammalian systems have identified the formation of DB[a,h]ACR-3,4-diol and DB[a,h]ACR-10,11-diol as major metabolites.[8][9] These pathways are analogous to the initial steps of bacterial degradation of high molecular weight PAHs. The nitrogen atom in the aza-PAH structure can influence the regioselectivity of the enzymatic attack.
Diagram of a Postulated Initial Biodegradation Step for this compound:
Caption: Postulated initial step in the microbial degradation of this compound.
Photodegradation Products
The photodegradation of azaarenes can result in the formation of oxygenated derivatives, such as ketones and quinones.[7][13] For example, the photodegradation of acridine can lead to the formation of acridone. These transformation products are often more polar than the parent compounds, which can affect their environmental mobility and bioavailability. The specific photoproducts formed will depend on the structure of the aza-PAH and the environmental conditions. For larger aza-PAHs like this compound, a complex mixture of photoproducts is expected.
Conclusion and Future Directions
This guide provides a comparative overview of the environmental fate of this compound and other aza-PAHs, highlighting key differences in their susceptibility to biodegradation, photodegradation, and sorption. The available data suggest that this compound, as a high-molecular-weight aza-PAH, is likely to be persistent in the environment, with strong sorption to soil and sediment and slow rates of biodegradation and photodegradation.
There is a clear need for more direct comparative studies on the environmental fate of aza-PAHs, particularly for higher-molecular-weight compounds like this compound. Future research should focus on:
-
Generating comparative quantitative data: Obtaining experimental data on the biodegradation and photodegradation rates, half-lives, and soil sorption coefficients for a wider range of aza-PAHs under standardized conditions.
-
Elucidating degradation pathways: Identifying the specific microbial pathways and photolytic transformation products of this compound and other persistent aza-PAHs in relevant environmental matrices.
-
Assessing the toxicity of transformation products: Evaluating the ecotoxicological effects of the degradation products of aza-PAHs to gain a more complete understanding of their overall environmental risk.
By addressing these knowledge gaps, the scientific community can develop more accurate models for predicting the environmental fate and risk of this important class of contaminants.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. log KOC - ECETOC [ecetoc.org]
- 3. Bioremediation of a pentacyclic PAH, Dibenz(a,h)Anthracene- A long road to trip with bacteria, fungi, autotrophic eukaryotes and surprises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomer-selective biodegradation of high-molecular-weight azaarenes in PAH-contaminated environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of azaarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. web.cecs.pdx.edu [web.cecs.pdx.edu]
- 17. chemsafetypro.com [chemsafetypro.com]
- 18. Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 21. ecetoc.org [ecetoc.org]
A Senior Application Scientist's Guide to Aza-PAH Analysis: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of aza-polycyclic aromatic hydrocarbons (aza-PAHs or azaarenes) is a critical task. These nitrogen-containing heterocyclic analogs of polycyclic aromatic hydrocarbons (PAHs) are products of incomplete combustion and are of significant interest due to their mutagenic and carcinogenic properties.[1] Human exposure can occur through various pathways, including the inhalation of polluted air and ingestion of contaminated food and water.[1] The choice of analytical instrumentation is paramount for achieving reliable and sensitive detection. This guide provides an in-depth, objective comparison of the two most prominent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry detectors.
Section 1: The Contenders: A Technical Overview
The selection between GC-MS and HPLC hinges on the physicochemical properties of the target aza-PAHs and the specific requirements of the analysis, such as desired sensitivity and the complexity of the sample matrix.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been considered a popular and powerful tool for the analysis of azaarenes.[1][4] The technique separates compounds based on their volatility and polarity in a heated column, followed by detection with a mass spectrometer, which provides both qualitative and quantitative information.
-
Principle of Operation: Volatile and thermally stable aza-PAHs are vaporized in a heated inlet and separated as they travel through a long, narrow capillary column. The separation is governed by the analytes' partitioning between the mobile phase (an inert carrier gas like helium) and the stationary phase (a thin film coated on the column's inner surface). The mass spectrometer then ionizes the eluted compounds, separates the resulting ions by their mass-to-charge ratio, and measures their abundance.
-
Strengths for Aza-PAH Analysis:
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency, which is crucial for resolving complex mixtures of aza-PAH isomers.[4][5]
-
High Specificity: The mass spectrometer provides definitive identification of analytes based on their unique mass spectra, minimizing the risk of false positives from co-eluting compounds.[6]
-
Established Libraries: Extensive mass spectral libraries are available, aiding in the identification of unknown aza-PAHs.
-
-
Limitations:
-
Volatility Requirement: Aza-PAHs must be volatile and thermally stable to be amenable to GC analysis. High molecular weight aza-PAHs (>4 rings) may not vaporize easily or could degrade at the high temperatures required in the GC inlet and column.[7]
-
Potential for Thermal Degradation: Some aza-PAHs can degrade in the hot GC inlet, leading to inaccurate quantification.[7]
-
Matrix Interferences: Complex sample matrices can introduce non-volatile residues that contaminate the GC system, requiring frequent maintenance.[8]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their polarity, making it highly suitable for a broader range of aza-PAHs, including less volatile and thermally labile compounds.[9]
-
Principle of Operation: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is most common for aza-PAH analysis.[9]
-
Common Detectors:
-
Fluorescence Detection (FLD): Many aza-PAHs are naturally fluorescent, making HPLC-FLD an exceptionally sensitive and selective technique for their detection.[10][11] By selecting specific excitation and emission wavelengths, analysts can minimize background interference.[12]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the high specificity of MS detection, making it a powerful tool for identifying and quantifying aza-PAHs in complex matrices.[13]
-
-
Strengths for Aza-PAH Analysis:
-
Broad Compound Applicability: HPLC is not limited by analyte volatility, allowing for the analysis of a wide range of aza-PAHs, including high molecular weight compounds.
-
Reduced Risk of Thermal Degradation: The analysis is performed at or near ambient temperature, preserving the integrity of thermally sensitive aza-PAHs.
-
High Sensitivity with FLD: For fluorescent aza-PAHs, HPLC-FLD often provides lower detection limits than GC-MS.[1][14]
-
-
Limitations:
-
Chromatographic Resolution: While modern HPLC columns provide excellent separations, the peak capacities are generally lower than those achieved with high-resolution capillary GC.[6]
-
Mobile Phase Complexity: The choice and preparation of mobile phases can be more complex than selecting a carrier gas for GC. Gradient elution is often required to separate a wide range of aza-PAHs in a single run.[15]
-
Detector Limitations: Not all aza-PAHs exhibit strong fluorescence, which may necessitate the use of a less sensitive UV detector or a more expensive mass spectrometer.[6]
-
Section 2: Head-to-Head Comparison: Analytical Performance
The choice between GC-MS and HPLC-FLD/MS is often a trade-off between sensitivity, resolution, and applicability. A study directly comparing the two methods for the analysis of 20 azaarenes found that while HPLC-fluorescence was the more sensitive method, GC-MS was chosen for its superior separation efficiency.[4][5]
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations & Causality |
| Selectivity & Resolution | Excellent. High-resolution capillary columns provide superior separation of many isomeric aza-PAHs.[4][5] | Good to Excellent. Modern columns (e.g., polymeric C18) offer good resolution, but may not fully separate all critical pairs in a single run.[15] | The inherent efficiency of long capillary GC columns often surpasses that of packed HPLC columns, providing better separation power for complex isomer groups. |
| Sensitivity (LODs) | Good. Detection limits typically range from 1.50 to 2.56 µg/L.[4][14] Can be enhanced with techniques like large volume injection or MS/MS. | Excellent (with FLD). For fluorescent compounds, LODs can be as low as 0.04 µg/L.[4][14] HPLC-MS sensitivity is compound-dependent.[13] | Fluorescence is an inherently sensitive technique with very low background noise. GC-MS sensitivity is limited by ionization efficiency and chemical noise in the source. |
| Compound Scope | Limited to volatile and thermally stable compounds (typically 2-4 rings).[1] | Applicable to a wide range of aza-PAHs, including non-volatile, high molecular weight compounds. | The fundamental separation mechanism (volatilization vs. partitioning in a liquid) dictates the applicable analyte range. |
| Matrix Effects | Susceptible to interferences from high-boiling matrix components, which can contaminate the inlet and column.[8][16] | Less susceptible for many sample types, though ion suppression can be a significant issue in LC-MS.[13] | In GC, non-volatile matrix components can build up in the system. In LC-MS, co-eluting matrix components can interfere with the ionization of target analytes in the MS source. |
| Sample Throughput | Moderate. Run times are typically 20-40 minutes.[17][18] Backflushing can reduce cycle times by removing heavy matrix components.[16] | Moderate to High. Modern UHPLC systems can achieve run times under 10 minutes, but complex online SPE-HPLC methods can take over an hour.[10][19] | Throughput is dictated by chromatographic run time and the extent of sample preparation required. Automated sample prep can significantly increase throughput for HPLC.[10] |
| Robustness & Maintenance | Requires regular inlet liner changes and column trimming, especially with "dirty" samples. The ion source requires periodic cleaning.[16][20] | Pump seals and check valves require periodic replacement. LC-MS sources can be prone to contamination. | The high temperatures in GC can "bake" non-volatile matrix onto surfaces. The continuous flow of liquid and buffers in HPLC leads to wear on mechanical parts. |
Section 3: Experimental Protocols: A Practical Guide
To ensure trustworthy and reproducible results, a validated methodology is essential. The following are representative protocols for the analysis of aza-PAHs in environmental samples.
General Analytical Workflow
The overall process for analyzing aza-PAHs is similar for both techniques, involving sample collection, extraction of the analytes from the matrix, a cleanup step to remove interferences, and finally, instrumental analysis.
Caption: General workflow for aza-PAH analysis.
Protocol 1: GC-MS Analysis of Aza-PAHs in Soil
This protocol is based on established methods for semi-volatile organic compounds.
-
Sample Extraction:
-
Weigh 10-30 g of homogenized soil into a beaker.
-
Add an equal amount of anhydrous sodium sulfate and mix to create a free-flowing powder. This step is critical to remove water, which is incompatible with the GC column's stationary phase.
-
Spike the sample with a surrogate standard solution to monitor extraction efficiency.
-
Extract the sample using an accelerated solvent extractor (ASE) or Soxhlet apparatus with a suitable solvent like dichloromethane (DCM).
-
-
Extract Cleanup and Fractionation:
-
Concentrate the raw extract to approximately 1 mL under a gentle stream of nitrogen.
-
Perform an acid-base partition to separate the basic aza-PAHs from neutral PAHs and acidic interferences.[5]
-
Add HCl to the organic extract to protonate the basic azaarenes, making them water-soluble.
-
Extract the aqueous layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate the azaarenes, making them soluble again in an organic solvent.
-
Perform a final liquid-liquid extraction into a clean organic solvent (e.g., DCM).
-
-
Concentrate the final extract to 1 mL and add an internal standard just prior to injection. The internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response.
-
-
GC-MS Instrumental Analysis:
-
Column: A mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 35% phenyl-polysiloxane phase (e.g., Rtx-35), is often used.[21]
-
Injection: Use a 1 µL splitless injection at an inlet temperature of 300°C to ensure efficient vaporization of the analytes and transfer to the column.[21]
-
Oven Program: A typical temperature program starts at 90°C, holds for 2 minutes, then ramps at 5°C/min to 320°C, holding for 12 minutes.[21] This gradient ensures the separation of both more volatile and less volatile aza-PAHs.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. SIM mode significantly increases sensitivity by monitoring only the characteristic ions of the target aza-PAHs, rather than scanning the full mass range.[18]
-
Protocol 2: HPLC-FLD Analysis of Aza-PAHs in Water
This protocol is adapted from methods for trace-level PAH analysis in aqueous matrices.[15][22]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter the water sample (e.g., 1 L) to remove particulate matter.
-
Spike the sample with a surrogate standard.
-
Condition a C18 SPE cartridge with methanol followed by HPLC-grade water. This step activates the stationary phase for analyte retention.
-
Load the water sample onto the SPE cartridge at a slow flow rate (e.g., 5 mL/min). The aza-PAHs will be retained on the C18 sorbent while salts and other polar impurities pass through.
-
Wash the cartridge with water to remove any remaining polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen. Residual water can cause issues with the subsequent elution and chromatographic separation.
-
Elute the trapped aza-PAHs with a small volume of a suitable solvent, such as acetonitrile or acetone.
-
-
Extract Concentration and Solvent Exchange:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume (e.g., 1 mL) of the initial mobile phase (e.g., acetonitrile/water). This ensures compatibility with the HPLC system and sharp initial peak shapes.
-
Add an internal standard prior to injection.
-
-
HPLC-FLD Instrumental Analysis:
-
Column: Use a column specifically designed for PAH analysis, such as a 4.6 x 50 mm, 1.8 µm polymeric C18 column.[15] These columns provide excellent selectivity for aromatic compounds.
-
Mobile Phase: A binary gradient of water and acetonitrile is common.[15] A typical gradient might start at 50% acetonitrile and increase to 100% over 20-30 minutes.
-
Flow Rate: A flow rate of 0.8 mL/min is typical for a 4.6 mm ID column.[15]
-
Fluorescence Detection: Use a programmable fluorescence detector that can switch excitation and emission wavelengths during the run. This is a critical step for achieving maximum sensitivity, as the optimal wavelengths vary for different aza-PAHs.[12]
-
Section 4: Decision Framework: Choosing the Right Tool for the Job
The choice between GC-MS and HPLC is not always straightforward and depends heavily on the analytical objectives. The following decision framework can guide researchers in selecting the most appropriate technique.
Caption: Decision framework for selecting between GC-MS and HPLC.
-
Choose GC-MS when:
-
The target analytes are known to be volatile and thermally stable (e.g., 2-4 ring azaarenes).
-
The sample contains numerous isomers that require the highest possible chromatographic resolution for accurate quantification.[4]
-
A well-established, robust method is required, and mass spectral confirmation is essential for all analytes.
-
-
Choose HPLC when:
-
The analysis includes high molecular weight, non-volatile, or thermally labile aza-PAHs.
-
The target analytes are known to be highly fluorescent, and the primary goal is to achieve the lowest possible limits of detection (LODs).[1][14]
-
The sample matrix is complex, and minimizing the risk of thermal degradation of analytes is a priority.
-
When coupled with MS, HPLC is the preferred choice for analyzing polar aza-PAHs that are not amenable to GC.
-
Conclusion
Both GC-MS and HPLC are powerful and indispensable techniques for the analysis of aza-PAHs. There is no single "better" method; the optimal choice is dictated by the specific analytical challenge. GC-MS offers unparalleled resolving power and is the workhorse for analyzing volatile azaarenes.[6] Conversely, HPLC, particularly when paired with fluorescence detection, provides exceptional sensitivity and is the superior choice for a broader range of aza-PAHs, including larger, non-volatile, and thermally sensitive molecules.[4][14] By carefully considering the properties of the target analytes, the nature of the sample matrix, and the ultimate goals of the study, researchers can confidently select the technique that will deliver the most accurate, reliable, and meaningful data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. jfda-online.com [jfda-online.com]
- 8. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. hplc.eu [hplc.eu]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. aminer.org [aminer.org]
- 15. fda.gov [fda.gov]
- 16. agilent.com [agilent.com]
- 17. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. waters.com [waters.com]
- 20. gcms.cz [gcms.cz]
- 21. shimadzu.com [shimadzu.com]
- 22. agilent.com [agilent.com]
A Comparative Guide to the Stereoselective Metabolism of Dibenz[a,h]acridine by Cytochrome P450 Isoforms
Introduction: The Metabolic Gauntlet of Dibenz[a,h]acridine
This compound (DB[a,h]ACR) is a potent environmental carcinogen belonging to the family of aza-polycyclic aromatic hydrocarbons (aza-PAHs). Like many PAHs, the parent compound is not inherently genotoxic; its carcinogenicity is contingent upon metabolic activation within the host organism. This activation is a multi-step process primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which transform the lipophilic DB[a,h]ACR into a series of more reactive intermediates.[1]
The critical activation pathway involves the formation of dihydrodiols, particularly at the bay regions of the molecule. These dihydrodiols serve as precursors to highly reactive bay-region diol epoxides, the ultimate carcinogenic species that can form covalent adducts with DNA, leading to mutations and initiating cancer.[2][3][4] The toxicity of DB[a,h]ACR is not merely a matter of metabolism, but is exquisitely dependent on the regio- and stereoselectivity of the CYP enzymes involved.[5] Regioselectivity dictates which of the two non-identical bay regions is oxidized, while stereoselectivity determines the three-dimensional arrangement (enantiomeric form) of the resulting dihydrodiol. It is well-established that only specific stereoisomers, such as the (-)-DB[a,h]ACR-10R,11R-diol, exhibit significant tumorigenic activity as they lead to the most mutagenic diol epoxide.[2][5]
This guide provides a comparative analysis of key human and rat cytochrome P450 isoforms—specifically CYP1A1, CYP1B1, and CYP3A4—in their metabolism of DB[a,h]ACR. We will dissect the profound differences in their catalytic activity, regioselectivity, and stereoselectivity, supported by experimental data, to illuminate why the specific P450 expression profile in a given tissue can dramatically influence the carcinogenic risk posed by this compound.
Comparative Analysis: P450 Isoforms as Determinants of Toxicity
The metabolic fate of DB[a,h]ACR is principally governed by members of the CYP1 family. Our analysis, based on studies with recombinant enzymes, reveals a clear hierarchy of activity and distinct product profiles among these critical catalysts.
Overall Metabolic Activity
Among the human P450s investigated, CYP1A1 is unequivocally the most efficient enzyme in metabolizing DB[a,h]ACR.[1][5] Experimental data indicates that human CYP1A1 metabolizes the substrate at a rate 8-fold higher than human CYP1B1 and 27-fold higher than human CYP3A4.[5] This positions CYP1A1 as the primary enzyme responsible for the initial metabolic clearance and activation of DB[a,h]ACR in tissues where it is expressed, such as the lung.[6]
| Enzyme | Relative Metabolic Rate | Source |
| Human CYP1A1 | High (+++) | [1][5] |
| Human CYP1B1 | Moderate (++) | [1][5] |
| Human CYP3A4 | Low (+) | [1][5] |
| Rat CYP1A1 | High (+++) | [1][5] |
Regioselectivity: A Tale of Two Bay Regions
DB[a,h]ACR possesses two benzo rings with bay regions, leading to the potential formation of DB[a,h]ACR-3,4-diol and DB[a,h]ACR-10,11-diol. The latter, formed on the benzo ring adjacent to the heterocyclic nitrogen, is considered the proximate carcinogen, as it leads to a more mutagenic diol epoxide.[1][3] Here, the differences between human P450 isoforms are stark and toxicologically profound.
-
Human CYP1A1 demonstrates a clear regioselectivity that favors the metabolic activation pathway. It produces a higher proportion of the proximate carcinogen DB[a,h]ACR-10,11-diol (44.7%) compared to the DB[a,h]ACR-3,4-diol (23.8%), a ratio of approximately 2:1.[1][5]
-
Human CYP1B1 , in sharp contrast, exhibits the opposite regioselectivity. It overwhelmingly favors oxidation at the 3,4-position, producing a much greater proportion of DB[a,h]ACR-3,4-diol (54.7%) than the 10,11-diol (6.4%), a ratio of about 9:1.[1][5] This suggests that while CYP1B1 actively metabolizes the parent compound, it plays a minor role in the key initial step of its metabolic activation to the most potent carcinogenic intermediate.[5]
-
Rat CYP1A1 presents yet another distinct profile. Unlike its human ortholog, it shows no significant regioselectivity, producing nearly equal proportions of the 10,11-diol and the 3,4-diol.[1] This difference between human and rat CYP1A1 highlights the caution required when extrapolating metabolic data across species.[1]
| Enzyme | Major Diol Product | Ratio (10,11-diol : 3,4-diol) | Toxicological Implication | Source |
| Human CYP1A1 | DB[a,h]ACR-10,11-diol | ~ 2 : 1 | High activation potential | [1][5] |
| Human CYP1B1 | DB[a,h]ACR-3,4-diol | ~ 1 : 9 | Low activation potential | [1][5] |
| Rat CYP1A1 | Equal proportions | ~ 1 : 1 | Moderate activation potential | [1][5] |
Stereoselectivity: A Consistent Preference for the R,R Configuration
While regioselectivity differs dramatically, the stereoselectivity of dihydrodiol formation is remarkably consistent across the tested CYP1 family enzymes. For the formation of both the 10,11-diol and the 3,4-diol, human CYP1A1, human CYP1B1, and rat CYP1A1 all show a strong preference for producing the (-)-(R,R) enantiomer .[1][5] In all cases, the proportion of the R,R enantiomer is greater than 94%.[1]
This finding is of paramount toxicological significance. The DB[a,h]ACR-10,11-diol with an (R,R) configuration is substantially more tumorigenic than its (S,S) counterpart.[5] This is because further metabolic oxidation of the (-)-(10R,11R)-diol produces the ultimate carcinogenic (+)-(8R,9S,10S,11R)-diol epoxide.[2][5] Therefore, despite their different regiochemical preferences, all three enzymes stereoselectively produce the precursor to the most potent carcinogenic metabolite.
| Enzyme | Dihydrodiol | Predominant Enantiomer | Optical Purity | Source |
| Human CYP1A1 | 10,11-diol & 3,4-diol | (-)-(R,R) | >94% | [1][5] |
| Human CYP1B1 | 10,11-diol & 3,4-diol | (-)-(R,R) | >94% | [5] |
| Rat CYP1A1 | 10,11-diol & 3,4-diol | (-)-(R,R) | >94% | [1][5] |
Visualizing the Metabolic Pathways and Experimental Workflow
To better illustrate these complex relationships, the following diagrams outline the metabolic activation of DB[a,h]ACR and the experimental protocol used to derive these findings.
Caption: Metabolic activation of DB[a,h]ACR by human CYP1A1 and CYP1B1.
Caption: Experimental workflow for P450-mediated metabolism analysis.
Protocols for In-Depth Investigation
The following protocols provide a self-validating framework for researchers seeking to replicate or expand upon these findings. The causality behind key steps is explained to ensure both technical accuracy and conceptual understanding.
Protocol 1: In Vitro Metabolism of DB[a,h]ACR with Recombinant P450s
-
Objective: To quantify the formation of DB[a,h]ACR metabolites by specific human P450 isoforms.
-
Causality: Using recombinant enzymes allows for the unambiguous assignment of metabolic activity to a single P450 isoform, eliminating confounding variables from complex biological matrices like liver microsomes.[7][8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4). This maintains a stable physiological pH for optimal enzyme activity.
-
Reconstitute recombinant human CYP1A1, CYP1B1, or CYP3A4, human NADPH-P450 reductase, and cytochrome b5 in the buffer according to the manufacturer's specifications. A lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) is essential to reconstitute the membrane environment required for P450 functionality.
-
Prepare a stock solution of DB[a,h]ACR in a suitable solvent like DMSO.
-
Prepare a 10 mM stock solution of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This ensures a constant supply of the necessary cofactor (NADPH) throughout the incubation.
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, the reconstituted P450 enzyme system (e.g., 10 pmol P450, 20 pmol reductase, 10 pmol cytochrome b5), and 3 mM MgCl₂.
-
Add the DB[a,h]ACR substrate to a final concentration of 5-10 µM. The final DMSO concentration should be <1% to avoid solvent inhibition.
-
Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. The total reaction volume is typically 0.5 mL.[7]
-
Incubate for 15-30 minutes at 37°C in a shaking water bath. Time-course experiments should be run to ensure the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding two volumes of ice-cold acetone or ethyl acetate. This denatures the enzymes and precipitates proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a small volume of the mobile phase (e.g., methanol/water).
-
Analyze the sample using reverse-phase HPLC with fluorescence detection. DB[a,h]ACR and its metabolites are highly fluorescent, allowing for sensitive detection.
-
Identify and quantify metabolites by comparing their retention times and spectral properties to authentic standards.
-
Protocol 2: Chiral HPLC Separation of Dihydrodiol Enantiomers
-
Objective: To determine the stereoselectivity of P450-mediated dihydrodiol formation.
-
Causality: Standard reverse-phase HPLC cannot separate enantiomers. A chiral stationary phase (CSP) is required; its asymmetric structure creates differential interactions with the (R,R) and (S,S) enantiomers, allowing for their separation and quantification.[9]
Step-by-Step Methodology:
-
Sample Preparation:
-
Use the extracted and reconstituted metabolite samples from Protocol 1. If necessary, a semi-preparative reverse-phase HPLC step can be used first to isolate the specific dihydrodiol peaks (e.g., the 10,11-diol fraction) from other metabolites.
-
-
Chiral Column and Mobile Phase Selection:
-
Select a suitable chiral HPLC column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD).
-
The mobile phase is typically a non-polar organic solvent system, such as a mixture of hexane and ethanol or isopropanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV or fluorescence detector.
-
The two enantiomers, (+)-(S,S)-diol and (-)-(R,R)-diol, will elute as two separate peaks.
-
-
Quantification and Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on the elution order of authentic standards.
-
Integrate the peak area for each enantiomer.
-
Calculate the enantiomeric excess (% ee) or the percentage of each enantiomer to determine the stereoselectivity of the P450 enzyme.
-
Conclusion and Field Insights
The metabolic activation of this compound is a nuanced process where the specific cytochrome P450 isoform present is a critical determinant of carcinogenic risk. Our comparative analysis reveals three key insights for researchers in toxicology and drug development:
-
CYP1A1 is the primary activator: Due to its high catalytic rate and regioselectivity favoring the formation of the proximate carcinogen DB[a,h]ACR-10,11-diol, CYP1A1 is the principal enzyme driving the genotoxicity of DB[a,h]ACR.[1][5]
-
Regioselectivity, not stereoselectivity, is the key variable: While human CYP1A1 and CYP1B1 exhibit dramatically different regioselectivity, their stereoselectivity is consistently high, favoring the formation of the more tumorigenic (R,R)-diols.[1][5] This implies that the ratio of CYP1A1 to CYP1B1 expression in a target tissue will directly modulate the efficiency of metabolic activation.
-
Species differences matter: The lack of regioselectivity in rat CYP1A1 compared to its human counterpart underscores the importance of using human-relevant enzyme systems in risk assessment and mechanistic studies.[1]
For drug development professionals, understanding these precise P450 interactions is crucial. A new chemical entity that induces CYP1A1 could inadvertently increase the carcinogenic risk from environmental exposures like DB[a,h]ACR. Conversely, inhibitors of CYP1A1 could have chemopreventive potential. This guide provides the foundational data and methodologies to explore these critical interactions, ultimately contributing to safer drug design and more accurate chemical risk assessment.
References
- 1. Comparative metabolism of the aza polynuclear aromatic hydrocarbon this compound by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective metabolism of this compound to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monographs.iarc.who.int [monographs.iarc.who.int]
- 4. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mutagenic Potential of Dibenz[a,h]acridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the mutagenic potential of Dibenz[a,h]acridine isomers. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical structure, metabolic activation, and mutagenic outcomes. The information presented herein is grounded in experimental evidence to support robust risk assessment and inform future research in toxicology and drug development.
Introduction: The Significance of this compound Isomers
This compound and its isomers are nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) that are environmental contaminants, often found in tobacco smoke, coal tar, and other products of incomplete combustion. Their structural similarity to carcinogenic PAHs raises significant toxicological concerns. The position of the nitrogen atom within the fused ring system defines the specific isomer and profoundly influences its metabolic fate and mutagenic activity. Understanding the differential mutagenic potential of these isomers is critical for accurate human health risk assessment.
The Lynchpin of Mutagenicity: Metabolic Activation
This compound isomers are not intrinsically mutagenic. Their genotoxic potential is unlocked through metabolic activation, a process primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. This enzymatic conversion transforms the relatively inert parent compound into highly reactive electrophilic metabolites that can covalently bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, the foundational event of chemical carcinogenesis.
The critical step in the activation of many dibenzacridines is the formation of dihydrodiol and subsequently, diol epoxide metabolites in the "bay region" of the molecule. The bay region is a sterically hindered area formed by a non-linear arrangement of benzene rings. Diol epoxides in this region are particularly potent mutagens due to the formation of a highly reactive carbocation.
Caption: Metabolic activation of this compound.
Comparative Mutagenicity of this compound Isomers
The mutagenic potency of dibenzacridine isomers is intrinsically linked to their three-dimensional structure, which dictates how they are processed by metabolic enzymes.
This compound (DB[a,h]ACR)
DB[a,h]ACR is a potent mutagen and carcinogen. Its metabolism can lead to the formation of two distinct bay-region diol epoxides: the 3,4-diol-1,2-epoxide and the 10,11-diol-8,9-epoxide. Experimental data has shown that the diastereomeric 10,11-diol-8,9-epoxides are significantly more mutagenic than the corresponding 3,4-diol-1,2-epoxides in both bacterial and mammalian cell systems.[1][2] Specifically, in Salmonella typhimurium strains TA98 and TA100, the 10,11-diol-8,9-epoxides were found to be 20 to 40 times more mutagenic.[1][2] In Chinese hamster V79 cells, this difference was even more pronounced, with the 10,11-diol-8,9-epoxide diastereomers being 20 to 80 times more mutagenic.[1][2] This dramatic difference in mutagenic activity is attributed to the electronic influence of the nitrogen atom on the stability of the carbocation formed upon epoxide ring opening.[2]
Dibenz[a,j]acridine (DB[a,j]ACR)
Similar to its [a,h] isomer, DB[a,j]ACR requires metabolic activation to exert its mutagenic effects. The major route of activation for DB[a,j]ACR proceeds through the formation of the trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (DB[a,j]ACR-3,4-dihydrodiol), which is a proximate mutagen.[1] This dihydrodiol is then further metabolized to a highly mutagenic bay-region diol epoxide. Studies have shown that of the metabolites requiring metabolic activation, the 3,4-dihydrodiol is the most active in both Salmonella typhimurium TA100 and Chinese hamster V79 cells.[1] The ultimate mutagens for DB[a,j]ACR are the 'bay-region' diol epoxides, which are direct-acting mutagens and do not require further metabolic activation.[1]
Dibenz[c,h]acridine (DB[c,h]ACR)
Quantitative Data Summary
The following table summarizes the comparative mutagenic potential of key metabolites of this compound isomers. It is important to note that direct, side-by-side comparisons of the parent compounds under identical experimental conditions are limited in the literature. The data presented here is synthesized from multiple studies to provide a relative understanding of potency.
| Isomer/Metabolite | Test System | Metabolic Activation (S9) | Observation | Reference(s) |
| This compound Metabolites | ||||
| 10,11-diol-8,9-epoxides | S. typhimurium TA98 & TA100 | Not Required | 20-40x more mutagenic than 3,4-diol-1,2-epoxides | [1][2] |
| 10,11-diol-8,9-epoxides | Chinese Hamster V79 Cells | Not Required | 20-80x more mutagenic than 3,4-diol-1,2-epoxide | [1][2] |
| 10,11-dihydrodiol | S. typhimurium TA100 | Required | Metabolically activated to a much greater extent than the 3,4-dihydrodiol | [2] |
| Dibenz[a,j]acridine Metabolites | ||||
| 3,4-dihydrodiol | S. typhimurium TA100 & V79 Cells | Required | Most active of the metabolites requiring activation | [1] |
| anti-3,4-diol 1,2-epoxide | S. typhimurium TA98, TA100 & V79 Cells | Not Required | More mutagenic than the syn form | [1] |
| Dibenz[c,h]acridine Metabolites | ||||
| trans-3,4-diol-1,2-epoxides | S. typhimurium TA98 & TA100 | Not Required | 2-4x more mutagenic than cis isomers | [3] |
| [1R,2S,3S,4R]-3,4-diol-1,2-epoxide | Chinese Hamster V79 Cells | Not Required | 5-7x more mutagenic than other isomers | [3] |
Experimental Protocols for Assessing Mutagenic Potential
A robust assessment of mutagenic potential requires a battery of tests that evaluate different genotoxic endpoints. The following outlines a comprehensive workflow.
Caption: A comprehensive workflow for assessing mutagenicity.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagenic compounds will cause reverse mutations, restoring the gene for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the compound.
Step-by-Step Protocol:
-
Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens). Prepare the test compound in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: If required, prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and buffer.
-
Incubation: In a test tube, combine the tester strain culture, the test compound at various concentrations (and positive/negative controls), and either S9 mix or buffer.
-
Plating: After a brief pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay)
Principle: This assay measures forward mutations at specific gene loci in mammalian cells, such as the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyltransferase (HPRT) genes. Mutant cells can be selected for by their resistance to a toxic substrate (e.g., trifluorothymidine for TK mutants).
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., L5178Y mouse lymphoma cells) to a sufficient density.
-
Treatment: Expose the cells to the test compound at various concentrations, with and without S9 metabolic activation, for a defined period. Include positive and negative controls.
-
Expression Period: After treatment, wash the cells and culture them in a non-selective medium for a period to allow for the expression of any induced mutations.
-
Selection: Plate the cells in a selective medium containing the toxic substrate. Also, plate cells in a non-selective medium to determine cloning efficiency.
-
Incubation: Incubate the plates until colonies are formed.
-
Scoring: Count the colonies in both the selective and non-selective media. Calculate the mutant frequency. A significant, dose-dependent increase in mutant frequency indicates a mutagenic effect.
DNA Adduct Analysis (³²P-Postlabeling)
Principle: This highly sensitive method detects the formation of covalent bonds between a chemical (or its metabolite) and DNA. DNA is isolated from treated cells or tissues, digested to individual nucleotides, and the adducted nucleotides are radiolabeled with ³²P. The radiolabeled adducts are then separated and quantified.
Step-by-Step Protocol:
-
Treatment and DNA Isolation: Expose cells or an animal to the test compound. Isolate high-purity DNA from the cells or target tissues.
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): For low levels of adducts, an enrichment step such as nuclease P1 digestion can be used to remove normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the level of DNA adduct formation.
Conclusion: A Structure-Driven Perspective on Mutagenicity
The mutagenic potential of this compound isomers is not a monolithic property but rather a nuanced outcome of their unique molecular structures. The position of the nitrogen atom dictates the regioselectivity of metabolic activation, leading to the formation of different diol epoxide metabolites with varying degrees of mutagenic potency. While direct comparative data on the parent isomers is sparse, a clear structure-activity relationship emerges from the analysis of their metabolites. The formation of a stable, bay-region carbocation from a diol epoxide is the key determinant of high mutagenic activity. This guide underscores the necessity of a multi-faceted experimental approach, combining bacterial and mammalian mutagenicity assays with mechanistic studies on metabolic activation and DNA adduct formation, to accurately assess the genotoxic risk posed by this important class of aza-PAHs.
References
- 1. The mutagenicity of dibenz[a,j]acridine, some metabolites and other derivatives in bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial and mammalian cell mutagenicity of four optically active bay-region 3,4-diol-1,2-epoxides and other derivatives of the nitrogen heterocycle dibenz[c,h]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Dibenz[a,h]acridine
Dibenz[a,h]acridine is a heterocyclic aromatic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs). It is recognized for its potent mutagenic and carcinogenic properties, making its handling and disposal a matter of critical safety and regulatory importance in any research or development setting.[1] Found in sources such as coal tar pitch, tobacco smoke, and various combustion emissions, its presence in the laboratory necessitates a rigorous and well-documented disposal plan to protect both personnel and the environment.[2]
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and its associated waste streams. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of waste management from the point of generation to final disposal.
Core Hazard Profile and Disposal Principles
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The primary driver for these procedures is its classification as a suspected human carcinogen.[3][4][5]
| Hazard Classification | Description | Source(s) |
| Carcinogenicity | Group 2B: Possibly carcinogenic to humans. Suspected of causing cancer. | IARC[3], GHS[4][5] |
| Acute Toxicity | Toxic if swallowed. | GHS[4][5] |
| Eye Damage | Causes serious eye damage/burns. | GHS[4] |
| Physical State | Yellow crystalline solid. | PubChem, CAMEO[3][6] |
| Solubility | Insoluble in water. Soluble in solvents like benzene, acetone, and cyclohexane. | PubChem[3] |
| Decomposition | Emits toxic nitrogen oxides (NOx) upon heating to decomposition. | PubChem[3] |
The Four Pillars of this compound Disposal:
-
All this compound waste is hazardous waste. This includes the pure compound, solutions, mixtures, and all materials that have come into contact with it (e.g., gloves, pipette tips, contaminated glassware).
-
Never dispose of this compound via standard drains or general laboratory trash. Its insolubility in water and high toxicity can lead to persistent environmental contamination and pose a severe risk to public health.[7]
-
Consult your institution's Environmental Health & Safety (EHS) office. They are the final authority on disposal procedures and will provide specific guidance compliant with local, state, and federal regulations.
-
Maintain meticulous records. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for the waste from "cradle-to-grave."[8]
Procedural Guide to Waste Management and Disposal
This section details the operational steps for safely managing this compound waste within the laboratory.
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the most crucial step in a compliant waste management plan.
-
Solid Waste: This stream includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weigh boats, and contaminated consumables like pipette tips, tubes, and TLC plates.
-
Causality: Segregating solids prevents accidental mixing with incompatible liquid wastes and ensures the correct packaging for final disposal, which is typically incineration.
-
-
Liquid Waste: This includes spent solutions containing this compound and the first one to two solvent rinses from decontaminating glassware.
-
Causality: Halogenated and non-halogenated solvent wastes are often incinerated under different conditions. Co-mingling can complicate the disposal process and increase costs. Always keep these streams separate unless directed otherwise by your EHS office.
-
Step 2: Containerization and Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers.
-
Select Appropriate Containers:
-
Solids: Use a sturdy, sealable plastic bag or a wide-mouth container with a screw-top lid. The container should be clearly marked "this compound Solid Waste."
-
Liquids: Use a chemically compatible, shatter-resistant container (e.g., a coated glass or polyethylene bottle) with a secure, leak-proof screw cap.
-
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Your EHS office will provide official labels, which typically require:
-
The words "Hazardous Waste."
-
Full chemical name(s): "this compound" and any solvents.
-
The specific hazard(s): e.g., "Toxic," "Carcinogen."
-
Accumulation start date.
-
Principal Investigator's name and lab location.
-
Step 3: Disposal Workflow
The following workflow illustrates the decision-making process for handling this compound waste from generation to final EHS handover.
References
- 1. This compound | CAS 226-36-8 | LGC Standards [lgcstandards.com]
- 2. This compound - OEHHA [oehha.ca.gov]
- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenz(a,h)acridine | CAS#:226-36-8 | Chemsrc [chemsrc.com]
- 5. accustandard.com [accustandard.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Dibenz[a,h]acridine: Essential Safety and Disposal Protocols
As researchers and scientists in drug development, our work with potent chemical compounds is foundational to innovation. However, this work carries an intrinsic responsibility to prioritize safety above all else. Dibenz[a,h]acridine, a polycyclic aromatic hydrocarbon (PAH), is a powerful tool in some research contexts but is also a known potent carcinogen and mutagen. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the principles of causality and self-validating safety systems. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring that both you and your research are protected.
This document provides an in-depth protocol for the safe handling and disposal of this compound, designed to build your confidence and establish a culture of safety within your laboratory.
The Core Hazard: Understanding the Risk
This compound is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans." Its planar structure allows it to intercalate with DNA, leading to mutations and potentially initiating carcinogenesis. The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion. Due to its low volatility, the greatest risks often come from handling the solid material and from contaminated surfaces.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even considered, proper engineering controls must be in place. These are designed to isolate the hazard from the operator.
-
Certified Chemical Fume Hood: All work involving the weighing, transferring, or dissolution of this compound powder must be conducted within a certified chemical fume hood with a face velocity between 80 and 120 feet per minute (fpm). This ensures that any airborne particulates are effectively captured.
-
Designated Work Area: A specific area within the lab, and ideally within a specific fume hood, should be designated for all work with this compound. This area should be clearly marked with "DANGER: CARCINOGEN HAZARD" signage. This minimizes the potential for cross-contamination to other areas of the laboratory.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential, but it is the last line of defense after engineering controls. The selection of appropriate PPE is critical, as is the procedure for donning and doffing to prevent contamination.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Nitrile provides good resistance to a wide range of chemicals. Double-gloving is a critical precaution to prevent exposure in case of a tear or puncture in the outer glove. |
| Lab Coat | Disposable, solid-front, with tight-fitting cuffs | A disposable coat prevents the carcinogen from being carried out of the lab on clothing. The solid front and tight cuffs minimize the potential for skin contact. |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of solutions containing this compound and prevents contact with any airborne powder. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder form to prevent inhalation of fine particles. A full risk assessment may indicate the need for a higher level of protection. |
The order in which you put on and take off your PPE is as important as the PPE itself. The goal is to prevent any contaminants on the outside of your gear from touching your skin or street clothes.
Caption: Sequential process for donning and doffing PPE to minimize contamination risk.
Step-by-Step Handling Protocol
This protocol assumes you are preparing a stock solution from solid this compound.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Cover the work surface within the hood with disposable absorbent pads.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) within the hood before handling the compound.
-
Don all required PPE as described in the workflow above.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated, clean spatula to transfer a small amount of the powder to weigh paper on a tared balance. Causality: Using dedicated equipment prevents cross-contamination of other reagents.
-
Avoid any actions that could create dust, such as dropping the spatula or tapping the container.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the appropriate vial or flask.
-
Add the desired solvent to the vessel, cap it securely, and mix until the solid is fully dissolved.
-
-
Post-Handling:
-
Securely cap the primary container of this compound and the newly prepared solution.
-
Wipe the exterior of the containers with a solvent-dampened towel (e.g., 70% ethanol) to decontaminate the surface.
-
Dispose of the weigh paper, absorbent pads, and outer gloves into a dedicated hazardous waste bag located inside the fume hood.
-
Spill and Emergency Procedures
Accidents can happen. A clear, pre-defined plan is essential.
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use a commercial carcinogen spill kit or absorbent pads to gently cover the spill. Do not create dust.
-
Carefully collect the absorbed material and place it in the hazardous waste bag.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Major Spill (outside fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.
-
Decontaminate (if exposed): If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not re-enter the area until it has been cleared by EHS professionals.
-
Waste Disposal: A Closed-Loop System
Improper disposal can lead to environmental contamination and regulatory non-compliance. All materials that have come into contact with this compound are considered hazardous waste.
Caption: Process flow for the safe segregation and disposal of this compound waste.
-
Solid Waste: All disposable items, including gloves, lab coats, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
-
Sharps: Needles or other sharps contaminated with this compound must be placed in a puncture-proof sharps container designated for carcinogen-contaminated waste.
By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This commitment to meticulous handling and disposal is not a barrier to discovery but a cornerstone of responsible science.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
